18F-Ftha
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
137564-73-9 |
|---|---|
Molecular Formula |
C16H31FO2S |
Molecular Weight |
305.5 g/mol |
IUPAC Name |
5-(8-(18F)fluoranylundecylsulfanyl)pentanoic acid |
InChI |
InChI=1S/C16H31FO2S/c1-2-10-15(17)11-6-4-3-5-8-13-20-14-9-7-12-16(18)19/h15H,2-14H2,1H3,(H,18,19)/i17-1 |
InChI Key |
WZMTZBLNUCAEPM-SJPDSGJFSA-N |
Isomeric SMILES |
CCCC(CCCCCCCSCCCCC(=O)O)[18F] |
Canonical SMILES |
CCCC(CCCCCCCSCCCCC(=O)O)F |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of 18F-FTHA in Myocardial Tissue
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core mechanism of action of 14(R,S)-[¹⁸F]fluoro-6-thia-heptadecanoic acid (¹⁸F-FTHA) in myocardial tissue. ¹⁸F-FTHA is a radiolabeled long-chain fatty acid analog utilized in positron emission tomography (PET) to non-invasively assess myocardial fatty acid metabolism. Understanding its mechanism is crucial for the accurate interpretation of imaging data and for its application in preclinical and clinical research, particularly in the context of cardiovascular diseases.
Core Mechanism of Action: Uptake and Metabolic Trapping
The fundamental principle behind the use of ¹⁸F-FTHA as a tracer for myocardial fatty acid metabolism lies in its cellular uptake via fatty acid transport proteins and its subsequent metabolic trapping within the mitochondria.[1] Unlike natural fatty acids that undergo complete β-oxidation, ¹⁸F-FTHA is designed to be trapped after the initial steps of this process.[2]
The sulfur atom at the 6-position of the heptadecanoic acid chain is the key structural modification that inhibits the complete β-oxidation of ¹⁸F-FTHA.[2] This metabolic block leads to the accumulation of the radiotracer within the mitochondria, allowing for its detection and quantification by PET imaging. The rate of this accumulation is proportional to the rate of fatty acid uptake and initiation of β-oxidation.[3]
Cellular Uptake and Activation
Similar to endogenous long-chain fatty acids, ¹⁸F-FTHA enters the cardiomyocytes through both passive diffusion and carrier-mediated transport involving fatty acid transporters such as CD36 and fatty acid binding proteins (FABPs).[4] Once inside the cytosol, it is activated to its acyl-CoA derivative, ¹⁸F-FTHA-CoA, by acyl-CoA synthetase.[5] This activation step is essential for its subsequent metabolic fate.
Mitochondrial Transport and β-Oxidation Initiation
The activated ¹⁸F-FTHA-CoA is then transported into the mitochondrial matrix via the carnitine palmitoyltransferase (CPT) shuttle system, specifically CPT1 and CPT2.[5] This transport mechanism is a critical regulatory point for fatty acid oxidation. Inhibition of CPT1 has been shown to significantly reduce the myocardial uptake of ¹⁸F-FTHA, confirming that its accumulation is dependent on mitochondrial entry and subsequent β-oxidation.[3]
Within the mitochondrial matrix, ¹⁸F-FTHA-CoA undergoes the initial cycles of β-oxidation.[6][7] However, the presence of the sulfur atom prevents the completion of the β-oxidation spiral. This metabolic halt leads to the trapping of the ¹⁸F-labeled metabolites within the mitochondria.[2]
Quantitative Data Presentation
The uptake of ¹⁸F-FTHA in myocardial tissue is quantified by the fractional uptake rate, denoted as Kᵢ. This parameter reflects the rate of transport and metabolic trapping of the tracer. The following tables summarize key quantitative data from various studies.
| Condition | Number of Subjects | Mean Kᵢ (mL/100g/min) | Standard Deviation/Range | Reference |
| Healthy Fasting | Not Specified | 11.0 | Not Specified | [3][8] |
| Heart Failure (NYHA Class III) | 12 | 19.7 | 9.3 | [3][8][9][10] |
| Stable Coronary Artery Disease (Fasting) | 7 | 0.11 (mL/g/min) | 0.04 (mL/g/min) | [11] |
| Stable Coronary Artery Disease (Hyperinsulinemia) | 7 | 0.12 (mL/g/min) | 0.03 (mL/g/min) | [11] |
Table 1: Myocardial ¹⁸F-FTHA Fractional Uptake Rate (Kᵢ) in Different Clinical Populations.
| Parameter | Heart Failure Patients (n=12) | Reference |
| Average Kᵢ for ¹⁸F-FTHA (mL/100 g/min ) | 19.7 ± 9.3 | [3][8][9][10] |
| Range of Kᵢ for ¹⁸F-FTHA (mL/100 g/min ) | 7.2–36.0 | [8][9][10] |
| Average Myocardial Fatty Acid Use (μmol/100 g/min ) | 19.3 ± 2.3 | [8][9] |
| Average Kᵢ for FDG (mL/100 g/min ) | 1.5 ± 0.37 | [8][9][10] |
| Range of Kᵢ for FDG (mL/100 g/min ) | 0.1–3.3 | [8][10] |
| Average Myocardial Glucose Use (μmol/100 g/min ) | 12.3 ± 2.3 | [8][10] |
Table 2: Comparison of Myocardial Substrate Metabolism in Patients with Congestive Heart Failure.
Experimental Protocols
The following section outlines a typical experimental protocol for a human cardiac ¹⁸F-FTHA PET study, synthesized from various research publications.
Patient Preparation
-
Fasting: Patients are typically required to fast for a minimum of 6 to 12 hours prior to the scan.[8][12] This is to ensure that the myocardium is in a state of utilizing fatty acids as its primary energy source, thereby maximizing the uptake of ¹⁸F-FTHA.[13][14]
-
Dietary Restrictions: A high-fat, no-carbohydrate diet for at least two meals before the fast is often recommended to further promote myocardial fatty acid metabolism.[13]
-
Medication Review: A thorough review of the patient's medications is necessary to identify any drugs that may interfere with fatty acid metabolism.
Radiotracer Administration and PET Imaging
-
¹⁸F-FTHA Injection: A sterile solution of ¹⁸F-FTHA is administered intravenously.[15]
-
Dynamic PET Acquisition: Dynamic PET imaging of the heart is initiated simultaneously with or immediately following the injection of the radiotracer.[8][16] The acquisition typically lasts for 30 to 60 minutes to capture the kinetics of tracer uptake and trapping.[17]
-
Arterial Blood Sampling: To determine the input function (the concentration of unmetabolized ¹⁸F-FTHA in arterial plasma over time), serial arterial blood samples are collected throughout the scan.[17][18]
Data Analysis and Kinetic Modeling
-
Image Reconstruction and Region of Interest (ROI) Definition: The dynamic PET images are reconstructed, and regions of interest are drawn over the myocardial tissue and in the arterial blood pool (if direct sampling is not performed) to generate time-activity curves.
-
Metabolite Correction: The arterial plasma samples are analyzed to separate the parent ¹⁸F-FTHA from its radioactive metabolites.[18] This correction is crucial for accurate kinetic modeling.
-
Kinetic Modeling: The myocardial time-activity curve and the metabolite-corrected arterial input function are fitted to a compartment model, most commonly using a Patlak graphical analysis.[19] This analysis yields the fractional uptake rate (Kᵢ) of ¹⁸F-FTHA.[8]
Mandatory Visualizations
Signaling Pathways and Logical Relationships
Caption: this compound uptake and metabolic trapping pathway in cardiomyocytes.
Caption: Standard experimental workflow for a cardiac this compound PET study.
References
- 1. researchgate.net [researchgate.net]
- 2. 14(R,S)-[18F]Fluoro-6-thia-heptadecanoic acid as a tracer of free fatty acid uptake and oxidation in myocardium and skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An Evaluation of Myocardial Fatty Acid and Glucose Uptake Using PET with [18F]Fluoro-6-Thia-Heptadecanoic Acid and [18F]FDG in Patients with Congestive Heart Failure | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. cusabio.com [cusabio.com]
- 6. researchgate.net [researchgate.net]
- 7. aocs.org [aocs.org]
- 8. jnm.snmjournals.org [jnm.snmjournals.org]
- 9. An evaluation of myocardial fatty acid and glucose uptake using PET with [18F]fluoro-6-thia-heptadecanoic acid and [18F]FDG in Patients with Congestive Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 11. Free fatty acid uptake in the myocardium and skeletal muscle using fluorine-18-fluoro-6-thia-heptadecanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. professionalradiology.com [professionalradiology.com]
- 13. Patient preparation for cardiac fluorine-18 fluorodeoxyglucose positron emission tomography imaging of inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. How to prepare a patient for 18F-fluorodeoxyglucose positron emission tomography imaging to assess myocardial inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. jnm.snmjournals.org [jnm.snmjournals.org]
- 16. Frontiers | Cardiac 18F-FDG Positron Emission Tomography: An Accurate Tool to Monitor In vivo Metabolic and Functional Alterations in Murine Myocardial Infarction [frontiersin.org]
- 17. jnm.snmjournals.org [jnm.snmjournals.org]
- 18. New improved radiometabolite analysis method for [18F]FTHA from human plasma: a test-retest study with postprandial and fasting state - PMC [pmc.ncbi.nlm.nih.gov]
- 19. TPC - Analysis of FTHA [turkupetcentre.net]
An In-depth Technical Guide to 18F-FTHA in Metabolic Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 14-(R,S)-[¹⁸F]fluoro-6-thia-heptadecanoic acid (18F-FTHA), a key radiotracer in metabolic research. It details its mechanism, applications, and the quantitative insights it offers into fatty acid metabolism across various tissues.
Core Principles of this compound
This compound is a radiolabeled long-chain fatty acid analog used with positron emission tomography (PET) to assess fatty acid utilization in vivo.[1][2] It is the most widely used PET radiotracer for this purpose.[1][2] The fluorine-18 isotope allows for convenient tracer production and imaging.[2]
Mechanism of Action:
This compound mimics natural long-chain fatty acids, entering cells through both passive diffusion and facilitated transport.[1] Once inside the cell, it is activated by acyl-CoA synthetase to its fatty acyl-CoA derivative, a necessary step for major fatty acid metabolic pathways.[1] This derivative then enters the mitochondria and undergoes partial β-oxidation.[1][3] However, the presence of a sulfur atom in its structure prevents complete oxidation, leading to the trapping of the radiolabeled metabolites within the mitochondria.[1][4] This metabolic trapping is the key principle that allows for the quantification of fatty acid uptake and utilization with PET imaging.[5] The accumulation of 18F in the tissue, therefore, represents the total fatty acid utilization, encompassing both β-oxidation and storage in the form of glycerol esters and phospholipids.[1]
Applications in Metabolic Research
This compound is a versatile tracer used to study fatty acid metabolism in a variety of organs and conditions:
-
Myocardium: It is extensively used to study myocardial fatty acid metabolism.[2] In the heart, the accumulation of this compound is thought to primarily reflect the β-oxidation rate of free fatty acids.[4][6] Studies have shown that approximately 89% of the this compound taken up by the heart enters the mitochondria.[6]
-
Skeletal Muscle: In skeletal muscle, this compound uptake reflects overall free fatty acid uptake, but not specifically β-oxidation, as a smaller fraction (around 36%) directly enters the mitochondria compared to the heart.[6]
-
Liver: this compound PET can be used to measure the rate of fatty acid oxidation and storage in the liver.[1] It has been instrumental in studying conditions like non-alcoholic fatty liver disease (NAFLD).[7]
-
Adipose Tissue: The tracer is employed to measure free fatty acid uptake in both white and brown adipose tissue.[1]
-
Brain: this compound can be used to quantify the rate of fatty acid uptake in the brain.[1]
-
Other Applications: Research has also explored its use in oncology and in understanding the metabolic changes in obesity and type 2 diabetes.[2][5]
Quantitative Data with this compound
The quantification of fatty acid uptake using this compound PET often involves dynamic imaging and kinetic modeling. The fractional uptake rate (Ki) or fractional uptake rate (FUR) is calculated and, when multiplied by the plasma free fatty acid concentration, provides the fatty acid uptake rate.[1]
Table 1: Fractional Uptake Rates (Ki) of this compound in Myocardium and Skeletal Muscle
| Tissue | Condition | Fractional Uptake Rate (Ki) (mL/g/min) | Reference |
| Myocardium | Fasting | 0.11 ± 0.04 | [4] |
| Euglycemic Hyperinsulinemia | 0.12 ± 0.03 | [4] | |
| Heart Failure | 19.7 ± 9.3 (mL/100g/min) | [8] | |
| Skeletal Muscle (Femoral) | Fasting | 0.0071 ± 0.0014 | [4] |
| Euglycemic Hyperinsulinemia | 0.0127 ± 0.0036 | [4] |
Table 2: Myocardial and Skeletal Muscle Free Fatty Acid (FFA) Uptake
| Tissue | Condition | FFA Uptake (μmol/100g/min) | Reference |
| Myocardium | Fasting | 5.8 ± 1.7 | [9] |
| Euglycemic Hyperinsulinemia | 1.4 ± 0.5 | [9] | |
| Skeletal Muscle (Femoral) | Fasting | 0.38 ± 0.09 | [4] |
| Euglycemic Hyperinsulinemia | 0.12 ± 0.05 | [4] |
Experimental Protocols
This compound Synthesis
The synthesis of this compound can be automated and performed under Good Manufacturing Practice (GMP) conditions.[1][10] The process generally involves a two-step reaction: nucleophilic substitution of a precursor with [¹⁸F]fluoride, followed by hydrolysis to remove a protecting group.[2] Cassette-based automated synthesizers are now being used to improve radiochemical yield and facilitate production for research.[2]
PET Imaging Protocol
A typical this compound PET study involves the following steps:
-
Patient Preparation: Patients are often required to fast to standardize metabolic conditions.
-
Tracer Administration: A bolus of this compound is injected intravenously.
-
Dynamic PET Scanning: Dynamic imaging of the target organ is performed for a specified duration (e.g., 60 minutes) to capture the tracer kinetics.[7]
-
Blood Sampling: Arterial or venous blood samples are collected to measure the concentration of this compound and its metabolites in the plasma over time. This is crucial for accurate kinetic modeling.[1]
-
Data Analysis: The dynamic PET data and the plasma input function are used with kinetic models, such as the Patlak graphical analysis, to calculate the fractional uptake rate (Ki).[1]
Radiometabolite Analysis
The rapid metabolism of this compound necessitates the analysis of its radiometabolites in plasma for accurate quantification.[10] Thin-layer chromatography (TLC) is a common method used to separate the parent tracer from its metabolites.[11] A recent study highlighted a new radio-TLC method that improves the accuracy of parent fraction correction.[10][11]
Visualizations
Caption: Metabolic pathway of this compound within a cell.
Caption: Experimental workflow for a typical this compound PET study.
References
- 1. TPC - Analysis of FTHA [turkupetcentre.net]
- 2. mdpi.com [mdpi.com]
- 3. Biodistribution of the Fatty Acid Analogue this compound: Plasma and Tissue Partitioning Between Lipid Pools During Fasting and Hyperinsulinemia | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 4. Free fatty acid uptake in the myocardium and skeletal muscle using fluorine-18-fluoro-6-thia-heptadecanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 14(R,S)-[18F]Fluoro-6-thia-heptadecanoic acid as a tracer of free fatty acid uptake and oxidation in myocardium and skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel approach using [18F]FTHA-PET and de novo synthesized VLDL for assessment of FFA metabolism in a rat model of diet induced NAFLD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jnm.snmjournals.org [jnm.snmjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. New improved radiometabolite analysis method for [18F]FTHA from human plasma: a test-retest study with postprandial and fasting state - PMC [pmc.ncbi.nlm.nih.gov]
- 11. New improved radiometabolite analysis method for [18F]FTHA from human plasma: a test-retest study with postprandial and fasting state - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 18F-FTHA Uptake and Trapping in Mitochondria
For Researchers, Scientists, and Drug Development Professionals
Introduction
14(R,S)-[¹⁸F]fluoro-6-thia-heptadecanoic acid (18F-FTHA) is a radiolabeled long-chain fatty acid analog used with positron emission tomography (PET) to non-invasively assess regional fatty acid metabolism. Its unique chemical structure, featuring a sulfur atom in place of a methylene group, allows it to enter the initial steps of mitochondrial beta-oxidation before becoming metabolically trapped. This property makes this compound a valuable tool for quantifying fatty acid uptake and oxidation in various tissues, most notably the myocardium and skeletal muscle. This guide provides a comprehensive overview of the core principles of this compound uptake and mitochondrial trapping, supported by quantitative data, detailed experimental methodologies, and illustrative diagrams.
Core Mechanism of this compound Uptake and Trapping
This compound, like natural long-chain fatty acids, is transported into cells via fatty acid transport proteins. Once inside the cell, it is activated to its acyl-CoA derivative by acyl-CoA synthetase. This activated form is then transported into the mitochondria, a critical step for its subsequent metabolism. Within the mitochondrial matrix, this compound undergoes the initial cycles of beta-oxidation. However, the presence of the sulfur heteroatom at the 6-position inhibits further progression through the beta-oxidation spiral.[1][2] This leads to the accumulation and trapping of ¹⁸F-labeled metabolites within the mitochondria.[3] Consequently, the PET signal from this compound in tissues like the heart is considered to be a direct reflection of mitochondrial fatty acid beta-oxidation.[1][2][3]
Quantitative Data on this compound Uptake
The uptake of this compound is typically quantified as the fractional uptake rate (Ki), which represents the rate of tracer accumulation in tissue from the plasma. This parameter is influenced by various physiological and pathological conditions.
| Tissue | Condition | Fractional Uptake Rate (Ki) (mL/g/min) | Myocardial Fatty Acid Uptake (µmol/100g/min) | Reference |
| Myocardium | Fasting | 0.11 ± 0.04 | 5.8 ± 1.7 | [4] |
| Euglycemic Hyperinsulinemia | 0.12 ± 0.03 | 1.4 ± 0.5 | [4] | |
| Rest | 0.11 ± 0.02 | - | [3] | |
| Exercise | 0.26 ± 0.06 | - | [3] | |
| Dipyridamole Infusion | 0.15 ± 0.02 | - | [3] | |
| Congestive Heart Failure | 19.7 ± 9.3 (mL/100g/min) | 19.3 ± 2.3 (mmol/100g/min) | [5] | |
| Femoral Muscle | Fasting | 0.0071 ± 0.0014 | 0.38 ± 0.09 | [4] |
| Euglycemic Hyperinsulinemia | 0.0127 ± 0.0036 | 0.12 ± 0.05 | [4] |
| Tissue | Percentage of 18F entering Mitochondria | Reference |
| Myocardium | ~89% | [6] |
| Skeletal Muscle | ~36% | [6] |
Experimental Protocols
In Vivo this compound PET Imaging Protocol (Human)
This protocol is a generalized summary based on common practices in clinical research.
-
Subject Preparation:
-
Subjects should fast for at least 12 hours prior to the scan to increase myocardial reliance on fatty acid metabolism.
-
A venous catheter is inserted for radiotracer injection and blood sampling.
-
-
Radiotracer Administration:
-
A bolus of this compound (typically 185-370 MBq) is injected intravenously.
-
-
Dynamic PET Scanning:
-
Dynamic PET imaging of the target organ (e.g., heart) is initiated simultaneously with the tracer injection and continues for a predefined period (e.g., 60 minutes).
-
-
Blood Sampling:
-
Arterial or arterialized venous blood samples are collected at frequent intervals to measure the plasma time-activity curve of this compound and its metabolites.
-
-
Data Analysis:
-
Regions of interest (ROIs) are drawn on the PET images to obtain tissue time-activity curves.
-
The fractional uptake rate (Ki) is calculated using graphical analysis (e.g., Patlak plot) with the metabolite-corrected plasma input function.[4]
-
In Vitro this compound Uptake Assay in Cultured Cells (Adapted from general fatty acid uptake protocols)
-
Cell Culture:
-
Plate cells (e.g., cardiomyocytes, myotubes) in a suitable multi-well plate and culture until they reach the desired confluency.
-
-
Pre-incubation:
-
Wash the cells with a serum-free medium.
-
Incubate the cells in a serum-free, glucose-free medium for 1-2 hours to stimulate fatty acid uptake.
-
-
Uptake Assay:
-
Prepare the uptake buffer containing a known concentration of this compound (e.g., 0.1-1 µCi/mL) complexed to bovine serum albumin (BSA) to mimic physiological conditions.
-
Remove the pre-incubation medium and add the this compound-containing uptake buffer to the cells.
-
Incubate for a specific time course (e.g., 1, 5, 15, 30 minutes) at 37°C.
-
-
Termination of Uptake:
-
To stop the uptake, rapidly wash the cells three times with ice-cold phosphate-buffered saline (PBS) containing a high concentration of non-radiolabeled fatty acid to displace extracellular tracer.
-
-
Cell Lysis and Radioactivity Measurement:
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer).
-
Measure the radioactivity in the cell lysate using a gamma counter.
-
Determine the protein concentration of the lysate for normalization of the uptake data (e.g., cpm/mg protein).
-
Mitochondrial Isolation from Tissue for this compound Analysis
-
Tissue Homogenization:
-
Excise the tissue of interest (e.g., heart, skeletal muscle) immediately after the this compound uptake period.
-
Mince the tissue and homogenize it in an ice-cold isolation buffer (e.g., containing sucrose, Tris-HCl, and EGTA) using a Dounce or Potter-Elvehjem homogenizer.
-
-
Differential Centrifugation:
-
Centrifuge the homogenate at a low speed (e.g., 600-800 x g) for 10 minutes at 4°C to pellet nuclei and cell debris.
-
Collect the supernatant and centrifuge it at a higher speed (e.g., 8,000-10,000 x g) for 15 minutes at 4°C to pellet the mitochondria.
-
-
Washing the Mitochondrial Pellet:
-
Resuspend the mitochondrial pellet in fresh isolation buffer and repeat the high-speed centrifugation step to wash the mitochondria.
-
-
Radioactivity Measurement:
-
Measure the radioactivity in the final mitochondrial pellet and the supernatant (cytosolic fraction) using a gamma counter to determine the subcellular distribution of this compound.
-
Analysis of this compound Metabolites in Cell Lysates/Mitochondrial Fractions
-
Extraction of Metabolites:
-
To the cell lysate or mitochondrial fraction, add a cold organic solvent (e.g., acetonitrile or methanol) to precipitate proteins and extract the metabolites.
-
Vortex and centrifuge to pellet the protein.
-
-
Chromatographic Separation:
-
Analyze the supernatant containing the radiolabeled metabolites using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) with a radioactivity detector.
-
A suitable TLC system might involve a silica gel plate and a mobile phase of chloroform:methanol:acetic acid.
-
An HPLC system would typically use a reverse-phase column with a gradient of an aqueous buffer and an organic solvent.
-
-
Quantification:
-
Quantify the radioactivity in the spots or peaks corresponding to the parent this compound and its metabolites to determine the metabolic profile.
-
Visualizations
Caption: Cellular uptake and mitochondrial trapping pathway of this compound.
Caption: Experimental workflow for in vivo this compound PET studies.
Caption: Logical relationship of this compound trapping and PET signal.
References
- 1. researchgate.net [researchgate.net]
- 2. Free fatty acid uptake in the myocardium and skeletal muscle using fluorine-18-fluoro-6-thia-heptadecanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New improved radiometabolite analysis method for [18F]FTHA from human plasma: a test-retest study with postprandial and fasting state - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TPC - Analysis of FTHA [turkupetcentre.net]
- 5. An evaluation of myocardial fatty acid and glucose uptake using PET with [18F]fluoro-6-thia-heptadecanoic acid and [18F]FDG in Patients with Congestive Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 14(R,S)-[18F]Fluoro-6-thia-heptadecanoic acid as a tracer of free fatty acid uptake and oxidation in myocardium and skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
18F-FTHA as a Biomarker for Beta-Oxidation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
14(R,S)-[¹⁸F]fluoro-6-thia-heptadecanoic acid (18F-FTHA) is a radiolabeled long-chain fatty acid analog that has emerged as a valuable positron emission tomography (PET) tracer for the non-invasive assessment of myocardial and skeletal muscle fatty acid metabolism.[1][2] This technical guide provides a comprehensive overview of this compound, its mechanism of action as a biomarker for beta-oxidation, detailed experimental protocols, and a summary of key quantitative data.
The unique characteristic of this compound lies in its metabolic trapping within the mitochondria.[1][3][4] After cellular uptake and activation to its acyl-CoA derivative, this compound enters the mitochondria for beta-oxidation. However, the presence of a sulfur heteroatom in the sixth position of the fatty acid chain inhibits further steps of beta-oxidation, leading to the accumulation of the ¹⁸F radiolabel within the mitochondrial matrix.[1][4] This trapping mechanism allows for the quantification of fatty acid uptake and oxidation rates using PET imaging.
Mechanism of Action and Signaling Pathway
Free fatty acids (FFAs) are a primary energy source for the heart and are utilized through mitochondrial beta-oxidation. The uptake and metabolism of this compound follow the same initial pathways as natural long-chain fatty acids.
Below is a diagram illustrating the cellular uptake and metabolic fate of this compound, leading to its trapping within the mitochondria, which allows for its use as a biomarker for beta-oxidation.
Experimental Protocols
The use of this compound as a biomarker for beta-oxidation involves PET imaging studies, often under specific physiological conditions to modulate fatty acid metabolism.
General Experimental Workflow
The following diagram outlines a typical experimental workflow for a human study investigating myocardial fatty acid metabolism using this compound PET.
Detailed Methodologies
Patient Preparation:
-
Fasting State: Patients are typically required to fast overnight to increase reliance on fatty acid metabolism.
-
Euglycemic-Hyperinsulinemic Clamp: To study the effect of insulin on fatty acid uptake, a euglycemic-hyperinsulinemic clamp may be performed.[1] This involves infusing insulin to raise plasma insulin levels while co-infusing glucose to maintain euglycemia.[1]
This compound Administration and PET Imaging:
-
A bolus of this compound is administered intravenously.
-
Dynamic PET scanning of the target organ (e.g., heart) is initiated simultaneously with the injection and continues for a specified duration, often 30 to 60 minutes.[5][6]
Blood Sampling and Analysis:
-
Arterial blood samples are collected at frequent intervals during the scan to measure the concentration of this compound in the plasma over time.[7] This is crucial for generating the plasma input function required for kinetic modeling.[7]
-
Plasma samples are analyzed to separate the unmetabolized this compound from its radiolabeled metabolites.[7]
Data Analysis:
-
Kinetic Modeling: The fractional uptake rate (Ki) of this compound is calculated using graphical analysis, most commonly the Patlak plot.[5][8] The Patlak plot is suitable for tracers that are metabolically trapped.[5]
-
Calculation of Fatty Acid Uptake: The myocardial free fatty acid uptake can be calculated by multiplying the Ki by the concentration of free fatty acids in the serum.[1][4]
Quantitative Data Summary
The following tables summarize quantitative data from studies utilizing this compound PET to assess fatty acid metabolism in the myocardium and skeletal muscle under different physiological conditions.
Table 1: Myocardial this compound Fractional Uptake Rate (Ki) and Fatty Acid Uptake
| Condition | Ki (ml/g/min) | Myocardial FFA Uptake (μmol/100 g/min ) | Reference |
| Fasting State | 0.11 ± 0.04 | 5.8 ± 1.7 | [1] |
| Euglycemic Hyperinsulinemia | 0.12 ± 0.03 | 1.4 ± 0.5 | [1] |
| Rest (Fasting) | 0.11 ± 0.02 | - | [5] |
| Exercise (Fasting) | 0.26 ± 0.06 | - | [5] |
| Dipyridamole (Fasting) | 0.15 ± 0.02 | - | [5] |
| Congestive Heart Failure (Fasting) | 19.7 ± 9.3 (mL/100 g/min ) | 19.3 ± 2.3 | [9][10] |
Table 2: Skeletal Muscle this compound Fractional Uptake Rate (Ki) and Fatty Acid Uptake
| Condition | Ki (ml/g/min) | Skeletal Muscle FFA Uptake (μmol/100 g/min ) | Reference |
| Fasting State | 0.0071 ± 0.0014 | 0.38 ± 0.09 | [1] |
| Euglycemic Hyperinsulinemia | 0.0127 ± 0.0036 | 0.12 ± 0.05 | [1] |
Logical Relationships in this compound PET Imaging
The interpretation of this compound PET data relies on understanding the relationships between tracer uptake, blood flow, and metabolic demand. The following diagram illustrates these key relationships.
Conclusion
This compound PET imaging is a powerful and feasible method for the quantitative assessment of fatty acid metabolism, particularly beta-oxidation, in vivo.[1] Its property of metabolic trapping within the mitochondria allows for robust quantification of fatty acid uptake rates under various physiological and pathophysiological conditions. This technical guide provides the foundational knowledge, experimental frameworks, and key data to aid researchers, scientists, and drug development professionals in the application of this compound as a biomarker for beta-oxidation. The provided diagrams and data tables serve as a quick reference for understanding the mechanism, experimental design, and expected outcomes of this compound PET studies.
References
- 1. Free fatty acid uptake in the myocardium and skeletal muscle using fluorine-18-fluoro-6-thia-heptadecanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 14(R,S)-[18F]Fluoro-6-thia-heptadecanoic acid as a tracer of free fatty acid uptake and oxidation in myocardium and skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biodistribution of the Fatty Acid Analogue this compound: Plasma and Tissue Partitioning Between Lipid Pools During Fasting and Hyperinsulinemia | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Kinetics of 14(R,S)-fluorine-18-fluoro-6-thia-heptadecanoic acid in normal human hearts at rest, during exercise and after dipyridamole injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel approach using [18F]FTHA-PET and de novo synthesized VLDL for assessment of FFA metabolism in a rat model of diet induced NAFLD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New improved radiometabolite analysis method for [18F]FTHA from human plasma: a test-retest study with postprandial and fasting state - PMC [pmc.ncbi.nlm.nih.gov]
- 8. TPC - Analysis of FTHA [turkupetcentre.net]
- 9. An Evaluation of Myocardial Fatty Acid and Glucose Uptake Using PET with [18F]Fluoro-6-Thia-Heptadecanoic Acid and [18F]FDG in Patients with Congestive Heart Failure | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 10. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
An In-depth Technical Guide to the Biological Properties of 18F-Fluoro-6-Thia-Heptadecanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
14-(R,S)-[18F]fluoro-6-thia-heptadecanoic acid ([18F]FTHA) is a radiolabeled long-chain fatty acid analog used for positron emission tomography (PET) imaging. It serves as a valuable tool for the non-invasive assessment of fatty acid metabolism in various organs, most notably the myocardium and skeletal muscle. This document provides a comprehensive overview of the biological properties of [18F]FTHA, including its synthesis, biodistribution, and metabolic fate. Detailed experimental protocols and quantitative data are presented to facilitate its application in preclinical and clinical research.
Introduction
Free fatty acids (FFAs) are a primary energy source for tissues with high energy demands, such as the heart and skeletal muscle.[1] Alterations in FFA metabolism are implicated in the pathophysiology of numerous diseases, including heart failure and diabetes.[2][3] [18F]FTHA is a PET tracer designed to probe fatty acid utilization. The substitution of a sulfur atom at the 6-position of the fatty acid chain allows for initial steps of β-oxidation within the mitochondria, leading to metabolic trapping of the radiolabel.[4][5] This property enables the quantification of FFA uptake and oxidation rates.
Radiosynthesis of [18F]FTHA
The synthesis of [18F]FTHA is typically achieved through a two-step process involving nucleophilic substitution of a precursor molecule with [18F]fluoride, followed by hydrolysis to yield the final product.[1][4] Automated synthesis modules are often employed to ensure consistent and high-yield production for clinical and preclinical use.[1][4][6]
General Reaction Scheme
The synthesis involves the nucleophilic substitution of a leaving group (e.g., tosyloxy) on the precursor, Benzyl-14-(R,S)-tosyloxy-6-thiaheptadecanoate, with [18F]fluoride. This is followed by hydrolysis of the benzyl ester protecting group to yield 14-(R,S)-[18F]fluoro-6-thia-heptadecanoic acid.[1][7][8]
Production Parameters
Recent advancements in automated synthesis have improved the radiochemical yield (RCY) of [18F]FTHA. For instance, transitioning from a vessel-based synthesizer to a cassette-based system like the Elixys module has been shown to more than double the RCY.[1]
| Parameter | Vessel-Based Synthesizer | Elixys Synthesizer |
| Starting [18F]fluoride Activity | 25–55 GBq | 19–26 GBq |
| Radiochemical Yield (RCY) | 5.52 ± 2.38% | 13.01 ± 5.63% |
| Radiochemical Purity | >95% | >95% |
| pH | 7.1 ± 0.2 | 7.1 ± 0.2 |
| Osmolality (mosmol/kg) | 292 ± 42 | 292 ± 42 |
| Kryptofix 222 | <5 µg/mL | <5 µg/mL |
| Table 1: Comparison of [18F]FTHA synthesis parameters between two automated synthesizers. Data from[1]. |
Biological Properties and Biodistribution
[18F]FTHA is taken up by tissues in a manner analogous to natural long-chain fatty acids. Its distribution is influenced by the metabolic state of the organism, such as fasting or hyperinsulinemia.[2][3]
Tissue Uptake and Retention
Following intravenous injection, [18F]FTHA rapidly accumulates in tissues with high fatty acid metabolism. The heart and liver exhibit the highest uptake.[2][3] The tracer is also taken up to a significant extent by the brain, skeletal muscle, pancreas, and adipose tissue.[2][3]
Quantitative Biodistribution Data
The following table summarizes the biodistribution of [18F]FTHA in pigs under fasting and hyperinsulinemic conditions.
| Tissue | Tissue-to-Plasma Radioactivity Ratio (Fasting) | Tissue-to-Plasma Radioactivity Ratio (Hyperinsulinemia) |
| Heart | 93.9 | 236.2 |
| Liver | 64.2 | 114.9 |
| Brain (Frontal Cortex) | 24.3 | 48.7 |
| Brain (Cerebellum) | 21.9 | 42.1 |
| Skeletal Muscle | 7.3 | 26.4 |
| Pancreas | 28.5 | 87.7 |
| Intestine | 21.9 | 44.5 |
| Visceral Fat | 18.2 | 78.6 |
| Subcutaneous Fat | 15.1 | 49.3 |
| Table 2: Tissue-to-plasma radioactivity ratios of [18F]FTHA in pigs 40 minutes post-injection under fasting and euglycemic hyperinsulinemic conditions. Data from[3]. |
In a study on patients with stable coronary artery disease, the fractional uptake rates (Ki) of [18F]FTHA were measured in the myocardium and femoral muscle.[5]
| Condition | Myocardial Ki (mL/g/min) | Femoral Muscle Ki (mL/g/min) |
| Fasting | 0.11 ± 0.04 | 0.0071 ± 0.0014 |
| Hyperinsulinemic Clamp | 0.12 ± 0.03 | 0.0127 ± 0.0036 |
| Table 3: Fractional uptake rates (Ki) of [18F]FTHA in human myocardium and femoral muscle. Data from[5]. |
Metabolic Fate and Trapping Mechanism
[18F]FTHA is designed to be metabolically trapped within the mitochondria.[5][9] After entering the cell, it is activated to its coenzyme A (CoA) ester and transported into the mitochondrial matrix. It then undergoes the initial steps of β-oxidation. However, the presence of the sulfur atom at the 6-position prevents complete oxidation, leading to the accumulation of radiolabeled metabolites within the mitochondria.[4][5]
A study in pigs demonstrated that approximately 89% of [18F]FTHA taken up by the heart enters the mitochondria, supporting its use as a tracer for FFA β-oxidation in the myocardium.[10] In contrast, only about 36% of the tracer enters the mitochondria in skeletal muscle, suggesting that in this tissue, [18F]FTHA primarily traces overall FFA uptake, which includes both oxidation and storage.[10] Pre-treatment with an inhibitor of carnitine palmitoyltransferase I (CPT-I), the enzyme responsible for transporting long-chain fatty acids into the mitochondria, significantly reduces myocardial uptake of [18F]FTHA, further confirming its mitochondrial trapping mechanism.[9][11]
Experimental Protocols
Automated Radiosynthesis of [18F]FTHA
This protocol describes a general procedure for the automated synthesis of [18F]FTHA.
-
[18F]Fluoride Production: Produce [18F]fluoride via the 18O(p,n)18F reaction in a cyclotron.[1]
-
[18F]Fluoride Trapping and Elution: Trap the aqueous [18F]fluoride on an anion exchange cartridge and elute with a solution of potassium carbonate and Kryptofix 2.2.2.
-
Azeotropic Drying: Dry the [18F]fluoride/Kryptofix complex by azeotropic distillation with acetonitrile.
-
Radiolabeling: Add the precursor, Benzyl-14-(R,S)-tosyloxy-6-thia-heptadecanoate, in acetonitrile to the dried [18F]fluoride complex and heat to promote nucleophilic substitution.
-
Hydrolysis: Add potassium hydroxide to hydrolyze the benzyl ester protecting group.
-
Purification: Purify the crude product using solid-phase extraction (SPE) cartridges or high-performance liquid chromatography (HPLC).[4][12]
-
Formulation: Formulate the final product in a physiologically compatible solution, such as saline with human serum albumin.[4]
Preclinical Biodistribution Studies in Rodents
This protocol outlines a typical biodistribution study in rats.
-
Animal Preparation: Use healthy, adult rats (e.g., Sprague-Dawley). Fast the animals overnight with free access to water.
-
Tracer Administration: Inject a known amount of [18F]FTHA (e.g., 1.5 MBq) intravenously via the tail vein.[4]
-
Uptake Period: Allow the tracer to distribute for a predetermined period (e.g., 30, 60, 120 minutes).
-
Tissue Harvesting: Euthanize the animals at the end of the uptake period and dissect the organs of interest (heart, liver, lungs, kidneys, spleen, muscle, bone, brain, etc.).
-
Radioactivity Measurement: Weigh each tissue sample and measure the radioactivity using a gamma counter.
-
Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.
Visualizations
References
- 1. A Fully Automated Synthesis of 14-(R,S)-[18F]fluoro-6-thia-heptadecanoic Acid ([18F]FTHA) on the Elixys Radiosynthesizer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biodistribution of the fatty acid analogue 18F-FTHA: plasma and tissue partitioning between lipid pools during fasting and hyperinsulinemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. journals.viamedica.pl [journals.viamedica.pl]
- 5. Free fatty acid uptake in the myocardium and skeletal muscle using fluorine-18-fluoro-6-thia-heptadecanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 8. Synthesis of 14 (R,S)‐[18F]fluoro‐6‐thia‐heptadecanoic acid (FTHA) | Semantic Scholar [semanticscholar.org]
- 9. 14(R,S)-[18F]fluoro-6-thia-heptadecanoic acid (FTHA): evaluation in mouse of a new probe of myocardial utilization of long chain fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 14(R,S)-[18F]Fluoro-6-thia-heptadecanoic acid as a tracer of free fatty acid uptake and oxidation in myocardium and skeletal muscle [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. jnm.snmjournals.org [jnm.snmjournals.org]
A Technical Guide to 18F-FTHA for Studying Hepatic Lipid Metabolism
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the use of 14(R,S)-[¹⁸F]fluoro-6-thia-heptadecanoic acid (18F-FTHA) for the quantitative assessment of lipid metabolism in the liver. This document details the underlying principles, experimental protocols, data analysis techniques, and the key signaling pathways involved, offering a valuable resource for researchers in metabolic diseases and drug development.
Introduction to this compound
This compound is a radiolabeled long-chain fatty acid analog used with Positron Emission Tomography (PET) to non-invasively measure tissue-specific fatty acid uptake and metabolism.[1][2] Its structure, with a sulfur atom substitution, allows it to be taken up by cells and enter the initial steps of β-oxidation within the mitochondria. However, the sulfur atom prevents its complete oxidation, leading to the trapping of the ¹⁸F-label within the cell.[1] This "metabolic trapping" allows for the quantification of total fatty acid utilization, encompassing both β-oxidation and storage into complex lipids like triglycerides and phospholipids.[1]
Mechanism of Action and Trapping
The mechanism of this compound mirrors that of natural long-chain fatty acids, involving transport across the plasma membrane, activation to its acyl-CoA derivative by acyl-CoA synthetase (ACS), and subsequent transport into the mitochondria for β-oxidation.[1]
Quantitative Data on Hepatic this compound Uptake
The uptake of this compound in the liver can be quantified using several parameters derived from dynamic PET imaging, including the net influx rate constant (Ki), fractional uptake rate (FUR), and the Standardized Uptake Value (SUV). These parameters can vary based on the metabolic state and health of the liver.
| Parameter | Species | Condition | Mean Value (± SD) | Unit | Reference |
| Ki | Human | Healthy, Fasting | 0.34 ± 0.01 | ml/min/ml | [3] |
| Hepatic FFA Uptake | Human | Healthy, Fasting | 0.20 ± 0.02 | µmol/min/ml | [3] |
| FUR | Human | Impaired Glucose Tolerance, Postprandial | 0.077 ± 0.027 | min⁻¹ | [4] |
| FUR | Human | Normal Glucose Tolerance, Postprandial | 0.050 ± 0.012 | min⁻¹ | [4] |
| SUVmean (0-60 min) | Rat | NAFLD, Non-fasting | Significantly Increased vs. Control | - | [2] |
| SUVmean (30-60 min) | Rat | NAFLD, Non-fasting | Significantly Increased vs. Control | - | [2] |
| SUVmax (30-60 min) | Rat | NAFLD, Non-fasting | Significantly Increased vs. Control | - | [2] |
| SUV (Fasting) | Rat | NAFLD vs. Control | Not Significantly Different | - | [2] |
Experimental Protocols
Preclinical this compound PET Imaging in Rodents (Mice/Rats)
This protocol outlines a typical procedure for assessing hepatic lipid metabolism in rodents using this compound PET.
I. Animal Preparation:
-
Acclimatization: House animals in a controlled environment (temperature, light-dark cycle) for at least one week before the study.
-
Fasting: For fasting studies, fast animals overnight (e.g., 12-16 hours) with free access to water.[2] For non-fasting studies, provide ad libitum access to food.[2]
-
Anesthesia: Anesthetize the animal using isoflurane (e.g., 4-5% for induction, 1-3% for maintenance) to minimize movement artifacts during the scan.[5][6]
-
Catheterization: If frequent blood sampling is required for metabolite analysis and input function determination, catheterize the tail vein for tracer injection and the tail artery or another vessel for blood collection.
II. Radiotracer Administration:
-
Dose: Administer a bolus injection of this compound via the tail vein. The exact dose will depend on the scanner sensitivity and animal size, but is typically in the range of 5-15 MBq.
-
Timing: Start the dynamic PET acquisition simultaneously with the tracer injection.
III. PET/CT Imaging:
-
Scanner: Use a dedicated small-animal PET/CT scanner.
-
CT Scan: Perform a low-dose CT scan for attenuation correction and anatomical localization of the liver.
-
Dynamic PET Scan: Acquire dynamic PET data for 60 minutes.[2] A typical framing protocol could be: 12 x 10s, 6 x 30s, 5 x 60s, 8 x 300s.
IV. Blood Sampling and Metabolite Analysis:
-
Blood Collection: If an arterial catheter is in place, collect arterial blood samples at predefined time points throughout the scan (e.g., 0.5, 1, 2, 5, 10, 20, 30, 45, 60 minutes).
-
Plasma Separation: Centrifuge the blood samples to separate plasma.
-
Metabolite Analysis: Analyze the plasma samples to determine the fraction of radioactivity corresponding to the parent tracer (unmetabolized this compound) versus its metabolites. This is crucial for accurate kinetic modeling.[1][7] This can be achieved using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[7]
V. Data Analysis:
-
Image Reconstruction: Reconstruct the dynamic PET images with attenuation correction.
-
Region of Interest (ROI) Definition: Draw ROIs on the liver and a blood pool (e.g., left ventricle of the heart or abdominal aorta) on the co-registered CT or PET images.
-
Time-Activity Curve (TAC) Generation: Generate TACs for the liver and blood pool from the dynamic PET data.
-
Input Function Correction: Correct the blood pool TAC for metabolites to obtain the arterial input function of the parent tracer.[1][7]
-
Kinetic Modeling: Apply a graphical analysis method, such as the Patlak plot, to the liver TAC and the metabolite-corrected arterial input function to calculate the net influx rate constant (Ki).[1][8] The Patlak plot is typically linear for the liver between 10 and 32 minutes post-injection.[1]
-
SUV Calculation: For a simpler, semi-quantitative analysis, calculate the SUV at a specific time point or averaged over a time interval.[2]
Key Signaling Pathways in Hepatic Lipid Metabolism
The uptake and metabolism of fatty acids in the liver, as measured by this compound, are regulated by complex signaling networks. Understanding these pathways is crucial for interpreting the results of this compound studies.
Insulin Signaling Pathway
Insulin plays a central role in regulating hepatic lipid metabolism. In the postprandial state, insulin promotes the storage of excess nutrients as triglycerides.
SREBP-1c Pathway
Sterol Regulatory Element-Binding Protein-1c (SREBP-1c) is a key transcription factor that activates the expression of genes involved in de novo lipogenesis.
PPARα Signaling Pathway
Peroxisome Proliferator-Activated Receptor alpha (PPARα) is a nuclear receptor that acts as a lipid sensor and promotes fatty acid oxidation.
Conclusion
This compound PET is a powerful and quantitative tool for investigating hepatic lipid metabolism in vivo. By providing detailed insights into fatty acid uptake and utilization, it serves as a valuable modality for understanding the pathophysiology of liver diseases such as NAFLD and for evaluating the efficacy of novel therapeutic interventions. This guide provides the foundational knowledge and protocols for researchers to effectively employ this compound in their studies.
References
- 1. TPC - Analysis of FTHA [turkupetcentre.net]
- 2. Novel approach using [18F]FTHA-PET and de novo synthesized VLDL for assessment of FFA metabolism in a rat model of diet induced NAFLD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A guideline proposal for mice preparation and care in 18F-FDG PET imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A guideline proposal for mice preparation and care in 18F-FDG PET imaging | springermedizin.de [springermedizin.de]
- 7. New improved radiometabolite analysis method for [18F]FTHA from human plasma: a test-retest study with postprandial and fasting state - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Patlak plot based on the first 30 minutes post-injection dynamic 18F-florbetaben positron emission tomography scan separates amyloid-β positive from negative studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Foundational Concepts of 18F-FTHA Radiotracer Kinetics: A Technical Guide
This guide provides an in-depth overview of the core principles underlying the use of 14(R,S)-[¹⁸F]fluoro-6-thia-heptadecanoic acid (¹⁸F-FTHA) in positron emission tomography (PET). It is intended for researchers, scientists, and drug development professionals engaged in the study of fatty acid metabolism.
Introduction to ¹⁸F-FTHA
¹⁸F-FTHA is a radiolabeled long-chain fatty acid analog designed for the noninvasive quantification of tissue fatty acid uptake and utilization. It is distinguished by the substitution of a sulfur atom at the 6-carbon position and a fluorine-18 radioisotope at the terminal (14th) carbon. This unique structure allows it to mimic natural fatty acids in their transport and initial metabolic steps while being metabolically trapped within the cell, a principle analogous to the well-established glucose tracer, ²-[¹⁸F]fluoro-2-deoxy-D-glucose (FDG).[1][2] Its primary application lies in assessing fatty acid metabolism in various organs, including the myocardium, skeletal muscle, liver, and brown adipose tissue.[3]
Mechanism of Cellular Uptake and Metabolic Trapping
The kinetic behavior of ¹⁸F-FTHA is predicated on its specific biochemical pathway, which involves cellular uptake, activation, and subsequent metabolic trapping.
-
Transport into the Cell : Long-chain free fatty acids (FFAs) circulate in the blood primarily bound to albumin.[3] ¹⁸F-FTHA, like endogenous fatty acids, is transported from the plasma into the cell through both passive diffusion and protein-mediated transport involving fatty acid binding proteins (FABP).[3]
-
Esterification : Once inside the cell, ¹⁸F-FTHA is activated by acyl-CoA synthetase (ACS) to its CoA derivative, ¹⁸F-FTHA-CoA. This is a crucial step for all major fatty acid metabolic pathways.[3]
-
Mitochondrial Uptake and β-Oxidation : ¹⁸F-FTHA-CoA is then transported into the mitochondria. It undergoes the initial cycles of β-oxidation.
-
Metabolic Trapping : The presence of the sulfur atom at the 6-position of the fatty acid chain inhibits further β-oxidation.[3] This metabolic block leads to the accumulation and trapping of the ¹⁸F-label within the mitochondria.[4] This trapping is essential for PET imaging, as it allows for a strong signal to accumulate in metabolically active tissues.
Kinetic Modeling of ¹⁸F-FTHA
The quantification of fatty acid utilization from dynamic ¹⁸F-FTHA PET data requires the application of kinetic models. These models use the time-course of radioactivity in both arterial plasma (the input function) and the tissue of interest to estimate key metabolic parameters.
Compartmental Modeling
A standard approach involves a three-compartment model representing the concentration of the radiotracer in different states within the tissue.
-
CP : The concentration of ¹⁸F-FTHA in arterial plasma.
-
CE : The concentration of free, unmetabolized ¹⁸F-FTHA in the tissue.
-
CM : The concentration of metabolized and trapped ¹⁸F-FTHA in the tissue.
The exchange of the tracer between these compartments is described by first-order rate constants:
-
K₁ (mL/cm³/min) : The rate of transport of ¹⁸F-FTHA from plasma into the tissue.
-
k₂ (min⁻¹) : The rate of transport of ¹⁸F-FTHA from the tissue back to the plasma.
-
k₃ (min⁻¹) : The rate of ¹⁸F-FTHA's conversion to its trapped metabolic form.
Patlak Graphical Analysis
Due to the effectively irreversible trapping of ¹⁸F-FTHA (k₄ is assumed to be zero), a Patlak graphical analysis is a robust and commonly used method for data analysis.[3] This method linearizes the compartmental model equations and allows for the calculation of the net influx rate constant, Kᵢ .
The Patlak equation is given by:
CT(t) / CP(t) = Kᵢ * [∫0t CP(τ)dτ / CP(t)] + Ve
where:
-
CT(t) is the total radioactivity in the tissue at time t.
-
CP(t) is the concentration of parent ¹⁸F-FTHA in the plasma at time t.
-
Kᵢ is the net influx rate constant (mL/cm³/min), which is the slope of the linear portion of the plot.
-
Ve is the y-intercept, representing the initial distribution volume of the tracer.
Kᵢ is a composite of the individual rate constants from the compartmental model: Kᵢ = (K₁ * k₃) / (k₂ + k₃) .
The fatty acid utilization (FAU) rate can then be calculated by multiplying Kᵢ by the concentration of free fatty acids in the plasma.[5]
FAU (μmol/g/min) = Kᵢ * [FFA]plasma / LC
Where LC is the "lumped constant," which accounts for the differences in transport and metabolism between ¹⁸F-FTHA and endogenous fatty acids.[3]
Quantitative Data Summary
The net influx rate (Kᵢ) of ¹⁸F-FTHA has been reported in various human tissues under different physiological conditions.
| Tissue/Condition | Subjects | Kᵢ (mL/100g/min) | Serum FFA (mmol/L) | Fatty Acid Utilization (μmol/100g/min) | Reference |
| Myocardium | |||||
| Heart Failure | 12 fasting patients | 19.7 ± 9.3 | 1.01 ± 0.08 | 19.3 ± 2.3 | [6][7] |
| Brown Adipose Tissue | |||||
| Cold Exposure | Lean subjects | Influx rate increased | - | - | [8] |
| Postprandial | Lean subjects | Influx rate higher than cold exposure | - | - | [8] |
| Liver | |||||
| Fasting State | Healthy subjects | - | - | Calculated via Patlak | [3] |
| Skeletal Muscle | |||||
| General Quantification | - | Methods described | - | - | [3] |
Detailed Experimental Protocols
A typical ¹⁸F-FTHA PET study involves several key steps, from tracer synthesis to data analysis.
¹⁸F-FTHA Synthesis
¹⁸F-FTHA is typically produced via a two-step automated synthesis process under Good Manufacturing Practice (GMP) guidelines.[1][8]
-
Nucleophilic Substitution : [¹⁸F]Fluoride is produced by a cyclotron and trapped on an anion exchange cartridge. It is then eluted into a reaction vessel containing the precursor, Benzyl-14-(R,S)-tosyloxy-6-thiaheptadecanoate. The reaction is heated to facilitate the nucleophilic substitution of the tosyloxy group with [¹⁸F]fluoride.[1]
-
Hydrolysis (Deprotection) : A strong base, such as potassium hydroxide, is added to hydrolyze the benzyl ester protecting group, yielding the final ¹⁸F-FTHA product.[1]
-
Purification : The crude product is purified using preparative High-Performance Liquid Chromatography (HPLC) or solid-phase extraction (SPE) to remove unreacted precursors and byproducts.[8]
-
Formulation : The purified ¹⁸F-FTHA is formulated in a sterile, injectable solution, often containing a phosphate buffer and ascorbic acid for stability.[8] The final product has a radiochemical purity of over 90%.
Subject Preparation and PET Imaging
-
Subject Preparation : Subjects are typically required to fast overnight to increase plasma FFA levels and myocardial fatty acid uptake.[5] An intravenous cannula is inserted for tracer injection and another (often in a radial artery) for blood sampling.
-
Tracer Administration : A bolus of ¹⁸F-FTHA (e.g., 2.7 ± 0.2 MBq/kg) is injected intravenously.[5]
-
Dynamic PET Scanning : Dynamic imaging of the target organ begins simultaneously with the tracer injection and continues for a period of up to 70-90 minutes.
-
Arterial Blood Sampling : Timed arterial blood samples are collected frequently in the initial minutes post-injection and less frequently later on to measure the concentration of radioactivity in the plasma over time.[4]
Plasma Metabolite Analysis
Due to the rapid in vivo metabolism of ¹⁸F-FTHA, correcting the arterial input function for radiolabeled metabolites is crucial for accurate kinetic modeling.[5]
-
Sample Preparation : Plasma is separated from whole blood by centrifugation. Proteins are precipitated from a plasma aliquot (e.g., 250 µL) by adding a solvent like methanol/acetic acid, followed by vortexing and centrifugation.[5] The supernatant containing the parent tracer and its metabolites is collected.
-
Chromatography : The supernatant is analyzed using thin-layer chromatography (TLC) or HPLC to separate the unmetabolized parent ¹⁸F-FTHA from its radiolabeled metabolites.[5]
-
Quantification : The distribution of radioactivity on the chromatogram is measured to determine the fraction of radioactivity corresponding to the parent tracer at each sampling time point.
-
Correction : The total plasma radioactivity curve is multiplied by the parent fraction curve to generate the metabolite-corrected arterial input function used for kinetic modeling.[5] Within 30 minutes post-injection, the parent fraction of ¹⁸F-FTHA in plasma can decrease to approximately 20-30%.[5]
Applications and Alternative Tracers
¹⁸F-FTHA is a valuable tool for investigating metabolic disorders such as ischemic heart disease, cardiomyopathies, and the metabolic activity of brown adipose tissue.[2][8] While ¹⁸F-FTHA is the most widely used PET tracer for fatty acid utilization, other tracers have been developed to probe specific aspects of fatty acid metabolism.[3] Newer agents, such as 18-[¹⁸F]fluoro-4-thia-oleate (FTO), have been developed with the aim of providing higher specificity for mitochondrial trapping and β-oxidation.[2] The choice of tracer depends on the specific research question and the metabolic pathway being investigated.
References
- 1. A Fully Automated Synthesis of 14-(R,S)-[18F]fluoro-6-thia-heptadecanoic Acid ([18F]FTHA) on the Elixys Radiosynthesizer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. TPC - Analysis of FTHA [turkupetcentre.net]
- 4. Biodistribution of the Fatty Acid Analogue this compound: Plasma and Tissue Partitioning Between Lipid Pools During Fasting and Hyperinsulinemia | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 5. New improved radiometabolite analysis method for [18F]FTHA from human plasma: a test-retest study with postprandial and fasting state - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Automated production of [18 F]FTHA according to GMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.viamedica.pl [journals.viamedica.pl]
- 8. New improved radiometabolite analysis method for [18F]FTHA from human plasma: a test-retest study with postprandial and fasting state - PubMed [pubmed.ncbi.nlm.nih.gov]
18F-FTHA in Neuroscience: An In-Depth Technical Guide to Brain Metabolism Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
For decades, the prevailing view in neuroscience was that the brain relies almost exclusively on glucose for its energy needs. However, a growing body of evidence has illuminated the significant role of fatty acid (FA) metabolism in the central nervous system (CNS), not only as an energy source but also in cellular signaling and inflammation. The positron emission tomography (PET) tracer 14(R,S)-[¹⁸F]fluoro-6-thia-heptadecanoic acid (18F-FTHA) has emerged as a critical tool for the in vivo quantification of regional fatty acid uptake and metabolism in the brain.
This technical guide provides a comprehensive overview of the application of this compound in neuroscience. It details the underlying biochemistry, experimental protocols for its synthesis and use in PET imaging, methods for data analysis, and its current applications in understanding brain metabolism in health and disease.
The Role of Fatty Acid Metabolism in the Brain
Contrary to the long-held belief that the brain does not oxidize fatty acids, it is now understood that up to 20% of the brain's total energy can be derived from mitochondrial beta-oxidation of fatty acids.[1] Glial cells, particularly astrocytes, are major sites of fatty acid oxidation in the brain.[1] Fatty acids and their metabolites are crucial for brain homeostasis and influence a wide range of neural functions, including cell survival, neurogenesis, and synaptogenesis. Dysregulation of fatty acid metabolism has been implicated in a variety of neurological and neurodegenerative diseases, such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.[2]
This compound: A Tracer for Fatty Acid Utilization
This compound is a long-chain fatty acid analog that is transported into cells via the same mechanisms as natural fatty acids.[3] Once inside the cell, it is activated to its acyl-CoA derivative and undergoes partial metabolism in the mitochondria. The presence of a sulfur atom in the acyl chain prevents its complete beta-oxidation, leading to the trapping of the ¹⁸F label within the cell.[3] This metabolic trapping allows for the quantification of total fatty acid utilization, which encompasses both beta-oxidation and storage in complex lipids like glycerol esters and phospholipids.[3]
Quantitative Data on this compound Brain Uptake
The following tables summarize key quantitative findings from a study investigating this compound uptake in the human brain, particularly in the context of metabolic syndrome (MS).
Table 1: Baseline Brain this compound Uptake in Metabolic Syndrome vs. Healthy Controls
| Brain Region | Mean Percentage Increase in MS Patients vs. Controls |
| Global Brain | +50% |
| White Matter | +130% |
| Gray Matter | +47% |
| Hypothalamus | +88% |
Data sourced from Karmi et al., 2010.[4][5][6]
Table 2: Effect of Weight Reduction on Brain this compound Uptake in Metabolic Syndrome Patients
| Brain Region | Mean Percentage Decrease after Very-Low-Calorie Diet |
| White Matter | -17.5% |
| Gray Matter | -17.6% |
Data sourced from Karmi et al., 2010.[4][5]
Experimental Protocols
Automated Radiosynthesis of this compound
The production of this compound is a two-step process that can be fully automated for consistency and safety.[7][8]
Step 1: Nucleophilic Substitution
-
Precursor: Benzyl-14-(R,S)-tosyloxy-6-thiaheptadecanoate[8]
-
Reaction: The precursor undergoes a nucleophilic substitution reaction with [¹⁸F]fluoride.[8]
-
Details:
Step 2: Hydrolysis (Deprotection)
-
Reagent: Potassium hydroxide (KOH)[8]
-
Reaction: The protecting benzyl group is removed by hydrolysis with a strong base to yield the final product, 14-(R,S)-[¹⁸F]fluoro-6-thia-heptadecanoic acid.[8]
-
Details:
Purification:
-
The crude product is purified using preparative High-Performance Liquid Chromatography (HPLC).[7]
-
The final product is formulated in a phosphate buffer-ascorbic acid mixture for injection.[7]
Rodent PET Imaging Protocol with this compound
This protocol is adapted for a rat model of diet-induced non-alcoholic fatty liver disease, but the general principles can be applied to neuroscience studies.
-
Animal Preparation:
-
Animals should be fasted overnight (up to 16 hours) to standardize metabolic conditions.[9]
-
-
Tracer Injection:
-
An intravenous injection of this compound is administered. The exact dose will depend on the scanner sensitivity and animal weight.
-
-
PET Scan Acquisition:
-
A dynamic 60-minute PET scan is initiated immediately after tracer injection.[9]
-
-
Data Analysis:
-
Time-activity curves are generated for regions of interest (ROIs) in the brain.
-
Standardized Uptake Values (SUVs) can be calculated to represent tracer uptake.[9]
-
Human PET Imaging Protocol with this compound
This protocol is based on studies of brain fatty acid uptake in human subjects.
-
Subject Preparation:
-
Subjects should fast overnight.[5]
-
Blood glucose levels should be checked prior to tracer administration.
-
-
Tracer Injection:
-
An intravenous injection of this compound is administered. A typical dose is around 182 ± 17 MBq.[4]
-
-
PET Scan Acquisition:
-
A dynamic brain scan is started immediately after injection. A common framing sequence is 3x60s, 1x120s, 5x300s, 2x600s.[4]
-
-
Blood Sampling and Metabolite Analysis:
-
Arterial blood samples should be taken throughout the scan to generate a plasma time-activity curve.
-
Plasma should be analyzed to determine the fraction of unmetabolized parent tracer over time, as this compound is rapidly metabolized.[10]
-
Data Analysis: Kinetic Modeling
The quantification of this compound uptake in the brain relies on kinetic modeling of the dynamic PET data.
Patlak Graphical Analysis
The Patlak plot is a graphical analysis method used for tracers that are irreversibly trapped in tissue.[10][11] It allows for the calculation of the net influx rate constant (Ki) of the tracer from plasma to tissue.[11]
-
Principle: The method linearizes the data from a dynamic PET scan, where the slope of the linear portion of the plot represents Ki.[11]
-
Procedure:
-
Generate a metabolite-corrected plasma input curve from the arterial blood samples.[11]
-
For each brain region of interest, plot Ct(T)/Cp(T) on the y-axis against ∫0TCp(τ)dτ / Cp(T) on the x-axis, where Ct is the tissue concentration and Cp is the plasma concentration.
-
Perform a linear regression on the later time points of the plot, once equilibrium between the plasma and the reversible tissue compartment is reached.
-
The slope of this linear regression is the net influx rate constant, Ki.[11]
-
Fractional Uptake Rate (FUR)
For studies with limited dynamic data or only a single late-time-point scan, the Fractional Uptake Rate (FUR) can be calculated.[10]
-
Calculation: FUR is determined by dividing the radioactivity in the brain at a specific time point by the integral of the plasma unmetabolized radioactivity curve up to that time.[4]
Signaling Pathways and Experimental Workflows
Fatty Acid Metabolism in Astrocytes
Astrocytes play a central role in brain fatty acid metabolism. They take up fatty acids from the blood, which can then be either stored in lipid droplets or undergo beta-oxidation in the mitochondria to produce energy in the form of ATP and ketone bodies (like β-hydroxybutyrate), which can then be shuttled to neurons.[2][3]
Caption: Fatty acid uptake and metabolism pathway in an astrocyte.
Mitochondrial Beta-Oxidation Pathway
The beta-oxidation of fatty acids is a cyclical process that occurs in the mitochondria, breaking down fatty acyl-CoA molecules into acetyl-CoA, which can then enter the TCA cycle to produce ATP. Each cycle consists of four key enzymatic reactions.[1]
Caption: The core enzymatic steps of the mitochondrial beta-oxidation cycle.
Experimental Workflow for this compound PET Imaging
The following diagram outlines the logical flow of a typical this compound PET imaging study, from subject preparation to data analysis.
Caption: Logical workflow for a quantitative this compound brain PET study.
Comparison with 18F-FDG
While this compound provides a measure of fatty acid metabolism, 2-deoxy-2-[¹⁸F]fluoro-D-glucose (18F-FDG) is the most commonly used PET tracer for assessing regional cerebral glucose metabolism.[10] The two tracers provide complementary information about brain energy substrate utilization.
-
18F-FDG: Measures glucose transport and phosphorylation, reflecting synaptic activity.[10] High uptake is typically seen in gray matter.
-
This compound: Measures fatty acid uptake and utilization, with significant involvement of glial cells.
Direct comparative studies of this compound and 18F-FDG for brain metabolism in non-oncological neuroscience are limited. However, their distinct metabolic pathways suggest they can be used to probe different aspects of brain energy metabolism and neuro-glial metabolic coupling.
Conclusion and Future Directions
This compound PET is a powerful and quantitative tool for investigating the role of fatty acid metabolism in the brain. It has already provided valuable insights into metabolic disturbances in conditions like metabolic syndrome and holds significant promise for advancing our understanding of a wide range of neurological and neurodegenerative disorders. Future research should focus on applying this compound to study conditions such as Alzheimer's disease, Parkinson's disease, epilepsy, and stroke to elucidate the role of fatty acid metabolism in their pathophysiology. Furthermore, combining this compound with other imaging modalities and biomarkers will provide a more holistic view of the complex metabolic landscape of the brain in health and disease, paving the way for the development of novel therapeutic strategies targeting brain metabolism.
References
- 1. Frontiers | Neuronal Lipid Metabolism: Multiple Pathways Driving Functional Outcomes in Health and Disease [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Astrocyte metabolism and signaling pathways in the CNS [frontiersin.org]
- 4. amypad.eu [amypad.eu]
- 5. Increased Brain Fatty Acid Uptake in Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Automated production of [18 F]FTHA according to GMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. file.sciopen.com [file.sciopen.com]
- 10. TPC - Analysis of FTHA [turkupetcentre.net]
- 11. TPC - Regional Patlak plot - calculation with plasma input [turkupetcentre.net]
Methodological & Application
Automated Synthesis Protocol for the Production of ¹⁸F-FTHA: Application Notes for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
14-(R,S)-[¹⁸F]fluoro-6-thia-heptadecanoic acid ([¹⁸F]FTHA) is a valuable positron emission tomography (PET) tracer for imaging fatty acid metabolism.[1] It is particularly useful in cardiology to assess myocardial fatty acid utilization and in oncology to study tumor metabolism.[1][2] This document provides detailed application notes and protocols for the automated synthesis of ¹⁸F-FTHA, focusing on a cassette-based system for reproducibility and ease of use.
Principle of Method
The automated synthesis of ¹⁸F-FTHA is a two-step process.[1] The first step involves the nucleophilic substitution of a tosylate precursor with [¹⁸F]fluoride. This is followed by a hydrolysis step to remove the benzyl protecting group, yielding the final ¹⁸F-FTHA product. The entire process, including purification, is performed on an automated synthesis module to ensure consistency and minimize radiation exposure.
Reagents and Materials
| Reagent/Material | Supplier/Grade | Notes |
| Benzyl-14-(R,S)-tosyloxy-6-thiaheptadecanoate | ABX GmbH or equivalent | Precursor for radiolabeling |
| Kryptofix 2.2.2 (K₂₂₂) | Sigma-Aldrich or equivalent | For complexation of potassium |
| Potassium Carbonate (K₂CO₃) | Sigma-Aldrich or equivalent | Anhydrous |
| Acetonitrile (MeCN) | HPLC Grade, anhydrous | For azeotropic drying and as reaction solvent |
| Ethanol (EtOH) | USP Grade | For final formulation |
| Water for Injection (WFI) | USP Grade | For reagent preparation and final formulation |
| ¹⁸F-Fluoride | Produced from a cyclotron | Via the ¹⁸O(p,n)¹⁸F nuclear reaction |
| Elixys Synthesis Cassette | Sofie Biosciences or equivalent | Pre-assembled, disposable |
| C18 Sep-Pak Cartridge | Waters or equivalent | For solid-phase extraction (SPE) purification |
Automated Synthesis Procedure (Elixys Synthesizer)
The following protocol is adapted for the Elixys cassette-based radiosynthesizer. The synthesis is initiated with the delivery of cyclotron-produced [¹⁸F]fluoride to the system.
Reagent Preparation and Cassette Setup
Prior to synthesis, prepare the necessary reagents and position them in the Elixys cassette as indicated in the system's software. This typically involves dissolving the precursor and other reagents in the appropriate solvents and placing the vials in the designated positions within the cassette.
Radiosynthesis Steps
The automated synthesis sequence is as follows:
-
[¹⁸F]Fluoride Trapping and Elution: The aqueous [¹⁸F]fluoride solution from the cyclotron is passed through a QMA (quaternary methylammonium) cartridge to trap the [¹⁸F]F⁻. The trapped fluoride is then eluted into the reactor vessel using an eluent solution containing Kryptofix 2.2.2 and potassium carbonate in a mixture of acetonitrile and water.
-
Azeotropic Drying: The water is removed from the reactor through azeotropic drying. This is a critical step to ensure a high-efficiency nucleophilic substitution. The system typically performs this step by heating the reactor under a stream of inert gas (e.g., nitrogen or argon) and vacuum.[3] This may be repeated multiple times.
-
Nucleophilic Substitution: The precursor, Benzyl-14-(R,S)-tosyloxy-6-thiaheptadecanoate, dissolved in acetonitrile, is added to the dried [¹⁸F]fluoride-K₂₂₂ complex. The reaction mixture is heated to facilitate the nucleophilic substitution, forming the fluorinated intermediate.
-
Hydrolysis: After the labeling reaction, a solution of potassium hydroxide in ethanol/water is added to the reactor, and the mixture is heated to hydrolyze the benzyl ester protecting group, yielding the potassium salt of ¹⁸F-FTHA.
-
Neutralization and Purification: The reaction mixture is cooled and neutralized. The crude product is then purified using solid-phase extraction (SPE) with a C18 cartridge to remove unreacted [¹⁸F]fluoride and other impurities. The final product is eluted from the cartridge with ethanol.
-
Formulation: The purified ¹⁸F-FTHA is formulated in a sterile solution, typically containing a phosphate buffer, for injection.
Experimental Workflow Diagram
Caption: Automated synthesis workflow for ¹⁸F-FTHA production.
Data Presentation
Synthesis Performance Comparison
| Parameter | Vessel-Based Synthesizer | Elixys Synthesizer |
| Number of Syntheses | 46 | 12 |
| Starting Activity (GBq) | 25-55 | 19-26 |
| Radiochemical Yield (RCY) at EOS (%) | 5.52 ± 2.38 | 13.01 ± 5.63[1] |
| Final Product Activity (GBq) | 0.23-4.56 | 1.60-6.27 |
| Synthesis Time (min) | ~60 | ~50 |
EOS: End of Synthesis
Quality Control Specifications
| Test | Method | Acceptance Criteria |
| Appearance | Visual Inspection | Clear, colorless, free of particulates |
| pH | pH meter or strips | 4.5 - 7.5 |
| Radiochemical Purity | HPLC | ≥ 95% |
| Radionuclidic Identity | Gamma Spectrometry | Half-life of 105-115 min |
| Radionuclidic Purity | Gamma Spectrometry | ≥ 99.5% |
| Residual Solvents | Gas Chromatography (GC) | Ethanol ≤ 5000 ppm, Acetonitrile ≤ 410 ppm |
| Bacterial Endotoxins | LAL Test | < 175 EU/V |
| Sterility | USP <71> | Sterile |
Experimental Protocols
Radiochemical Purity Testing by HPLC
-
HPLC System: Agilent 1200 series or equivalent with a radio-detector.
-
Column: Phenomenex Gemini C18, 5 µm, 110 Å, 250 x 4.6 mm.
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% trifluoroacetic acid.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Procedure:
-
Inject a sample of the final ¹⁸F-FTHA product.
-
Monitor the chromatogram from both the UV detector (for non-radioactive standard) and the radio-detector.
-
The retention time of ¹⁸F-FTHA should match that of a co-injected, non-radioactive FTHA standard.
-
Calculate the radiochemical purity by integrating the area of the ¹⁸F-FTHA peak and dividing it by the total area of all radioactive peaks in the chromatogram.
-
Signaling Pathway and Mechanism of Action
¹⁸F-FTHA is an analog of long-chain fatty acids and utilizes the same transport and initial metabolic pathways.[4] Its PET imaging application is based on the principle of metabolic trapping.
Metabolic Pathway of ¹⁸F-FTHA
Caption: Cellular uptake and metabolic trapping of ¹⁸F-FTHA.
Once ¹⁸F-FTHA enters the cell, it is activated to its coenzyme A (CoA) derivative, ¹⁸F-FTHA-CoA.[4] This molecule is then transported into the mitochondria via the carnitine palmitoyltransferase I (CPT-I) shuttle. In the mitochondria, ¹⁸F-FTHA-CoA undergoes the initial steps of β-oxidation. However, the presence of the sulfur atom at the 6-position prevents the completion of the β-oxidation spiral.[4][5] This leads to the accumulation and trapping of the ¹⁸F-labeled metabolites within the mitochondria.[6] The extent of this trapping is proportional to the rate of fatty acid uptake and oxidation, allowing for the quantification of this metabolic process with PET imaging.[7]
References
- 1. mdpi.com [mdpi.com]
- 2. Metabolic trapping as a principle of oradiopharmaceutical design: some factors resposible for the biodistribution of [18F] 2-deoxy-2-fluoro-D-glucose. | Semantic Scholar [semanticscholar.org]
- 3. A Fully Automated Synthesis of 14-(R,S)-[18F]fluoro-6-thia-heptadecanoic Acid ([18F]FTHA) on the Elixys Radiosynthesizer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TPC - Analysis of FTHA [turkupetcentre.net]
- 5. 14(R,S)-[18F]fluoro-6-thia-heptadecanoic acid (FTHA): evaluation in mouse of a new probe of myocardial utilization of long chain fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New improved radiometabolite analysis method for [18F]FTHA from human plasma: a test-retest study with postprandial and fasting state - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jnm.snmjournals.org [jnm.snmjournals.org]
Application Notes and Protocols for GMP-Compliant 18F-FTHA Radiopharmaceutical Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction:
14-(R,S)-[¹⁸F]fluoro-6-thia-heptadecanoic acid ([¹⁸F]FTHA) is a significant radiopharmaceutical used in Positron Emission Tomography (PET) for imaging fatty acid metabolism. Its application is crucial in studying myocardial metabolism and has seen renewed interest in lipid metabolism research. The synthesis of [¹⁸F]FTHA for clinical and preclinical use must adhere to Good Manufacturing Practice (GMP) guidelines to ensure product quality, safety, and efficacy. These application notes provide detailed protocols for the automated synthesis and quality control of [¹⁸F]FTHA in compliance with GMP standards. The synthesis involves a nucleophilic substitution of a precursor with [¹⁸F]fluoride, followed by deprotection and purification.[1]
I. GMP Guidelines for 18F-FTHA Synthesis
The manufacturing of radiopharmaceuticals like [¹⁸F]FTHA must be conducted under stringent GMP guidelines to minimize risks that cannot be eliminated through final product testing. Due to the short half-life of ¹⁸F, many quality control tests are retrospective; therefore, strict adherence to validated processes is critical.
Key GMP Considerations:
-
Personnel: All personnel involved in the manufacturing process must be adequately trained in GMP, radiation safety, and the specific procedures for [¹⁸F]FTHA synthesis.
-
Facility and Equipment: The synthesis must be performed in a controlled environment, typically a hot cell, to protect the product from contamination and the personnel from radiation. All equipment must be qualified and calibrated.
-
Documentation: Every step of the manufacturing process, from starting materials to the final product, must be thoroughly documented to ensure traceability. Standard Operating Procedures (SOPs) must be in place for all procedures.
-
Quality Control: A robust quality control system must be established to test the final product against predefined specifications.
II. Automated Synthesis of this compound
Automated synthesis modules are essential for ensuring reproducibility and radiation safety. Both vessel-based and cassette-based synthesizers, such as the Elixys, are utilized for the production of [¹⁸F]FTHA.[1] The general reaction scheme involves the nucleophilic substitution of the precursor, Benzyl-14-(R,S)-tosyloxy-6-thiaheptadecanoate, with [¹⁸F]fluoride, followed by hydrolysis to remove the protecting group.[1][2]
A. Materials and Reagents
| Reagent/Material | Supplier/Grade | Notes |
| Benzyl-14-(R,S)-tosyloxy-6-thiaheptadecanoate (Precursor) | GMP Grade | Stored at -20°C. |
| Kryptofix 2.2.2. | GMP Grade | |
| Potassium Carbonate (K₂CO₃) | GMP Grade | |
| Acetonitrile (MeCN) | Anhydrous, GMP Grade | |
| Ethanol (EtOH) | Absolute, GMP Grade | |
| Water for Injection (WFI) | USP/Ph. Eur. | |
| [¹⁸O]Water | >98% enrichment | For [¹⁸F]fluoride production. |
| Anion Exchange Cartridge (e.g., PS-HCO₃⁻) | For trapping [¹⁸F]fluoride. | |
| C18 Cartridge | For solid-phase extraction purification. | |
| Sterile Vials and Syringes | ||
| 0.22 µm Sterile Filter | For final product sterilization. |
B. Experimental Protocol: Automated Synthesis on a Cassette-Based Module (e.g., Elixys)
This protocol is adapted from established automated synthesis procedures.[1][2]
-
[¹⁸F]Fluoride Production and Trapping:
-
Produce [¹⁸F]fluoride via the ¹⁸O(p,n)¹⁸F nuclear reaction in a cyclotron using enriched [¹⁸O]water.
-
Transfer the irradiated [¹⁸O]water containing [¹⁸F]fluoride to the synthesis module.
-
Trap the [¹⁸F]fluoride on an anion exchange cartridge (e.g., PS-HCO₃⁻).
-
-
Elution and Azeotropic Drying:
-
Elute the trapped [¹⁸F]fluoride into the reactor vessel using an eluent solution (typically a mixture of Kryptofix 2.2.2 and potassium carbonate in acetonitrile and water).
-
Perform azeotropic drying of the [¹⁸F]fluoride-Kryptofix complex by heating (e.g., at 110-120°C) under a stream of inert gas (e.g., nitrogen or argon) with additions of anhydrous acetonitrile.[2]
-
-
Radiolabeling Reaction:
-
Cool the reactor to approximately 85-95°C.
-
Add the precursor, Benzyl-14-(R,S)-tosyloxy-6-thiaheptadecanoate, dissolved in a suitable solvent (e.g., acetonitrile or DMSO), to the reactor.
-
Allow the nucleophilic substitution reaction to proceed for a defined period (e.g., 10 minutes).
-
-
Hydrolysis (Deprotection):
-
After the labeling reaction, add a strong base (e.g., potassium hydroxide solution) to the reactor.
-
Heat the mixture to facilitate the hydrolysis of the benzyl ester protecting group.
-
-
Purification:
-
HPLC Purification:
-
Neutralize the reaction mixture and inject it onto a preparative HPLC system.
-
Use a C18 column with a mobile phase such as a mixture of methanol, water, and acetic acid.
-
Collect the fraction corresponding to [¹⁸F]FTHA.[1]
-
-
Solid-Phase Extraction (SPE) Purification:
-
As an alternative to HPLC, the product can be purified using SPE.
-
Pass the collected HPLC fraction (or the neutralized reaction mixture) through a C18 cartridge to trap the [¹⁸F]FTHA.
-
Wash the cartridge with water to remove impurities.
-
Elute the purified [¹⁸F]FTHA from the cartridge with ethanol.[1]
-
-
-
Formulation and Sterile Filtration:
-
Formulate the purified [¹⁸F]FTHA by diluting the ethanolic solution with a suitable buffer or saline to achieve the desired final concentration and pH. A common formulation involves a phosphate buffer-ascorbic acid mixture.[3]
-
Pass the final product solution through a 0.22 µm sterile filter into a sterile, pyrogen-free vial.
-
C. Quantitative Data from Automated Syntheses
| Parameter | Vessel-Based Synthesizer[1] | Cassette-Based (Elixys) Synthesizer[1] | In-house Automated System[3] |
| Starting [¹⁸F]Fluoride Activity (GBq) | 25 - 55 | 19 - 26 | Not specified |
| Radiochemical Yield (RCY) at EOS (%) | 5.52 ± 2.38 | 13.01 ± 5.63 | 13 ± 6.3 (decay-corrected to EOB) |
| Final Product Activity at EOS (GBq) | 0.23 - 4.56 | 1.60 - 6.27 | 1.7 ± 0.8 |
| Synthesis Time (min) | ~50[4] | Not specified | Not specified |
III. Quality Control of this compound
A comprehensive quality control program is mandatory to ensure the safety and efficacy of the final [¹⁸F]FTHA product. The tests and acceptance criteria should be in accordance with the European Pharmacopoeia (Ph. Eur.) or other relevant pharmacopeias.
A. Quality Control Specifications
| Test | Method | Acceptance Criteria |
| Appearance | Visual Inspection | Clear, colorless solution, free from visible particles. |
| pH | pH meter or validated pH strips | 5.0 - 7.5 |
| Radionuclidic Identity | Gamma-ray Spectrometry | Major peak at 511 keV. |
| Radionuclidic Purity | Gamma-ray Spectrometry | ≥ 99.5% of total radioactivity is from ¹⁸F. |
| Radiochemical Purity | Analytical HPLC | ≥ 95% of the total radioactivity is [¹⁸F]FTHA. |
| Residual Solvents | Gas Chromatography (GC) | Acetonitrile: ≤ 410 ppm, Ethanol: ≤ 5000 ppm. |
| Kryptofix 2.2.2 | Spot Test or HPLC | ≤ 50 µg/mL. |
| Bacterial Endotoxins | Limulus Amebocyte Lysate (LAL) Test | < 175 EU/V, where V is the maximum recommended dose in mL.[5] |
| Sterility | Membrane Filtration | No microbial growth. |
B. Experimental Protocols for Quality Control
-
Radiochemical Purity by Analytical HPLC:
-
System: Analytical HPLC with a UV detector (λ = 230 nm) and a radioactivity detector.
-
Column: C18 analytical column (e.g., Gemini 10 µm C18 110Å, 250 x 4.6 mm).[1]
-
Mobile Phase: A mixture of methanol, water, and acetic acid (e.g., 90:10:0.4 v/v/v).[1]
-
Flow Rate: 1.8 mL/min.[1]
-
Procedure:
-
Inject a small aliquot of the final [¹⁸F]FTHA product onto the HPLC system.
-
Record the chromatograms from both the UV and radioactivity detectors.
-
Identify the [¹⁸F]FTHA peak by comparing its retention time with that of a non-radioactive FTHA standard.
-
Calculate the radiochemical purity by determining the percentage of the total radioactivity that corresponds to the [¹⁸F]FTHA peak.
-
-
-
Residual Solvents by Gas Chromatography (GC):
-
System: Gas chromatograph with a Flame Ionization Detector (FID) and a headspace sampler.
-
Column: A suitable column for separating the expected solvents (e.g., a cyanopropylphenyl polysiloxane phase).
-
Procedure:
-
Prepare calibration standards of the residual solvents (acetonitrile, ethanol) in a suitable diluent (e.g., water).
-
Place a known volume of the [¹⁸F]FTHA product into a headspace vial.
-
Analyze the standards and the sample using the headspace GC-FID system.
-
Quantify the amount of each residual solvent in the sample by comparing the peak areas with the calibration curve.
-
-
-
Bacterial Endotoxin Test (LAL Test):
-
Method: Gel-clot, turbidimetric, or chromogenic LAL test. For short-lived radiopharmaceuticals, a rapid 20-minute chromogenic LAL test is recommended.[5]
-
Procedure:
-
Perform the test according to the manufacturer's instructions for the LAL reagent and the specific method used.
-
The test must be validated for the [¹⁸F]FTHA product to ensure that the product does not interfere with the test.
-
The endotoxin limit is calculated based on the maximum patient dose.[5]
-
-
-
Sterility Test:
-
Method: Membrane filtration is the preferred method for sterility testing of radiopharmaceuticals.[6]
-
Procedure:
-
Aseptically filter a representative sample of the final product through a 0.45 µm membrane filter.
-
Rinse the filter with a sterile diluent to remove any inhibitory substances.
-
Aseptically cut the membrane in half and transfer one half to a fluid thioglycollate medium and the other half to a soybean-casein digest medium.
-
Incubate the media for 14 days and observe for microbial growth.
-
-
IV. Visualization of Workflows
A. GMP Synthesis Workflow for this compound
Caption: GMP-compliant automated synthesis workflow for [¹⁸F]FTHA.
B. Quality Control Checkpoints for this compound
Caption: Key quality control tests for the final [¹⁸F]FTHA product.
References
- 1. A Fully Automated Synthesis of 14-(R,S)-[18F]fluoro-6-thia-heptadecanoic Acid ([18F]FTHA) on the Elixys Radiosynthesizer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Automated production of [18 F]FTHA according to GMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 5. scribd.com [scribd.com]
- 6. youthfilter.com [youthfilter.com]
Application Notes and Protocols for 18F-FTHA PET/CT Imaging in Clinical Trials
For Researchers, Scientists, and Drug Development Professionals
Introduction
14-(R,S)-[¹⁸F]fluoro-6-thia-heptadecanoic acid (18F-FTHA) is a radiolabeled fatty acid analog used in positron emission tomography (PET) to visualize and quantify fatty acid uptake and metabolism in vivo. Unlike ¹⁸F-FDG, which traces glucose metabolism, this compound provides a non-invasive assessment of fatty acid utilization, a key metabolic pathway in various physiological and pathological states.[1] This makes it a valuable tool in clinical trials for oncology, cardiology, and metabolic diseases.
In oncology, altered fatty acid metabolism is increasingly recognized as a hallmark of cancer. Tumors can exhibit increased fatty acid uptake and oxidation to meet their energetic and biosynthetic demands. This compound PET/CT can, therefore, be employed to characterize tumor metabolism, assess treatment response to therapies targeting fatty acid pathways, and potentially identify patient populations who may benefit from such treatments.
These application notes provide a comprehensive protocol for the use of this compound PET/CT in clinical trials, covering patient preparation, imaging procedures, and data analysis to ensure standardized and reproducible results.
Signaling Pathway of this compound Uptake
Caption: Cellular uptake and metabolic trapping of this compound.
Experimental Protocols
Patient Preparation
Proper patient preparation is crucial for minimizing physiological variability and ensuring accurate quantification of fatty acid metabolism. The goal is to shift myocardial energy substrate from glucose to fatty acids to reduce background signal from the heart and enhance tumor-to-background contrast.
| Parameter | Recommendation | Rationale |
| Diet | High-fat, low-carbohydrate, no-sugar diet for 24-48 hours prior to the scan.[2] | To increase plasma free fatty acid levels and promote their utilization, while minimizing insulin levels which would promote glucose uptake. |
| Fasting | Fast for at least 12 hours prior to this compound injection.[2][3] Water is permitted and encouraged. | To ensure a stable metabolic state and reduce physiological variability in fatty acid metabolism. |
| Medications | Continue essential medications. Diabetic patients require special management to avoid hyperglycemia. | To maintain the patient's baseline health status. High glucose levels can alter fatty acid metabolism. |
| Physical Activity | Avoid strenuous exercise for 24 hours before the scan.[2] | Strenuous activity can alter systemic and local fatty acid metabolism. |
| Hydration | Patients should be well-hydrated. Encourage water intake before and after the scan.[4] | To ensure good renal clearance of the radiotracer and reduce radiation dose to the bladder. |
Radiotracer Administration and Dosage
The administration of this compound should be performed by trained personnel in accordance with institutional and regulatory guidelines.
| Parameter | Protocol |
| Radiotracer | 14-(R,S)-[¹⁸F]fluoro-6-thia-heptadecanoic acid ([¹⁸F]FTHA) |
| Dose | 2.7 - 3.7 MBq/kg (0.07 - 0.1 mCi/kg) of body weight.[5][6] |
| Administration Route | Intravenous (IV) bolus injection. |
| Pre-injection | Verify patient identity, fasting status, and review for any contraindications. |
| Post-injection | Flush the IV line with saline to ensure the full dose is administered. |
PET/CT Image Acquisition
The imaging protocol should be standardized across all sites in a multi-center clinical trial to ensure data consistency.
| Parameter | Specification |
| Scanner | Calibrated PET/CT scanner. |
| Uptake Period | 45-60 minutes post-injection.[7][8] The patient should rest in a quiet, comfortable room during this period. |
| CT Scan (for attenuation correction and anatomical localization) | Low-dose CT without contrast. Parameters should be standardized (e.g., 120 kVp, 10–80 mA).[1] |
| PET Scan Acquisition Mode | 3D acquisition. |
| Scan Range | Typically from the skull base to the mid-thigh, but can be adjusted based on the tumor location.[9] |
| Acquisition Time per Bed Position | 1.5 - 3 minutes per bed position, depending on scanner sensitivity and patient weight.[8] |
Image Reconstruction and Post-Processing
Reconstruction parameters can significantly impact image quality and quantitative accuracy. Therefore, it is critical to use a consistent reconstruction algorithm and parameters throughout the clinical trial.
| Parameter | Recommendation |
| Reconstruction Algorithm | Ordered Subsets Expectation Maximization (OSEM) is commonly used.[10] Bayesian Penalized Likelihood (BPL) reconstruction may also be considered.[8] |
| Corrections | Attenuation, scatter, randoms, and decay correction. |
| Iterations and Subsets | Standardized number of iterations and subsets (e.g., 2-4 iterations, 16-28 subsets) to balance image quality and noise.[10] |
| Post-reconstruction Filter | A Gaussian filter (e.g., 5 mm FWHM) is typically applied to reduce image noise. |
| Image Matrix Size | e.g., 256 x 256 or 440 x 440.[3][6] |
Quantitative Data Analysis
Quantitative analysis of this compound PET/CT data provides objective measures of fatty acid uptake in tumors and other tissues.
Standardized Uptake Value (SUV)
The SUV is a semi-quantitative measure of radiotracer uptake, normalized to the injected dose and patient body weight.
Formula: SUV = [Tissue Activity Concentration (MBq/mL)] / [Injected Dose (MBq) / Body Weight (kg)]
| SUV Metric | Description |
| SUVmax | The maximum pixel value within a region of interest (ROI). It is less susceptible to partial volume effects but can be sensitive to image noise. |
| SUVmean | The average SUV within an ROI. It is more representative of the overall uptake in the tumor but is more affected by the ROI definition. |
| SUVpeak | The average SUV within a small, fixed-size ROI positioned in the most intense area of the tumor. It is a compromise between SUVmax and SUVmean. |
Kinetic Modeling
For a more detailed and accurate quantification of fatty acid metabolism, kinetic modeling is recommended. This involves dynamic PET imaging and arterial blood sampling to measure the input function.
| Method | Description |
| Patlak Graphical Analysis | A robust method for irreversible or slowly reversible tracers like this compound. It provides the net influx rate constant (Ki), which reflects the rate of fatty acid transport and metabolism.[1] |
| Fractional Uptake Rate (FUR) | A simplified method that can be used with static or late-scan images when arterial blood sampling is not feasible.[1] |
Experimental Workflow
References
- 1. TPC - Analysis of FTHA [turkupetcentre.net]
- 2. Patient preparation for cardiac fluorine-18 fluorodeoxyglucose positron emission tomography imaging of inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Image Quality and Quantitative PET Parameters of Low-Dose [18F]FDG PET in a Long Axial Field-of-View PET/CT Scanner - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Summary of the UPICT Protocol for 18F-FDG PET/CT Imaging in Oncology Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New improved radiometabolite analysis method for [18F]FTHA from human plasma: a test-retest study with postprandial and fasting state - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. henryford.com [henryford.com]
- 8. Changes of [18F]FDG-PET/CT quantitative parameters in tumor lesions by the Bayesian penalized-likelihood PET reconstruction algorithm and its influencing factors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: A Step-by-Step Guide to Patlak Analysis for 18F-FTHA PET Data
For Researchers, Scientists, and Drug Development Professionals
Introduction
14-(R,S)-[¹⁸F]fluoro-6-thia-heptadecanoic acid (¹⁸F-FTHA) is a radiolabeled fatty acid analog used in Positron Emission Tomography (PET) to quantify fatty acid uptake and metabolism in various tissues, including the myocardium, skeletal muscle, and liver.[1][2] Patlak analysis is a graphical technique applied to dynamic PET data to determine the net influx rate constant (Ki) of tracers that undergo irreversible trapping, providing a measure of metabolic activity.[3][4] This document provides a detailed, step-by-step guide for performing Patlak analysis on ¹⁸F-FTHA PET data, from data acquisition to final quantitative analysis.
Principle of Patlak Analysis
The Patlak plot is a graphical analysis method based on a two-tissue compartment model, assuming an irreversible uptake of the tracer.[3][4][5] The method distinguishes between a reversible compartment in rapid equilibrium with plasma and an irreversible compartment where the tracer is trapped.[3] The Patlak equation is given by:
Ct(t) / Cp(t) = Ki * [∫0t Cp(τ)dτ / Cp(t)] + Vd
Where:
-
Ct(t) is the concentration of the tracer in the tissue region of interest (ROI) at time t.
-
Cp(t) is the concentration of the tracer in arterial plasma at time t.
-
Ki is the net influx rate constant, representing the rate of irreversible uptake.
-
∫0t Cp(τ)dτ is the integral of the arterial plasma tracer concentration over time.
-
Vd is the initial distribution volume of the tracer in the reversible compartment plus the fractional blood volume.
When plotting Ct(t) / Cp(t) on the y-axis against [∫0t Cp(τ)dτ / Cp(t)] on the x-axis, the data points will form a straight line after an initial equilibration period. The slope of the linear portion of this plot represents Ki.[4][5]
Experimental Protocols
Subject Preparation
-
Fasting: Subjects should fast for at least 12 hours prior to the scan to increase plasma free fatty acid (FFA) levels and enhance myocardial and skeletal muscle FFA uptake.
-
Dietary Restrictions: A low-carbohydrate, high-fat diet is recommended for the 24 hours preceding the scan to optimize tracer uptake.
-
Medications: Subjects should refrain from medications known to interfere with fatty acid metabolism unless they are part of the study protocol.
-
Blood Glucose: Blood glucose levels should be monitored and maintained within the normal range.
This compound Administration and PET Data Acquisition
-
Tracer Injection: A bolus injection of ¹⁸F-FTHA (typically 3-5 MBq/kg) is administered intravenously.[6]
-
Dynamic PET Scanning: Dynamic PET imaging is initiated simultaneously with the tracer injection and continues for a duration of 30-60 minutes.[7][8]
-
Scanning Protocol: A typical dynamic acquisition protocol consists of a series of time frames with increasing duration (e.g., 6 x 10s, 4 x 30s, 5 x 60s, 4 x 300s). This allows for the capture of the rapid initial kinetics and the later, more stable phase.
Arterial Blood Sampling and Metabolite Analysis
Due to the rapid metabolism of ¹⁸F-FTHA, correction for plasma metabolites is crucial for accurate quantification.[1]
-
Arterial Line Placement: An arterial line should be placed in the radial or brachial artery for frequent blood sampling.[9]
-
Blood Sampling Schedule: Arterial blood samples (1-2 mL) should be collected frequently, especially during the initial phase after injection (e.g., every 10-15 seconds for the first 2 minutes, then at 3, 5, 10, 15, 20, 30, 45, and 60 minutes post-injection).[9][10]
-
Sample Handling: Blood samples should be immediately placed on ice and centrifuged to separate plasma.[9]
-
Radioactivity Measurement: The total radioactivity in plasma samples is measured using a gamma counter.
-
Metabolite Analysis: The fraction of unmetabolized ¹⁸F-FTHA in plasma is determined using either Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[11][12][13]
-
TLC Protocol:
-
Spot a small volume of plasma extract onto a TLC plate.
-
Develop the plate using a suitable solvent system (e.g., methanol/water/acetic acid).[11]
-
Use a phosphor imager or radio-TLC scanner to quantify the distribution of radioactivity and determine the parent fraction.
-
-
HPLC Protocol:
-
Inject a small volume of plasma extract into an HPLC system equipped with a radioactivity detector.
-
Use a suitable column and mobile phase to separate ¹⁸F-FTHA from its metabolites.
-
Integrate the peaks to determine the parent fraction.
-
-
-
Metabolite Correction: The total plasma radioactivity curve is corrected by multiplying it by the parent fraction at each time point to generate the metabolite-corrected arterial input function (Cp(t)).
Data Analysis: Step-by-Step Patlak Analysis
Image Reconstruction and Region of Interest (ROI) Definition
-
Reconstruct the dynamic PET data with appropriate corrections for attenuation, scatter, and decay.
-
Define regions of interest (ROIs) on the PET images corresponding to the tissues of interest (e.g., myocardium, specific skeletal muscles, liver).
Generation of Time-Activity Curves (TACs)
-
From the dynamic PET data, extract the average radioactivity concentration within each ROI for each time frame to generate tissue time-activity curves (Ct(t)).
Patlak Plot Generation and Ki Calculation
-
Software: Utilize kinetic modeling software such as PMOD, SAAM II, or open-source packages like pyPatlak or those available in MATLAB.[14][15][16]
-
Input Data:
-
Metabolite-corrected arterial input function (Cp(t)).
-
Tissue time-activity curves (Ct(t)).
-
-
Analysis Steps:
-
For each time point in the dynamic scan, calculate the x-axis variable: [∫0t Cp(τ)dτ / Cp(t)] .
-
For each corresponding time point, calculate the y-axis variable: Ct(t) / Cp(t) .
-
Plot the y-axis variable against the x-axis variable.
-
Identify the linear portion of the plot, which typically occurs after an initial equilibration period (e.g., starting from 10-15 minutes post-injection).
-
Perform a linear regression on the data points within the linear phase.
-
The slope of the regression line is the net influx rate constant, Ki . The y-intercept represents the distribution volume, Vd .
-
Quantitative Data Summary
The following table summarizes typical Ki values for ¹⁸F-FTHA in various human tissues under different physiological conditions. It is important to note that the "Lumped Constant" (LC) for ¹⁸F-FTHA, which accounts for differences in transport and metabolism compared to endogenous fatty acids, is often assumed to be 1 but can introduce bias.[17]
| Tissue | Condition | Mean Ki (mL/g/min) | Reference |
| Myocardium | Rest (Fasting) | 0.11 ± 0.02 | [7] |
| Myocardium | Exercise | 0.26 ± 0.06 | [7] |
| Myocardium | Dipyridamole | 0.15 ± 0.02 | [7] |
| Myocardium | Fasting | 0.11 ± 0.04 | [2] |
| Myocardium | Euglycemic Hyperinsulinemia | 0.12 ± 0.03 | [2] |
| Skeletal Muscle (Femoral) | Fasting | 0.0071 ± 0.0014 | [2] |
| Skeletal Muscle (Femoral) | Euglycemic Hyperinsulinemia | 0.0127 ± 0.0036 | [2] |
Visualizations
Caption: Conceptual pathway of this compound uptake and metabolism.
Caption: Experimental workflow for this compound Patlak analysis.
References
- 1. TPC - Analysis of FTHA [turkupetcentre.net]
- 2. Free fatty acid uptake in the myocardium and skeletal muscle using fluorine-18-fluoro-6-thia-heptadecanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Patlak plot - Wikipedia [en.wikipedia.org]
- 4. TPC - Interpretation of Patlak plot [turkupetcentre.net]
- 5. researchgate.net [researchgate.net]
- 6. hovon.nl [hovon.nl]
- 7. Kinetics of 14(R,S)-fluorine-18-fluoro-6-thia-heptadecanoic acid in normal human hearts at rest, during exercise and after dipyridamole injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Shortened PET data acquisition protocol for the quantification of 18F-FDG kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. TPC - Blood sampling [turkupetcentre.net]
- 10. Evaluation of limited blood sampling population input approaches for kinetic quantification of [18F]fluorothymidine PET data - PMC [pmc.ncbi.nlm.nih.gov]
- 11. New improved radiometabolite analysis method for [18F]FTHA from human plasma: a test-retest study with postprandial and fasting state - PMC [pmc.ncbi.nlm.nih.gov]
- 12. New improved radiometabolite analysis method for [18F]FTHA from human plasma: a test-retest study with postprandial and fasting state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. medrxiv.org [medrxiv.org]
- 15. medrxiv.org [medrxiv.org]
- 16. GitHub - rubenvandenbosch/pet_patlak_analysis [github.com]
- 17. TPC - Lumped constant [turkupetcentre.net]
Quantifying Myocardial Fatty Acid Uptake with 18F-FTHA: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantification of myocardial fatty acid (FA) uptake using the positron emission tomography (PET) tracer 14(R,S)-[¹⁸F]fluoro-6-thia-heptadecanoic acid (¹⁸F-FTHA). These guidelines are intended to assist in the design and execution of preclinical and clinical research studies aimed at understanding cardiac metabolism in various physiological and pathological states.
Introduction
Long-chain fatty acids are the primary energy substrate for the healthy heart, providing 60-90% of the energy required for contractile function. Alterations in myocardial fatty acid metabolism are implicated in the pathophysiology of numerous cardiovascular diseases, including ischemic heart disease, heart failure, and diabetic cardiomyopathy. ¹⁸F-FTHA is a radiolabeled fatty acid analog that is taken up by cardiomyocytes and trapped within the mitochondria after initial steps of β-oxidation, allowing for the non-invasive quantification of myocardial fatty acid uptake and utilization with PET imaging.[1][2]
Quantitative Data Summary
The following table summarizes key quantitative data for myocardial ¹⁸F-FTHA uptake in various conditions, as reported in the literature. These values can serve as a reference for interpreting experimental results.
| Condition | Species | Parameter | Value | Reference(s) |
| Normal Myocardium (Fasting) | Human | Fractional Uptake Rate (Kᵢ) | 0.11 ± 0.04 ml/g/min | [1][3] |
| Human | Myocardial FA Uptake | 5.8 ± 1.7 µmol/100g/min | [1][3] | |
| Dysfunctional but Viable Myocardium | Human | Fractional Uptake Rate (Kᵢ) | 0.11 ± 0.03 ml/g/min | [1][3] |
| Human | Myocardial FA Uptake | 5.8 ± 1.7 µmol/100g/min | [1][3] | |
| Congestive Heart Failure | Human | Fractional Uptake Rate (Kᵢ) | 19.7 ± 9.3 ml/100g/min | [4][5][6] |
| Human | Myocardial FA Use | 19.3 ± 2.3 µmol/100g/min | [4][5][6] | |
| Normal Myocardium (Euglycemic Hyperinsulinemic Clamp) | Human | Fractional Uptake Rate (Kᵢ) | 0.12 ± 0.03 ml/g/min | [7] |
| Human | Myocardial FA Uptake | 1.4 ± 0.5 µmol/100g/min | [7] | |
| Normal Myocardium | Mouse | Myocardial Uptake (%ID/g at 60 min) | 19.04 ± 4.87 %ID/g |
Experimental Protocols
Preclinical Protocol: Rodent Model of Myocardial Infarction
This protocol describes a method for assessing myocardial fatty acid uptake in a murine model of myocardial infarction using ¹⁸F-FTHA PET.
1. Animal Model and Preparation:
-
Induce myocardial infarction in mice via permanent ligation of the left anterior descending (LAD) artery.
-
Allow animals to recover for a specified period (e.g., 3, 14, or 30 days) to assess metabolic changes at different stages of infarct healing.[8]
-
Fast animals overnight (≤16 hours) prior to imaging to increase myocardial fatty acid utilization.[7]
-
Maintain normal body temperature throughout the experiment.
2. Radiotracer Administration:
-
Anesthetize the animal (e.g., with isoflurane).[8]
-
Administer approximately 7.4 MBq of ¹⁸F-FTHA in a volume of <0.2 mL via tail vein injection.
3. PET Imaging:
-
Perform a dynamic PET scan for 60 minutes immediately following tracer injection using a dedicated small-animal PET scanner.[7][8]
-
ECG-gating is recommended to correct for cardiac motion and improve image quality.[8]
4. Data Analysis:
-
Reconstruct dynamic PET images.
-
Draw regions of interest (ROIs) over the myocardium (infarct, peri-infarct, and remote regions) and in the left ventricular blood pool to obtain time-activity curves (TACs).
-
Calculate the fractional uptake rate (Kᵢ) using graphical analysis (e.g., Patlak plot) or by fitting the TACs to a compartmental model.[9]
-
Myocardial fatty acid uptake can be calculated by multiplying Kᵢ by the plasma concentration of free fatty acids.
Clinical Protocol: Human Imaging in Heart Failure
This protocol outlines a general procedure for quantifying myocardial fatty acid uptake in patients with congestive heart failure.
1. Patient Preparation:
-
Patients should fast for at least 12 hours prior to the scan.
-
Obtain informed consent and ensure compliance with all institutional and regulatory guidelines.
2. Radiotracer Administration:
-
Administer ¹⁸F-FTHA via either a bolus injection (e.g., 370 MBq) or a programmed infusion over 10 minutes (e.g., 92.5 MBq).[4]
3. PET Imaging:
-
Perform a dynamic PET scan of the chest, centered on the heart, for 60-90 minutes.
-
Typical dynamic framing might be: 5 x 2 min, 6 x 5 min, and 1 x 10 min.[4]
4. Blood Sampling:
-
Collect arterial or arterialized venous blood samples throughout the scan to measure the concentration of ¹⁸F-FTHA in plasma.
-
Sampling schedule could be every 2 minutes for the first 20 minutes, and every 5 minutes thereafter.[4]
-
Analyze plasma samples to determine the fraction of unmetabolized ¹⁸F-FTHA over time.
5. Data Analysis:
-
Define regions of interest (ROIs) on the reconstructed PET images over different myocardial segments and in the arterial blood pool.
-
Generate time-activity curves (TACs) for the myocardium and plasma (corrected for metabolites).
-
Calculate the myocardial fractional uptake rate (Kᵢ) using graphical analysis (Patlak plot).
-
Determine the myocardial fatty acid uptake rate by multiplying Kᵢ by the patient's serum free fatty acid concentration.[4]
Visualizations
Myocardial Fatty Acid Uptake and Metabolism Signaling Pathway
Caption: Signaling pathway of myocardial fatty acid uptake and β-oxidation.
Experimental Workflow for ¹⁸F-FTHA PET Imaging
Caption: Experimental workflow for quantifying myocardial fatty acid uptake with ¹⁸F-FTHA PET.
References
- 1. The role of CD36 in the regulation of myocardial lipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cusabio.com [cusabio.com]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. journals.physiology.org [journals.physiology.org]
- 6. CD36 (SR-B2) as a Target to Treat Lipid Overload-Induced Cardiac Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel approach using [18F]FTHA-PET and de novo synthesized VLDL for assessment of FFA metabolism in a rat model of diet induced NAFLD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Cardiac 18F-FDG Positron Emission Tomography: An Accurate Tool to Monitor In vivo Metabolic and Functional Alterations in Murine Myocardial Infarction [frontiersin.org]
- 9. TPC - Analysis of FTHA [turkupetcentre.net]
Application Notes and Protocols for 18F-FTHA Cardiac PET Imaging
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of 14(R,S)-[¹⁸F]fluoro-6-thia-heptadecanoic acid (¹⁸F-FTHA) in cardiac positron emission tomography (PET) studies. ¹⁸F-FTHA is a radiolabeled fatty acid analog that enables the non-invasive assessment and quantification of myocardial fatty acid metabolism. Alterations in myocardial substrate utilization are implicated in various cardiovascular diseases, including ischemic heart disease, cardiomyopathies, and heart failure, making ¹⁸F-FTHA a valuable tool in cardiovascular research and drug development.[1][2]
Introduction to ¹⁸F-FTHA
¹⁸F-FTHA is a long-chain fatty acid analog that is transported into cardiomyocytes via the same mechanisms as natural fatty acids.[2] Once inside the cell, it is activated to its acyl-CoA derivative and enters the mitochondrial β-oxidation pathway. The presence of a sulfur atom in the acyl chain, however, prevents its complete metabolism, leading to trapping of the radiotracer within the mitochondria.[3] This metabolic trapping allows for the quantification of myocardial fatty acid uptake and utilization using PET imaging.[1][3] Experimental studies have demonstrated a correlation between the trapping of ¹⁸F-FTHA and the rate of fatty acid oxidation in the myocardium.[2]
Key Applications in Cardiac Research
-
Assessment of Myocardial Fatty Acid Metabolism: Quantifying changes in myocardial fatty acid uptake and oxidation in response to physiological or pharmacological interventions.
-
Ischemic Heart Disease: Evaluating the metabolic consequences of myocardial ischemia and reperfusion.
-
Cardiomyopathy and Heart Failure: Investigating alterations in substrate metabolism in the failing heart.[4]
-
Drug Development: Assessing the metabolic effects of novel cardiovascular therapies.
Experimental Protocols
Patient/Subject Preparation
Proper subject preparation is critical to minimize variability and ensure accurate quantification of myocardial fatty acid metabolism. The primary goal is to create a metabolic state where fatty acids are the preferred energy substrate for the myocardium.
| Parameter | Protocol | Rationale |
| Fasting | Overnight fast of at least 12 hours prior to tracer injection.[4] | To suppress endogenous insulin levels and promote the heart's reliance on fatty acid oxidation. |
| Diet | A high-fat, low-carbohydrate diet for 24-48 hours preceding the fast may further enhance myocardial fatty acid uptake.[5] | To deplete glycogen stores and upregulate fatty acid transport and oxidation pathways. |
| Medications | Review and document all medications. Certain drugs can influence cardiac metabolism. | To account for potential confounding factors in data analysis. |
| Physical Activity | Avoid strenuous exercise for 24 hours before the scan.[5] | To prevent acute alterations in systemic and myocardial metabolism. |
¹⁸F-FTHA Tracer Administration
| Parameter | Protocol |
| Injected Dose | A typical intravenous (IV) bolus injection of 185-370 MBq (5-10 mCi) for adult subjects.[6][7] The dose may be adjusted based on patient weight and scanner characteristics. |
| Injection Procedure | Administer via a dedicated IV line, followed by a saline flush to ensure complete delivery of the tracer. |
PET/CT Image Acquisition
Dynamic imaging is essential for the quantitative analysis of ¹⁸F-FTHA kinetics. A low-dose CT scan is performed for attenuation correction.
Dynamic PET Acquisition Framing Protocol (Example)
| Number of Frames | Duration per Frame | Total Duration |
| 12 | 10 seconds | 2 minutes |
| 8 | 30 seconds | 4 minutes |
| 5 | 60 seconds | 5 minutes |
| 4 | 300 seconds | 20 minutes |
| Total | 31 minutes |
Static PET Acquisition
For qualitative assessment or simplified quantitative methods, a static scan can be performed.
| Parameter | Protocol |
| Uptake Time | 40-60 minutes post-injection. |
| Scan Duration | 15-20 minutes. |
CT for Attenuation Correction
| Parameter | Typical Value |
| Scan Type | Low-dose helical or cine CT.[8][9] |
| Tube Voltage | 120-140 kVp.[8][9] |
| Tube Current | 10-80 mA.[9] |
| Rotation Time | 0.5-0.8 seconds.[8][9] |
| Slice Thickness | 2.5-5.0 mm.[8][9] |
Image Reconstruction
| Parameter | Typical Setting |
| Algorithm | Ordered Subsets Expectation Maximization (OSEM) is the most commonly used iterative reconstruction algorithm.[1][10] |
| Iterations x Subsets | 2-4 iterations and 8-16 subsets are common for cardiac PET.[1][11] |
| Corrections | Attenuation, scatter, randoms, and decay correction must be applied. |
| Post-filtering | A Gaussian filter with a full width at half maximum (FWHM) of 4-8 mm is often applied to reduce image noise.[1] |
| Matrix Size | 128x128 or 256x256.[1] |
Data Analysis and Presentation
Quantitative analysis of dynamic ¹⁸F-FTHA PET data is typically performed using kinetic modeling.
Kinetic Modeling
The Patlak graphical analysis is a widely used method for calculating the net influx rate (Ki) of ¹⁸F-FTHA into the myocardium.[2] This method assumes irreversible trapping of the tracer. The analysis requires the time-activity curve (TAC) from a region of interest (ROI) drawn over the myocardium and an input function derived from arterial blood sampling or an image-derived input function (IDIF) from a large blood pool such as the left ventricular cavity.
Metabolite Correction: ¹⁸F-FTHA is rapidly metabolized in the blood. For accurate quantification, the arterial input function should be corrected for the presence of radiolabeled metabolites.[2]
Quantitative Data Summary
The following table summarizes key quantitative parameters that can be derived from an ¹⁸F-FTHA cardiac PET study.
| Parameter | Description | Typical Normal Values (Fasting) | Pathological Findings (e.g., Heart Failure) |
| Myocardial ¹⁸F-FTHA Influx Rate (Ki) | Rate of tracer uptake into the myocardium (ml/g/min). | 0.11 ± 0.04 ml/g/min[3][12] | Can be increased (e.g., 0.197 ± 0.093 ml/g/min in one study of heart failure patients).[4] |
| Myocardial Fatty Acid Utilization (MFAU) | Calculated by multiplying Ki by the plasma free fatty acid concentration (μmol/g/min). | Varies depending on plasma FFA levels. | Often altered in cardiac disease. |
Visualizations
Myocardial Fatty Acid Uptake and Metabolism Signaling Pathway
Caption: Myocardial fatty acid transport and mitochondrial β-oxidation pathway.
Experimental Workflow for a Cardiac ¹⁸F-FTHA PET Study
Caption: Workflow for a quantitative cardiac ¹⁸F-FTHA PET imaging study.
References
- 1. Frontiers | Study of the Effect of Reconstruction Parameters for Myocardial Perfusion Imaging in PET With a Novel Flow Phantom [frontiersin.org]
- 2. turkupetcentre.net [turkupetcentre.net]
- 3. Free fatty acid uptake in the myocardium and skeletal muscle using fluorine-18-fluoro-6-thia-heptadecanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An Evaluation of Myocardial Fatty Acid and Glucose Uptake Using PET with [18F]Fluoro-6-Thia-Heptadecanoic Acid and [18F]FDG in Patients with Congestive Heart Failure | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 5. Nuclear Medicine PET Scan Cardiovascular Assessment, Protocols, and Interpretation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Comparison of imaging protocols for 18F-FDG PET/CT in overweight patients: optimizing scan duration versus administered dose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jptcp.com [jptcp.com]
- 8. Cine CT for Attenuation Correction in Cardiac PET/CT - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jnm.snmjournals.org [jnm.snmjournals.org]
- 10. Comparison among Reconstruction Algorithms for Quantitative Analysis of 11C-Acetate Cardiac PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Optimization of OSEM parameters in myocardial perfusion imaging reconstruction as a function of body mass index: a clinical approach - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Metabolite Correction in ¹⁸F-FTHA Plasma Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the crucial step of metabolite correction in the plasma analysis of 14-(R,S)-[¹⁸F]fluoro-6-thia-heptadecanoic acid (¹⁸F-FTHA), a widely used radiotracer for positron emission tomography (PET) imaging of fatty acid metabolism. Accurate quantification of the unmetabolized parent radiotracer is essential for the kinetic modeling of tissue uptake.[1][2]
The rapid metabolism of ¹⁸F-FTHA in vivo presents a significant challenge, leading to the presence of various radiometabolites in plasma shortly after injection.[3] Failure to correct for these metabolites results in an overestimation of the arterial input function and, consequently, inaccurate quantification of tissue fatty acid uptake. This document outlines a recently improved radio-thin-layer chromatography (radio-TLC) method for robust and accurate metabolite correction.[1][2]
Experimental Workflow for ¹⁸F-FTHA Plasma Metabolite Analysis
The following diagram outlines the general workflow for ¹⁸F-FTHA plasma sample collection and metabolite analysis.
References
- 1. New improved radiometabolite analysis method for [18F]FTHA from human plasma: a test-retest study with postprandial and fasting state - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New improved radiometabolite analysis method for [18F]FTHA from human plasma: a test-retest study with postprandial and fasting state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. TPC - Analysis of FTHA [turkupetcentre.net]
Application Notes: In Vivo Assessment of Skeletal Muscle Metabolism with 18F-FTHA
Introduction
14(R,S)-[18F]fluoro-6-thia-heptadecanoic acid (18F-FTHA) is a radiolabeled long-chain fatty acid analog designed for in vivo quantification of tissue fatty acid metabolism using Positron Emission Tomography (PET). In skeletal muscle, this compound serves as a valuable tool for researchers and drug developers to non-invasively assess the rate of free fatty acid (FFA) uptake and utilization. Understanding the dynamics of FFA metabolism in muscle is critical for studying metabolic diseases such as obesity, type 2 diabetes, and insulin resistance, as well as for evaluating the efficacy of novel therapeutic agents.
Mechanism of Action
This compound mimics the behavior of natural long-chain fatty acids. It is transported from the blood into muscle cells, where it is activated to its acyl-CoA derivative.[1] Subsequently, it enters the mitochondria for β-oxidation. However, the presence of a sulfur atom in the acyl chain prevents its complete breakdown, leading to the trapping of the 18F label within the cell.[2][3] In skeletal muscle, the accumulation of this compound represents the total uptake and utilization of fatty acids, encompassing both oxidative pathways and storage into complex lipids like triglycerides and phospholipids.[1][4] This is distinct from its behavior in the myocardium, where it is thought to more specifically reflect β-oxidation.[2][4]
Biochemical Pathway of this compound in Skeletal Muscle
The metabolic fate of this compound in a muscle cell involves several key steps from plasma transport to intracellular trapping. The tracer first binds to albumin in the blood and is then transported across the sarcolemma. Inside the cell, it is esterified to this compound-CoA, a step necessary for all major metabolic pathways.[1] This activated form can then be transported into the mitochondria for energy production or be incorporated into lipid stores.
Experimental Protocols
This section outlines a general protocol for quantifying skeletal muscle FFA uptake using this compound PET in human subjects.
1. Subject Preparation
-
Fasting: Subjects should fast overnight for at least 10-12 hours prior to the study to standardize metabolic conditions. Water is permitted.
-
Catheterization: Place one intravenous catheter in an antecubital vein for tracer injection and another in a contralateral hand or wrist vein for arterialized venous blood sampling. The sampling hand can be heated to ~44°C to ensure arterialization of the venous blood.
-
Physiological State:
-
Basal (Fasting) State: The study is performed under resting, fasting conditions.[2][5]
-
Euglycemic-Hyperinsulinemic Clamp (Optional): To assess FFA uptake under insulin-stimulated conditions, a clamp can be performed.[2][5] This involves a primed-continuous infusion of insulin to raise plasma insulin to a physiological level (e.g., ~60 mU/liter), while a variable glucose infusion is used to maintain euglycemia.[2][5]
-
2. This compound Administration and PET/CT Imaging
-
Tracer Injection: Administer a bolus of this compound intravenously (e.g., 250 MBq). The exact dose may vary based on institutional guidelines and patient weight.
-
PET Scan Acquisition:
-
Begin a dynamic PET scan of the lower limbs (focusing on the femoral region) immediately following the tracer injection.
-
The scan duration should be sufficient to capture tracer kinetics, typically 40-70 minutes.
-
A typical dynamic framing sequence might be: 6 x 30s, 4 x 60s, 5 x 300s.
-
-
CT Scan: A low-dose CT scan should be acquired for attenuation correction and anatomical localization of the skeletal muscles.
3. Blood Sampling and Analysis
-
Arterialized Blood Sampling: Collect serial blood samples throughout the dynamic PET scan to measure radioactivity in the plasma. A typical sampling schedule might be: every 10-15s for the first 2 min, then at 3, 4, 5, 10, 15, 20, 30, and 40 min post-injection.
-
Plasma Radioactivity: Centrifuge blood samples to separate plasma and measure the total 18F radioactivity in a gamma counter cross-calibrated with the PET scanner.
-
Metabolite Analysis: Due to the rapid in vivo metabolism of this compound, it is crucial to determine the fraction of unmetabolized ("parent") tracer in the plasma over time.[4] This is typically done using radio-TLC or HPLC on selected plasma samples (e.g., at 5, 10, 20, and 40 min).[4] The resulting parent fraction data are fitted to a function to generate a continuous curve for correcting the total plasma radioactivity curve, which yields the "metabolite-corrected arterial input function".[1][4]
-
Plasma FFA Concentration: Measure the concentration of endogenous free fatty acids in plasma samples taken before the scan.
Experimental and Data Analysis Workflow
The entire process, from preparing the subject to calculating the final metabolic rate, follows a structured workflow. This ensures that all necessary data for kinetic modeling are acquired accurately.
Data Analysis and Presentation
Kinetic Modeling
The most common method for analyzing dynamic this compound PET data in skeletal muscle is the graphical analysis technique developed by Patlak.[1] This method is applied to data acquired after the tracer has reached equilibrium (e.g., 10-32 minutes post-injection).[1] It allows for the calculation of the unidirectional fractional uptake rate, or influx rate constant (Ki), which has units of ml/g/min.
Calculation of FFA Uptake Rate
The primary outcome, the metabolic rate of free fatty acids (MRFA), is calculated by multiplying the influx rate constant (Ki) by the plasma concentration of free fatty acids.[2][5] A lumped constant (LC) is often included to account for the kinetic differences between this compound and the pool of natural fatty acids, though it is often assumed to be unity.[1]
Formula: MRFA (μmol/100g/min) = Ki (ml/g/min) * [Plasma FFA] (μmol/ml) / LC * 100
Quantitative Data Summary
The following tables summarize quantitative data from published studies, demonstrating the utility of this compound in detecting physiological changes in skeletal muscle FFA metabolism.
Table 1: Effect of Insulin on FFA Uptake in Femoral Muscle of Patients with Coronary Artery Disease Data extracted from Mäki et al., 1998.[2]
| Condition | Parameter | Mean Value (± SD) | P-value |
| Fasting | Ki (ml/g/min) | 0.0071 (± 0.0014) | rowspan="2">p = 0.03 |
| Insulin Clamp | Ki (ml/g/min) | 0.0127 (± 0.0036) | |
| Fasting | FFA Uptake (μmol/100g/min) | 0.38 (± 0.09) | rowspan="2">< 0.005 |
| Insulin Clamp | FFA Uptake (μmol/100g/min) | 0.12 (± 0.05) |
This table shows that while insulin increases the fractional extraction (Ki) of the tracer, the overall FFA uptake is significantly reduced due to insulin's potent suppression of plasma FFA concentrations.[2][5]
Table 2: Femoral Muscle FFA Uptake in Healthy vs. Glucose Intolerant Men Data extracted from a study on subjects with impaired glucose tolerance (IGT).[6]
| Group | Parameter | Mean Value (± SE) | P-value |
| Healthy Control | Fractional FTHA Uptake (min⁻¹) | 0.0072 (± 0.0003) | rowspan="2">p = 0.044 |
| IGT | Fractional FTHA Uptake (min⁻¹) | 0.0062 (± 0.0003) | |
| Healthy Control | FFA Uptake Index (μmol/100g/min) | 0.43 (± 0.04) | rowspan="2">p = 0.020 |
| IGT | FFA Uptake Index (μmol/100g/min) | 0.30 (± 0.02) |
This table demonstrates that in the fasting state, men with impaired glucose tolerance have significantly lower FFA uptake in skeletal muscle compared to healthy controls, a key finding in the study of insulin resistance.[6]
Applications in Drug Development
This compound PET is a powerful translational tool for pharmaceutical research, enabling quantitative assessment of a drug's effect on skeletal muscle fatty acid metabolism.
-
Target Engagement and Pharmacodynamics: It can provide early in vivo evidence that a drug is modulating its intended metabolic pathway. For example, for a compound designed to increase muscle fatty acid oxidation, this compound PET can directly measure changes in FFA uptake.
-
Efficacy Studies: The technique can be used as a quantitative biomarker to evaluate the therapeutic efficacy of drugs targeting metabolic diseases. This is particularly relevant for novel insulin sensitizers, GLP-1 receptor agonists, or myostatin inhibitors being developed to treat obesity and type 2 diabetes.[7]
-
Mechanism of Action: By combining this compound PET with other tracers (e.g., [18F]FDG for glucose uptake), researchers can dissect the complex effects of a drug on substrate switching and overall energy metabolism in skeletal muscle.
-
Patient Stratification: In clinical trials, this compound PET can help identify patient populations with specific metabolic dysfunctions (e.g., impaired muscle FFA uptake), allowing for more targeted and efficient trial designs.
References
- 1. TPC - Analysis of FTHA [turkupetcentre.net]
- 2. Free fatty acid uptake in the myocardium and skeletal muscle using fluorine-18-fluoro-6-thia-heptadecanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biodistribution of the Fatty Acid Analogue this compound: Plasma and Tissue Partitioning Between Lipid Pools During Fasting and Hyperinsulinemia | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 4. New improved radiometabolite analysis method for [18F]FTHA from human plasma: a test-retest study with postprandial and fasting state - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Impaired free fatty acid uptake in skeletal muscle but not in myocardium in patients with impaired glucose tolerance: studies with PET and 14(R,S)-[18F]fluoro-6-thia-heptadecanoic acid. | Semantic Scholar [semanticscholar.org]
- 7. Next Generation of Weight Loss Drugs Being Researched at UConn - UConn Today [today.uconn.edu]
Application Notes and Protocols for 18F-FTHA PET Studies: Fasting vs. Hyperinsulinemic States
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting 18F-FTHA (14(R,S)-[¹⁸F]fluoro-6-thia-heptadecanoic acid) Positron Emission Tomography (PET) studies to assess fatty acid metabolism under both fasting and hyperinsulinemic conditions. Understanding the differential uptake and distribution of fatty acids in these metabolic states is crucial for investigating various pathologies, including metabolic syndrome, type 2 diabetes, and cardiovascular disease.
Introduction
This compound is a radiolabeled fatty acid analog that allows for the non-invasive, quantitative assessment of tissue-specific fatty acid uptake and metabolism. The metabolic state of the subject, particularly in relation to insulin levels, significantly influences fatty acid trafficking. A fasting state promotes the release of free fatty acids (FFAs) from adipose tissue, leading to their increased availability and uptake by oxidative tissues like the heart and skeletal muscle. Conversely, a hyperinsulinemic state, typically induced by a hyperinsulinemic-euglycemic clamp, suppresses lipolysis, reduces plasma FFA concentrations, and promotes FFA uptake and storage in insulin-sensitive tissues. This document outlines the standardized protocols for performing this compound PET studies in both these metabolic environments.
Data Presentation: Fasting vs. Hyperinsulinemic States
The following tables summarize key quantitative data from studies comparing fatty acid metabolism under fasting and hyperinsulinemic conditions using this compound PET.
Table 1: Metabolic Parameters in Fasting vs. Hyperinsulinemic States (Porcine Model)
| Parameter | Fasting State | Hyperinsulinemic State | P-value |
| Serum Free Fatty Acids (µmol/L) | Significantly higher | Decreased by 90% from baseline | < 0.03 |
| Serum Triglycerides (mg/dL) | Significantly higher | Decreased by >70% from baseline | ≤ 0.05 |
| Plasma this compound Clearance | Lower | Higher | < 0.05 |
| Labeled Triglyceride Appearance in Plasma | Higher | Lower | ≤ 0.01 |
Data adapted from a study on anesthetized pigs.[1][2]
Table 2: this compound Tissue Retention (Retention Index) in Fasting vs. Hyperinsulinemic States (Porcine Model)
| Tissue | Fasting State | Hyperinsulinemic State | P-value |
| Skeletal Muscle | Lower | Significantly Higher | < 0.05 |
| Pancreas | Lower | Significantly Higher | < 0.05 |
| Visceral Fat | Lower | Significantly Higher | < 0.05 |
| Myocardium | High, but no significant change | High, but no significant change | NS |
| Liver | High, but no significant change | High, but no significant change | NS |
Data adapted from a study on anesthetized pigs.[1][2]
Experimental Protocols
Protocol for this compound PET Study in the Fasting State
This protocol is designed to measure baseline fatty acid uptake when endogenous insulin levels are low and fatty acid availability is high.
3.1.1. Subject Preparation
-
Fasting: Subjects should fast for a minimum of 9-14 hours overnight prior to the study.[3] Water is permitted.
-
Physical Examination: Perform a brief history and physical examination on the day of the scan.
-
Intravenous Access: Place two intravenous cannulae: one for this compound administration and the other for blood sampling.[3]
3.1.2. This compound Administration and PET Imaging
-
Tracer Injection: Administer a bolus injection of this compound (e.g., 2.7 ± 0.2 MBq/kg).[4]
-
Dynamic PET Scan: Initiate a dynamic PET scan immediately following the injection. The duration of the dynamic scan can vary, but a 60-minute acquisition is common.[5]
-
Blood Sampling: Collect arterial or venous blood samples at predefined intervals throughout the scan to measure plasma radioactivity and for metabolite analysis.[2][4] This is crucial for calculating the input function for kinetic modeling.
3.1.3. Data Analysis
-
Image Reconstruction: Reconstruct the dynamic PET data.
-
Kinetic Modeling: Use appropriate kinetic models, such as the Patlak plot, to calculate the fractional uptake rate (Ki) of this compound in various tissues of interest.[6]
-
Metabolite Correction: Correct the plasma input function for the presence of radiolabeled metabolites.[4][6]
-
Fatty Acid Uptake Rate: Calculate the tissue fatty acid utilization rate by multiplying the Ki by the plasma concentration of free fatty acids.[7]
Protocol for this compound PET Study in the Hyperinsulinemic State
This protocol utilizes the hyperinsulinemic-euglycemic clamp technique to assess fatty acid uptake under conditions of high insulin and stable, normal glucose levels.[8][9][10]
3.2.1. Subject Preparation
-
Fasting: Subjects should undergo an overnight fast as described for the fasting protocol.[9]
-
Intravenous Access: Establish intravenous access for the infusion of insulin, glucose, and this compound, as well as for blood sampling. This may require multiple cannulae.
3.2.2. Hyperinsulinemic-Euglycemic Clamp Procedure
-
Primed-Continuous Insulin Infusion: Begin a primed, continuous infusion of human insulin (e.g., 50 mU x m⁻² x min⁻¹) to rapidly achieve and maintain a high physiological or supraphysiological plasma insulin concentration.[11]
-
Glucose Monitoring: Monitor blood glucose levels every 5-10 minutes.[9]
-
Variable Glucose Infusion: Infuse a 20% dextrose solution at a variable rate to maintain euglycemia (a normal blood glucose level, typically around 90 mg/dL).[9] The glucose infusion rate (GIR) is a measure of insulin sensitivity.[10]
-
Steady State: Allow the clamp to reach a steady state, characterized by stable blood glucose levels and a constant GIR, before injecting the this compound tracer.[2]
3.2.3. This compound Administration and PET Imaging
-
Tracer Injection: Once the hyperinsulinemic-euglycemic clamp is stable, administer a bolus injection of this compound.
-
Dynamic PET Scan: Perform dynamic PET imaging and blood sampling as described in the fasting protocol.
3.2.4. Data Analysis
-
Data analysis: Follow the same data analysis steps as outlined in the fasting protocol (image reconstruction, kinetic modeling with metabolite correction, and calculation of fatty acid uptake rate).
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Insulin's effect on fatty acid metabolism.
Experimental Workflow Diagram
Caption: Workflow for this compound PET studies.
References
- 1. Biodistribution of the fatty acid analogue this compound: plasma and tissue partitioning between lipid pools during fasting and hyperinsulinemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. New improved radiometabolite analysis method for [18F]FTHA from human plasma: a test-retest study with postprandial and fasting state - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel approach using [18F]FTHA-PET and de novo synthesized VLDL for assessment of FFA metabolism in a rat model of diet induced NAFLD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. turkupetcentre.net [turkupetcentre.net]
- 7. An evaluation of myocardial fatty acid and glucose uptake using PET with [18F]fluoro-6-thia-heptadecanoic acid and [18F]FDG in Patients with Congestive Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Euglycemic hyperinsulinemic clamp and oral glucose load in stimulating myocardial glucose utilization during positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Hyperinsulinemic Clamp Methods - Metabolism Core - National Mouse Phenotyping Center | UMass Chan Medical School - Worcester [umassmed.edu]
- 10. Hyperinsulinemic-Euglycemic Clamp – The Effect of Intermittent Fasting on Type II Diabetes [sites.tufts.edu]
- 11. Effect of hyperinsulinemia on myocardial fluorine-18-FDG uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
Dynamic PET Imaging with 18F-FTHA: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for dynamic Positron Emission Tomography (PET) imaging using the radiotracer 14-(R,S)-[¹⁸F]fluoro-6-thia-heptadecanoic acid (¹⁸F-FTHA). These guidelines are intended to assist in the quantitative assessment of fatty acid uptake and metabolism in various research and preclinical settings.
Introduction to ¹⁸F-FTHA PET Imaging
¹⁸F-FTHA is a radiolabeled fatty acid analog that enables the non-invasive imaging and quantification of fatty acid utilization in vivo.[1] As a tracer for PET, it has been instrumental in studying metabolic alterations in various organs, including the heart, skeletal muscle, liver, and brain.[2][3] The tracer enters cells via the same mechanisms as natural fatty acids and is partially metabolized in the mitochondria.[1] A key feature of ¹⁸F-FTHA is its metabolic trapping; the presence of a sulfur atom in its structure inhibits complete β-oxidation, leading to the accumulation of the radiolabel within the mitochondria.[3][4] This property allows for the measurement of fatty acid uptake and oxidation rates.[5]
Key Applications
Dynamic ¹⁸F-FTHA PET imaging has a broad range of applications in metabolic research:
-
Cardiology: Assessing myocardial fatty acid metabolism is crucial for understanding conditions like ischemic heart disease, cardiomyopathies, and heart failure.[5] Studies have used ¹⁸F-FTHA to quantify myocardial free fatty acid uptake and have observed alterations in these rates in patients with congestive heart failure.[6][7]
-
Oncology: The metabolic reprogramming of cancer cells often involves altered fatty acid metabolism. ¹⁸F-FTHA PET can be a valuable tool for imaging fatty acid oxidation in tumors, offering insights into tumor metabolism and response to therapy.[5]
-
Neurology and Endocrinology: Research is exploring the role of fatty acid metabolism in neurological and endocrine disorders.[5] ¹⁸F-FTHA PET has been applied to study fatty acid uptake in the brain and other metabolically active tissues like adipose tissue.[2][8]
-
Metabolic Disorders: Conditions such as obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD) are associated with dysregulated fatty acid metabolism.[9][10] ¹⁸F-FTHA PET allows for the in-vivo investigation of these metabolic disturbances.
Quantitative Data Summary
The following tables summarize quantitative data from various studies using dynamic ¹⁸F-FTHA PET imaging. These values can serve as a reference for researchers designing and interpreting their own experiments.
Table 1: Myocardial ¹⁸F-FTHA Uptake (Ki) in Humans
| Condition | Ki (mL/100g/min) | Subject Population | Reference |
| Congestive Heart Failure | 19.7 ± 9.3 | 12 fasting patients | [6] |
| Stable Coronary Artery Disease (Fasting) | 0.11 ± 0.04 (mL/g/min) | 7 patients | [3] |
| Stable Coronary Artery Disease (Euglycemic Hyperinsulinemia) | 0.12 ± 0.03 (mL/g/min) | 7 patients | [3] |
Table 2: Skeletal Muscle ¹⁸F-FTHA Uptake (Ki) in Humans
| Condition | Ki (mL/g/min) | Subject Population | Reference |
| Fasting | 0.0071 ± 0.0014 | 7 patients with stable coronary artery disease | [3] |
| Euglycemic Hyperinsulinemia | 0.0127 ± 0.0036 | 7 patients with stable coronary artery disease | [3] |
Table 3: Myocardial Fatty Acid and Glucose Utilization in Congestive Heart Failure
| Parameter | Value | Unit | Reference |
| Myocardial Fatty Acid Use | 19.3 ± 2.3 | mmol/100g/min | [6] |
| Myocardial Glucose Use (FDG) | 12.3 ± 2.3 | mmol/100g/min | [6] |
Experimental Protocols
Radiotracer Synthesis and Quality Control
The synthesis of ¹⁸F-FTHA can be automated using commercially available radiosynthesizers.[1][11] It is crucial to perform quality control to ensure the radiochemical purity and specific activity of the tracer. A recently developed radio-thin-layer chromatography (TLC) method allows for improved separation of ¹⁸F-FTHA from its radiometabolites, which is critical for accurate quantitative analysis.[2][12]
Subject Preparation
Subject preparation will vary depending on the research question. For studies investigating baseline metabolism, subjects are typically required to fast overnight. In studies examining the effects of insulin, a euglycemic hyperinsulinemic clamp may be employed.[3]
Dynamic PET Imaging Protocol
A standardized dynamic PET imaging protocol is essential for reproducible and quantifiable results.
-
Patient Positioning: Position the subject in the PET scanner to ensure the organ of interest is within the field of view.
-
Transmission Scan: Perform a transmission scan for attenuation correction.
-
Tracer Administration: Administer a bolus injection of ¹⁸F-FTHA intravenously. The specific dose will depend on the scanner and institutional guidelines.
-
Dynamic Acquisition: Begin dynamic PET data acquisition immediately upon tracer injection. The acquisition is typically performed over 60 minutes, with a framing sequence that allows for the capture of the initial rapid kinetics (e.g., multiple short frames) followed by longer frames to capture the tracer distribution at later time points.
-
Blood Sampling: Arterial or venous blood samples should be collected throughout the scan to measure the input function (the concentration of the radiotracer in the plasma over time). Frequent sampling is necessary, especially in the first few minutes after injection.
Plasma Metabolite Analysis
A significant portion of ¹⁸F-FTHA is rapidly metabolized in vivo.[1] Therefore, it is crucial to perform metabolite analysis on plasma samples to separate the parent tracer from its radiolabeled metabolites. This is typically done using techniques like radio-TLC or high-performance liquid chromatography (HPLC).[2] The resulting metabolite-corrected plasma input function is essential for accurate kinetic modeling.
Image Reconstruction and Analysis
-
Image Reconstruction: Reconstruct the dynamic PET data with appropriate corrections for attenuation, scatter, and random coincidences.
-
Region of Interest (ROI) Definition: Draw regions of interest on the reconstructed images corresponding to the target tissue and, for input function determination, a blood pool structure (e.g., left ventricle).
-
Time-Activity Curve (TAC) Generation: Generate time-activity curves for each ROI, representing the change in radioactivity concentration over time.
Kinetic Modeling
Kinetic modeling is used to estimate quantitative parameters of fatty acid uptake and metabolism from the dynamic PET data.
-
Patlak Graphical Analysis: This is a commonly used method for tracers that are irreversibly trapped.[1] The Patlak plot is a graphical representation of the data that allows for the calculation of the net influx rate constant (Ki). The slope of the linear portion of the plot represents Ki.
-
Compartmental Modeling: More complex compartmental models can also be used to describe the transport and metabolism of ¹⁸F-FTHA in greater detail. These models typically consist of several compartments representing the plasma, the free tracer in tissue, and the metabolized tracer.
The fractional uptake rate (FUR) can also be calculated to represent the rate of tracer uptake.[1] The final fatty acid utilization rate is calculated by multiplying the Ki or FUR by the plasma concentration of free fatty acids.[1]
Visualizations
Signaling Pathway of ¹⁸F-FTHA Uptake and Metabolism
Caption: Cellular uptake and metabolic fate of this compound.
Experimental Workflow for Dynamic ¹⁸F-FTHA PET Imaging
Caption: Workflow for a dynamic this compound PET study.
Logical Relationship for Quantitative Analysis
Caption: Data flow for quantitative analysis of this compound PET data.
References
- 1. One moment, please... [turkupetcentre.net]
- 2. New improved radiometabolite analysis method for [18F]FTHA from human plasma: a test-retest study with postprandial and fasting state - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Free fatty acid uptake in the myocardium and skeletal muscle using fluorine-18-fluoro-6-thia-heptadecanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biodistribution of the Fatty Acid Analogue this compound: Plasma and Tissue Partitioning Between Lipid Pools During Fasting and Hyperinsulinemia | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 5. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 6. An evaluation of myocardial fatty acid and glucose uptake using PET with [18F]fluoro-6-thia-heptadecanoic acid and [18F]FDG in Patients with Congestive Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An Evaluation of Myocardial Fatty Acid and Glucose Uptake Using PET with [18F]Fluoro-6-Thia-Heptadecanoic Acid and [18F]FDG in Patients with Congestive Heart Failure | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 8. Biodistribution of the fatty acid analogue this compound: plasma and tissue partitioning between lipid pools during fasting and hyperinsulinemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. antarosmedical.com [antarosmedical.com]
- 10. Novel approach using [18F]FTHA-PET and de novo synthesized VLDL for assessment of FFA metabolism in a rat model of diet induced NAFLD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. New improved radiometabolite analysis method for [18F]FTHA from human plasma: a test-retest study with postprandial and fasting state - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting low radiochemical yield in 18F-Ftha synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low radiochemical yield during the synthesis of 14-(R,S)-[¹⁸F]fluoro-6-thia-heptadecanoic acid ([¹⁸F]FTHA).
Frequently Asked Questions (FAQs)
Section 1: Precursor and Reagent Issues
Question: My radiochemical yield is consistently low. Could the precursor be the problem?
Answer: Yes, the stability and quality of the precursor, Benzyl-14-(R,S)-tosyloxy-6-thiaheptadecanoate, are critical. Ensure the precursor has been stored correctly at -20°C. Degradation of the precursor will lead to inefficient nucleophilic substitution and lower yields. It is also advisable to qualify a new batch of precursor by performing a synthesis under established optimal conditions.
Question: How critical is the purity of the solvents and reagents?
Answer: Extremely critical. Trace amounts of water in the acetonitrile used for the nucleophilic substitution step can significantly reduce the reactivity of the [¹⁸F]fluoride by hydrating it. Ensure all solvents are anhydrous and stored under an inert atmosphere. Similarly, the purity of the phase-transfer catalyst (e.g., Kryptofix 2.2.2) and the base (e.g., potassium carbonate) is important for efficient fluoride activation.
Section 2: [¹⁸F]Fluoride Trapping and Elution
Question: I am seeing low radioactivity in my reaction vessel after elution from the anion exchange cartridge. What could be the cause?
Answer: This issue can stem from several factors:
-
Inefficient Trapping: The anion exchange cartridge (e.g., QMA) may be old, improperly conditioned, or overloaded. Always use a fresh, properly conditioned cartridge for each synthesis.
-
Incomplete Elution: The elution volume may be insufficient, or the eluent composition may be suboptimal. Ensure the eluent (typically a solution of Kryptofix 2.2.2 and potassium carbonate in acetonitrile/water) completely passes through the cartridge.
-
Leaks: Check all tubing and connections between the cyclotron target, the anion exchange cartridge, and the reaction vessel for any leaks, which can lead to a loss of the [¹⁸F]fluoride solution.[1][2]
Section 3: Nucleophilic Substitution Step
Question: My radiolabeling efficiency is poor despite having sufficient radioactivity in the reaction vessel. What parameters should I check?
Answer: The nucleophilic substitution step is sensitive to several parameters. Here are the key areas to troubleshoot:
-
Azeotropic Drying: Incomplete drying of the [¹⁸F]fluoride-cryptand complex is a common cause of low labeling efficiency. Ensure the azeotropic drying cycles with acetonitrile are sufficient to remove all water.
-
Reaction Temperature and Time: The reaction is temperature and time-dependent. Suboptimal temperature or insufficient reaction time will result in incomplete conversion. Conversely, excessively high temperatures or prolonged heating can lead to degradation of the precursor and product. See the table below for typical reaction parameters.
-
Precursor Amount: While a sufficient amount of precursor is necessary, using an excessive amount can complicate the purification process and may not significantly improve the radiochemical yield.[3]
Section 4: Hydrolysis and Purification
Question: I am losing a significant amount of activity during the purification step. What are the common pitfalls?
Answer: Loss of activity during purification can occur during both HPLC and Solid-Phase Extraction (SPE) methods.
-
For HPLC Purification:
-
Suboptimal Mobile Phase: An inappropriate mobile phase can lead to poor separation of [¹⁸F]FTHA from impurities, resulting in a broad peak and loss of product during fraction collection.
-
Incorrect Fraction Collection Window: Ensure the collection window for the [¹⁸F]FTHA peak is accurately defined based on a standard injection.
-
-
For SPE Purification:
-
Improper Cartridge Conditioning: Failure to properly condition the C18 cartridge will result in poor retention of [¹⁸F]FTHA.[4][5]
-
Inadequate Washing: The washing step is crucial to remove unreacted [¹⁸F]fluoride and other polar impurities. An insufficient wash volume or incorrect solvent can lead to breakthrough of the product or retention of impurities.
-
Inefficient Elution: The elution solvent (typically ethanol) may not be of sufficient volume or strength to completely elute the [¹⁸F]FTHA from the cartridge.[5]
-
Question: My final product shows impurities on the radio-TLC or radio-HPLC. What are the likely culprits?
Answer: Common impurities in [¹⁸F]FTHA synthesis include:
-
Unreacted [¹⁸F]Fluoride: This is the most common radiochemical impurity and indicates inefficient labeling or purification.
-
[¹⁸F]FTHA Sulfoxide: [¹⁸F]FTHA is susceptible to radiolytic oxidation, which forms [¹⁸F]FTHA sulfoxide.[6] This can occur during the synthesis or post-synthesis if the product is exposed to air or high levels of radioactivity for an extended period.[6] Diluting the final product can help mitigate this.[6]
-
Hydrolysis Byproducts: Incomplete hydrolysis of the benzyl protecting group will result in the fluorinated ester intermediate remaining in the final product.
Data Presentation
Table 1: Typical Radiochemical Yields of Automated [¹⁸F]FTHA Synthesis
| Synthesis Platform | Starting [¹⁸F]Fluoride Activity (GBq) | Radiochemical Yield (RCY) at EOS (%) | Reference |
| Vessel-Based Synthesizer | 25-55 | 5.52 ± 2.38 | [1][2] |
| Elixys Cassette-Based Synthesizer | 19-26 | 13.01 ± 5.63 | [1][2] |
| In-house Automated Device | 11 ± 2 | 13 ± 6.3 (Decay-Corrected) | [7][8] |
EOS: End of Synthesis
Table 2: Influence of Reaction Parameters on Radiochemical Yield (Illustrative)
| Parameter | Condition 1 | Yield (%) | Condition 2 | Yield (%) | Notes |
| Reaction Temperature | 80°C | Suboptimal | 110°C | Optimal | Optimization is crucial; excessively high temperatures can cause degradation. |
| Reaction Time | 5 min | Incomplete | 15 min | Complete | Longer times may not significantly increase yield and can lead to side products. |
| Precursor Amount | 5 mg | Lower | 10 mg | Higher | A balance is needed to maximize yield without complicating purification.[9] |
Note: The yield values are illustrative and will vary based on the specific synthesis module and other reaction conditions.
Experimental Protocols
General Automated Synthesis of [¹⁸F]FTHA
The synthesis of [¹⁸F]FTHA is typically a two-step, one-pot reaction performed on an automated synthesis module.[1]
-
[¹⁸F]Fluoride Trapping and Drying:
-
Aqueous [¹⁸F]fluoride produced from the cyclotron is passed through a pre-conditioned anion exchange cartridge (e.g., QMA) to trap the [¹⁸F]F⁻.
-
The trapped [¹⁸F]F⁻ is then eluted into the reaction vessel with an eluent containing Kryptofix 2.2.2 and potassium carbonate in an acetonitrile/water mixture.
-
The solvent is removed by azeotropic distillation with anhydrous acetonitrile under a stream of nitrogen or argon to yield the anhydrous [¹⁸F]fluoride-cryptand complex.
-
-
Nucleophilic Substitution:
-
The precursor, Benzyl-14-(R,S)-tosyloxy-6-thiaheptadecanoate, dissolved in anhydrous acetonitrile, is added to the dried [¹⁸F]fluoride-cryptand complex.
-
The reaction mixture is heated (e.g., at 110°C for 10-15 minutes) to facilitate the nucleophilic substitution of the tosylate group with [¹⁸F]fluoride, forming the fluorinated ester intermediate.
-
-
Hydrolysis:
-
The reaction mixture is cooled, and an aqueous solution of a strong base (e.g., potassium hydroxide) is added.
-
The mixture is heated to hydrolyze the benzyl ester protecting group, yielding the final product, [¹⁸F]FTHA.
-
-
Neutralization and Purification:
-
The reaction mixture is cooled and neutralized with an appropriate buffer or acid.
-
The crude product is then purified using either semi-preparative HPLC or Solid-Phase Extraction (SPE).
-
Solid-Phase Extraction (SPE) Purification of [¹⁸F]FTHA
-
Cartridge Conditioning: A C18 SPE cartridge is conditioned by passing ethanol through it, followed by water.[4] This ensures the stationary phase is properly wetted and ready for sample loading.
-
Sample Loading: The neutralized crude reaction mixture is loaded onto the conditioned C18 cartridge. [¹⁸F]FTHA is retained on the stationary phase, while unreacted [¹⁸F]fluoride and other polar impurities pass through to waste.
-
Washing: The cartridge is washed with water to remove any remaining polar impurities.
-
Elution: The purified [¹⁸F]FTHA is eluted from the cartridge with a small volume of ethanol into a sterile collection vial.[1]
-
Formulation: The ethanolic solution of [¹⁸F]FTHA is diluted with sterile saline or a suitable buffer for injection.
Quality Control using Radio-TLC
-
Plate Spotting: A small aliquot of the final [¹⁸F]FTHA product is spotted onto a silica gel TLC plate. A co-spot with the non-radioactive FTHA standard is also recommended for identification.
-
Development: The TLC plate is developed in a suitable mobile phase (e.g., methanol/water/acetic acid mixture).[7]
-
Analysis: The distribution of radioactivity on the TLC plate is analyzed using a radio-TLC scanner. The radiochemical purity is calculated as the percentage of the total radioactivity corresponding to the [¹⁸F]FTHA peak. Unreacted [¹⁸F]fluoride will typically remain at the origin (Rf = 0), while [¹⁸F]FTHA will have a higher Rf value.
Visualizations
Caption: Troubleshooting workflow for low radiochemical yield in 18F-FTHA synthesis.
Caption: Solid-Phase Extraction (SPE) workflow for the purification of [18F]FTHA.
References
- 1. A Fully Automated Synthesis of 14-(R,S)-[18F]fluoro-6-thia-heptadecanoic Acid ([18F]FTHA) on the Elixys Radiosynthesizer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Optimization and comparison of [18F]FET synthesis on two distinct automated radiochemistry systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. specartridge.com [specartridge.com]
- 5. Solid Phase Extraction Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. New improved radiometabolite analysis method for [18F]FTHA from human plasma: a test-retest study with postprandial and fasting state - PMC [pmc.ncbi.nlm.nih.gov]
- 8. research.abo.fi [research.abo.fi]
- 9. researchgate.net [researchgate.net]
challenges in 18F-Ftha metabolite analysis and solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 14-(R,S)-[¹⁸F]fluoro-6-thia-heptadecanoic acid (¹⁸F-FTHA).
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in 18F-FTHA metabolite analysis?
A1: The primary challenges in this compound metabolite analysis stem from its rapid in vivo metabolism.[1][2] This leads to a complex mixture of radiometabolites in plasma, making it difficult to accurately quantify the unmetabolized parent tracer, [¹⁸F]FTHA. Accurate quantification of the parent fraction is critical for the kinetic modeling of tissue uptake in PET studies.[1] A significant issue has been the co-elution of one or more radiometabolites with the parent [¹⁸F]FTHA peak in older analytical methods, leading to an overestimation of the parent fraction.[1]
Q2: Why is accurate measurement of the parent fraction of this compound in plasma so important?
A2: The accurate measurement of the unmetabolized [¹⁸F]FTHA (parent fraction) in plasma over time is essential to generate a metabolite-corrected plasma time-activity curve (TAC).[1] This corrected input function is a prerequisite for quantitative kinetic modeling using methods like the Patlak plot to determine the fractional net influx rate (Ki) of [¹⁸F]FTHA into tissues.[1][3] Inaccurate parent fraction determination can lead to significant errors in the estimation of fatty acid uptake and utilization.
Q3: What are the common analytical techniques used for this compound metabolite analysis?
A3: The most common techniques are radio-thin-layer chromatography (radio-TLC) and radio-high-performance liquid chromatography (radio-HPLC).[1][4] These methods are used to separate the parent [¹⁸F]FTHA from its radiometabolites. Solid-phase extraction (SPE) can also be employed as a sample preparation step to isolate lipids from plasma.
Q4: A new, improved radio-TLC method has been reported. How does it compare to older methods?
A4: A recently developed radio-TLC method offers significantly improved resolution of [¹⁸F]FTHA and its radiometabolites compared to previous methods.[1][2] This new method can separate up to seven radiometabolite peaks, whereas older methods could only distinguish three.[1][2] Crucially, the new method separates at least one radiometabolite that previously co-eluted with [¹⁸F]FTHA.[1][2] This results in a more accurate, and on average 7.2 percentage points lower, measurement of the parent fraction.[1][2]
Troubleshooting Guides
Radio-TLC Analysis
| Problem | Possible Cause(s) | Solution(s) |
| Streaking or elongated spots | 1. Sample overload. 2. Inappropriate mobile phase polarity for the compound. 3. Sample contains multiple compounds with very similar polarities. | 1. Dilute the sample and re-spot. 2. Adjust the mobile phase composition. For base-sensitive compounds, consider adding a small amount of acetic or formic acid. For acid-sensitive compounds, triethylamine may be added. 3. Try a different stationary phase (e.g., C18-reversed phase) or a different solvent system to improve separation. |
| No visible spots | 1. Sample concentration is too low. 2. The solvent level in the developing chamber was above the spotting line, causing the sample to dissolve in the solvent pool. 3. The compound is volatile and may have evaporated. | 1. Concentrate the sample or apply the sample multiple times to the same spot, allowing the solvent to dry between applications. 2. Ensure the solvent level is below the origin line on the TLC plate. 3. This is less likely with ¹⁸F-FTHA but can be a factor with other radiotracers. Ensure prompt analysis after spotting. |
| Uneven or crooked solvent front | 1. Uneven thickness of the stationary phase on the TLC plate. 2. The edge of the TLC plate is touching the side of the developing chamber or the filter paper wick. | 1. Use high-quality, pre-coated TLC plates. 2. Carefully place the TLC plate in the center of the chamber, ensuring it does not touch the sides. |
| Inconsistent Rf values | 1. Chamber not saturated with solvent vapor. 2. Temperature fluctuations during development. 3. Changes in the mobile phase composition. | 1. Line the developing chamber with filter paper saturated with the mobile phase and allow it to equilibrate for at least 15-30 minutes before placing the plate inside. 2. Perform the chromatography in a temperature-controlled environment. 3. Always prepare the mobile phase fresh for each experiment and ensure accurate measurement of components. |
| Decomposition of [¹⁸F]FTHA standard on the plate | The [¹⁸F]FTHA standard can decompose, possibly forming [¹⁸F]FTHA sulfoxide, appearing as two separate bands. | To minimize decomposition: - Add a non-radiolabeled FTHA carrier to the sample. - Keep samples cold. - Apply samples to the C18-modified HPTLC plate immediately before drying and elution.[1] |
General Radio-HPLC Analysis
| Problem | Possible Cause(s) | Solution(s) |
| Poor peak resolution | 1. Inappropriate mobile phase composition. 2. Column degradation. 3. Flow rate is too high. | 1. Optimize the mobile phase gradient or isocratic composition. 2. Flush the column or replace it if necessary. 3. Reduce the flow rate. |
| Ghost peaks | 1. Carryover from a previous injection. 2. Contamination in the mobile phase or sample. | 1. Implement a needle wash step between injections. 2. Use fresh, HPLC-grade solvents and filter all samples and mobile phases. |
| Baseline drift or noise | 1. Column not equilibrated. 2. Detector lamp failing. 3. Air bubbles in the system. | 1. Allow sufficient time for the column to equilibrate with the mobile phase. 2. Replace the detector lamp. 3. Degas the mobile phase and prime the pump. |
Experimental Protocols
Improved Radio-TLC Method for this compound Metabolite Analysis
This protocol is based on a recently developed method that provides enhanced separation of [¹⁸F]FTHA from its metabolites.[1]
1. Sample Preparation (Plasma)
-
To a 250 µL aliquot of plasma, add 350 µL of a precipitation solvent (methanol/acetic acid, 100:0.4 v/v).
-
Vortex the mixture.
-
Centrifuge at 14,100 x g for 90 seconds at 22°C.
-
Carefully collect the supernatant.
2. Radio-TLC Procedure
-
Stationary Phase: High-Performance Thin-Layer Chromatography (HPTLC) plate, silica gel 60 RP-18.
-
Sample Application: Apply the supernatant and an [¹⁸F]FTHA standard to the HPTLC plate. The standard should be prepared in a plasma supernatant from a pre-injection sample to match the matrix.
-
Drying: Dry the plate with a stream of nitrogen.
-
Mobile Phase: Methanol/water/acetic acid (100:5:0.4, v/v/v).
-
Development: Develop the plate until the solvent front has migrated a sufficient distance (e.g., 4 cm).
-
Analysis: Analyze the plate using digital autoradiography to determine the distribution of radioactivity and calculate the percentage of the parent [¹⁸F]FTHA.
General Solid-Phase Extraction (SPE) Protocol for Lipid Extraction from Plasma
This is a general protocol for lipid extraction from plasma that can be adapted for [¹⁸F]FTHA analysis.
1. Column Conditioning
-
Condition a C18 SPE cartridge by passing a non-polar solvent (e.g., hexane) followed by a polar solvent (e.g., methanol) and then water or a suitable buffer through the cartridge.
2. Sample Pre-treatment
-
Dilute the plasma sample with an equal volume of water or a suitable buffer. This helps to reduce viscosity and improve interaction with the sorbent.
3. Sample Loading
-
Load the pre-treated plasma sample onto the conditioned SPE cartridge at a slow, steady flow rate.
4. Washing
-
Wash the cartridge with a polar solvent (e.g., water or a low percentage of methanol in water) to remove polar impurities while retaining the lipids bound to the C18 sorbent.
5. Elution
-
Elute the retained lipids, including [¹⁸F]FTHA and its lipidic metabolites, with a non-polar organic solvent (e.g., methanol, isopropanol, or a mixture like chloroform/methanol). The eluate can then be analyzed by radio-TLC or radio-HPLC.
Quantitative Data Summary
Table 1: Comparison of Mean Parent [¹⁸F]FTHA Fraction in Plasma Determined by a New and a Previous Radio-TLC Method [1]
| Time Point | Condition | Previous Method (%) | New Method (%) |
| 30 min | Fasting | 31.0 ± 5.2 | 24.3 ± 3.6 |
| 70 min | Fasting | 13.3 ± 2.2 | 6.0 ± 1.2 |
| 30 min | Postprandial | 18.8 ± 4.3 | 8.5 ± 2.4 |
| 70 min | Postprandial | 11.1 ± 2.4 | 3.1 ± 1.0 |
Visualizations
Caption: Cellular uptake and metabolic fate of this compound.
Caption: Troubleshooting workflow for chromatographic analysis.
References
- 1. New improved radiometabolite analysis method for [18F]FTHA from human plasma: a test-retest study with postprandial and fasting state - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New improved radiometabolite analysis method for [18F]FTHA from human plasma: a test-retest study with postprandial and fasting state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. TPC - Analysis of FTHA [turkupetcentre.net]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Reducing Patient Motion Artifacts in Dynamic 18F-FTHA Scans
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize patient motion artifacts in dynamic 18F-FTHA PET scans.
Frequently Asked Questions (FAQs)
Q1: What are motion artifacts and how do they affect my dynamic this compound PET scan results?
A: Motion artifacts are distortions in the PET images caused by patient movement during the scan. These can be voluntary (e.g., shifting position) or involuntary (e.g., breathing, heartbeat).[1] Artifacts can lead to:
-
Image Blurring: Loss of sharpness and detail in the PET images.
-
Misalignment: Spatial mismatch between the PET and CT data, leading to inaccurate attenuation correction.[1]
-
Inaccurate Quantification: Underestimation or overestimation of the standardized uptake value (SUV) and other kinetic parameters, compromising the quantitative accuracy of your results.[2][3]
Q2: What are the common types of patient motion I should be aware of?
A: Patient motion can be broadly categorized as:
-
Bulk Body Motion: Large, sudden movements of the entire body or limbs.
-
Respiratory Motion: Movement of the chest and abdomen due to breathing, which can significantly affect organs in the thoracic and upper abdominal regions.
-
Cardiac Motion: The continuous beating of the heart, which is a primary concern for cardiac this compound imaging.
-
Head Motion: Particularly relevant for brain PET studies, this can be gradual or sudden.
Q3: How can I prepare my subjects to minimize motion during the scan?
A: Proper patient preparation is the first and most crucial step in reducing motion artifacts.
-
Clear Communication: Explain the importance of remaining still throughout the scan.
-
Comfortable Positioning: Ensure the patient is in a comfortable and stable position. Use pillows and padding for support.
-
Immobilization Devices: For head and neck imaging, thermoplastic masks or head holders can be used. For whole-body scans, straps and cushions can help minimize movement.
-
Pre-Scan Instructions: Advise patients to avoid caffeine and strenuous exercise before the scan, as these can increase restlessness.[4] Patients should also void their bladder immediately before the scan to improve comfort.[5]
Troubleshooting Guides
Issue: My reconstructed this compound PET images appear blurry and lack clear definition, especially in the heart or liver.
Possible Cause: This is a classic sign of patient motion during the scan, which could be due to respiration, cardiac motion, or bulk body movement.
Solution: Retrospective Motion Correction using Data-Driven Gating
Data-driven gating techniques use the PET data itself to detect and correct for motion without the need for external tracking devices.[6]
Troubleshooting Steps:
-
List-Mode Data Acquisition: Ensure your PET scanner is acquiring data in list-mode, as this format is essential for most retrospective motion correction techniques.
-
Frame the Data: Reconstruct the list-mode data into a series of short-duration dynamic frames.
-
Motion Detection: Utilize a motion detection algorithm to identify frames with significant patient motion. This can be based on changes in the center of mass of the activity distribution or by registering each frame to a reference frame.
-
Frame Alignment: Co-register the motion-affected frames to a reference (motion-free) frame.
-
Reconstruction: Reconstruct the final PET image using the aligned frames.
Issue: I'm observing a mismatch between the PET and CT images, leading to suspicious areas of high or low uptake.
Possible Cause: This is likely due to patient movement between the CT and PET acquisitions, resulting in misalignment and incorrect attenuation correction.
Solution: Image Registration-Based Correction
This involves computationally aligning the PET and CT images to correct for spatial discrepancies.
Troubleshooting Steps:
-
Acquire Dynamic Frames: Reconstruct the dynamic PET data into multiple frames.
-
Select a Reference Frame: Choose a PET frame with minimal motion as the reference.
-
Co-register PET Frames: Register all other PET frames to the reference frame.
-
Co-register CT to PET: Register the CT image to the motion-corrected (summed) PET image.
-
Apply Attenuation Correction: Use the newly aligned CT data for attenuation correction of the PET data.
Quantitative Data on Motion Correction
The following tables summarize the quantitative improvements that can be achieved with various motion correction techniques. While much of the available data is from 18F-FDG studies, the principles and expected improvements are applicable to this compound scans.
Table 1: Impact of Motion Correction on Tumor SUVmean in Dynamic PET
| Correction Method | Average Improvement in Tumor SUVmean | Maximum Improvement in Tumor SUVmean |
| Sequential Affine Registration | Partial recovery of image quality | - |
| Diffeomorphic Registration (SyN-seq) | 5.35% ± 4.92%[2][7] | 12.89%[2][7] |
Table 2: Quantitative Improvements with Different Motion Correction Approaches
| Motion Correction Technique | Parameter | Improvement |
| Deep Learning-based Motion Correction | Normalized Root Mean Square Error (NRMSE) | 24.3% (vs. 41.9% for ungated)[8] |
| Iterative Registration-based Motion Correction | Normalized Root Mean Square Error (NRMSE) | 31.1% (vs. 41.9% for ungated)[8] |
| Gated PET with Motion Correction | Image Noise Reduction | Up to 46%[3] |
| Gated PET with Motion Correction | Target-to-Background Ratio (TBR) | Increase of up to 33%[3] |
Experimental Protocols
Protocol: Retrospective Data-Driven Motion Correction using Image Registration
This protocol outlines a general workflow for correcting patient motion in dynamic PET scans using a data-driven, image registration-based approach.
-
Data Acquisition:
-
Acquire PET data in list-mode for the entire duration of the dynamic this compound scan.
-
Acquire a low-dose CT scan for attenuation correction.
-
-
Initial Reconstruction:
-
Reconstruct the list-mode PET data into a series of short-duration frames (e.g., 1-minute frames).
-
-
Reference Frame Selection:
-
Visually inspect the reconstructed frames to identify a frame with minimal motion, typically one of the earlier frames. This will serve as the reference frame.
-
-
Image Registration:
-
Perform a rigid or non-rigid registration of each dynamic frame to the selected reference frame. This will generate a set of transformation parameters for each frame.
-
-
Motion-Corrected Frame Generation:
-
Apply the transformation parameters to align each frame to the reference frame's position.
-
-
Final Image Reconstruction:
-
Sum the aligned frames to create a single, high-count, motion-corrected PET image.
-
Perform attenuation correction on the final image using the co-registered CT data.
-
-
Kinetic Modeling:
-
Use the motion-corrected dynamic frames to generate time-activity curves for regions of interest and perform kinetic modeling.
-
Visualizations
Caption: Simplified metabolic pathway of this compound in a myocyte.
Caption: Workflow for retrospective motion correction in dynamic PET.
References
- 1. Evaluation of Data-Driven Rigid Motion Correction in Clinical Brain PET Imaging | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 2. Motion correction and its impact on quantification in dynamic total-body 18F-fluorodeoxyglucose PET - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Motion-correction strategies for enhancing whole-body PET imaging [frontiersin.org]
- 4. Free fatty acid uptake in the myocardium and skeletal muscle using fluorine-18-fluoro-6-thia-heptadecanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 6. Motion-correction strategies for enhancing whole-body PET imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Improvement of motion artifacts using dynamic whole-body 18F-FDG PET/CT imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Motion correction of respiratory-gated PET images using deep learning based image registration framework [escholarship.org]
Technical Support Center: Improving the Accuracy of 18F-FTHA Kinetic Modeling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the accuracy of 18F-FTHA kinetic modeling experiments.
Frequently Asked Questions (FAQs)
| Question | Answer |
| What is this compound and why is kinetic modeling important? | 14-(R,S)-[18F]fluoro-6-thia-heptadecanoic acid ([18F]FTHA) is a radiolabeled fatty acid analog used with Positron Emission Tomography (PET) to measure fatty acid uptake and metabolism in tissues.[1][2] Kinetic modeling is crucial for quantifying the rate of [18F]FTHA uptake, which provides valuable insights into tissue metabolism in various physiological and pathological states, such as metabolic diseases like type 2 diabetes and obesity.[2] |
| What are the major challenges affecting the accuracy of this compound kinetic modeling? | The primary challenges include the rapid metabolism of [18F]FTHA, patient motion during scanning (cardiac and respiratory), the partial volume effect in PET imaging, and the accurate determination of the arterial input function.[1][3][4][5] |
| What is the significance of radiometabolite analysis? | [18F]FTHA is metabolized relatively quickly, and its radiometabolites can interfere with the PET signal.[1] Accurate analysis of the unmetabolized [18F]FTHA (the "parent fraction") in plasma over time is essential for correcting the arterial input function and obtaining accurate quantitative data for kinetic modeling.[1][6] |
| How can I minimize motion artifacts in my cardiac PET studies? | Advanced motion correction techniques are recommended. These include dual-gated (cardiac and respiratory) non-rigid motion correction and incorporating motion information directly into the image reconstruction process.[3][7] For PET/MRI systems, MRI-derived motion fields can be used to correct for physiological motion, leading to significant improvements in image quality and quantification.[8][9] |
| What is the partial volume effect and how can I correct for it? | The partial volume effect (PVE) is a phenomenon in PET where the limited spatial resolution of the scanner causes a blurring of the signal between adjacent regions, leading to an underestimation of radioactivity in small structures.[4][5] Partial volume correction (PVC) methods, such as those described by Meltzer, Müller-Gärtner, and the Geometric Transfer Matrix (GTM), can be applied to mitigate these effects.[4] These methods often utilize high-resolution anatomical images from MRI or CT.[4][5] |
Troubleshooting Guides
Issue 1: Inaccurate Quantification of Fatty Acid Uptake
Possible Cause: Inaccurate measurement of the parent fraction of [18F]FTHA due to co-eluting radiometabolites in the plasma analysis.
Troubleshooting Steps:
-
Review Your Radiometabolite Analysis Method: The method used for separating [18F]FTHA from its radiometabolites is critical. A recent study has shown that older thin-layer chromatography (TLC) methods may not adequately separate all radiometabolites, leading to an overestimation of the parent fraction.[1]
-
Implement an Improved Radio-TLC Method: A newly developed radio-TLC method has demonstrated improved separation of [18F]FTHA from its radiometabolites.[1][6] This method utilizes different stationary phases and eluent combinations to achieve better resolution.
-
Validate Your Method: It is crucial to validate the analytical method to ensure it can accurately distinguish the parent tracer from its metabolites. This may involve comparing results with a previously validated method or using reference standards.
-
Impact on Kinetic Modeling: Inaccurate parent fraction data can significantly affect the outcome of kinetic modeling, particularly for methods like the Patlak analysis that rely on the linear portion of the curve after the initial distribution phase.[1]
Quantitative Data Summary: Comparison of Radiometabolite Analysis Methods
| Parameter | Previous Radio-TLC Method | Improved Radio-TLC Method | Key Takeaway |
| Number of Separated Radiometabolite Peaks | 3[1][6] | 7[1][6] | The improved method provides better separation of metabolites. |
| Mean Parent Fraction Difference | N/A | On average 7.2 percentage points lower than the previous method.[1][6] | The previous method likely overestimated the parent fraction due to co-eluting metabolites. |
| Mean Parent Fraction at 30 min (Fasted) | 31.0 ± 5.2%[1] | 24.3 ± 3.6%[1] | Demonstrates a significant difference in measured parent fraction. |
| Mean Parent Fraction at 70 min (Fasted) | 13.3 ± 2.2%[1] | 6.0 ± 1.2%[1] | The difference becomes more pronounced at later time points. |
| Mean Parent Fraction at 30 min (Postprandial) | 18.8 ± 4.3%[1] | 8.5 ± 2.4%[1] | The effect is also observed under different physiological conditions. |
| Mean Parent Fraction at 70 min (Postprandial) | 11.1 ± 2.4%[1] | 3.1 ± 1.0%[1] | Highlights the rapid metabolism of [18F]FTHA, especially after a meal. |
Issue 2: Blurry PET Images and Inconsistent Uptake Values in Cardiac Studies
Possible Cause: Motion artifacts due to cardiac and respiratory movements during the PET acquisition.
Troubleshooting Steps:
-
Implement Gating Techniques: Use electrocardiogram (ECG) and respiratory gating to acquire data at specific points in the cardiac and respiratory cycles.[8] This helps to "freeze" the motion of the heart.
-
Utilize Motion Correction Algorithms: Post-processing of gated images with motion correction algorithms can realign the images from different gates, creating a single, motion-corrected image with higher statistical quality.[3][7]
-
Consider Advanced Motion Correction: For more advanced correction, consider dual-gated non-rigid motion correction techniques.[3] If using a simultaneous PET/MRI scanner, MRI-based motion correction can provide highly accurate motion fields to correct the PET data.[9]
-
Workflow for Motion Correction:
-
Acquire list-mode PET data with simultaneous ECG and respiratory signals.
-
Bin the list-mode data into multiple cardiac and respiratory gates.
-
Reconstruct images for each gate.
-
Select a reference gate (e.g., end-diastole, end-expiration).
-
Register all other gated images to the reference gate using a non-rigid registration algorithm.
-
Sum the registered images to create a high-count, motion-corrected image.
-
Experimental Workflow for MRI-Guided Motion Correction
Caption: Workflow for MRI-guided motion correction in cardiac PET.
Issue 3: Underestimation of Tracer Uptake in Small Regions of Interest
Possible Cause: The partial volume effect (PVE) is leading to a spill-out of the signal from the region of interest.
Troubleshooting Steps:
-
Assess the Need for PVC: If you are quantifying uptake in small structures or regions with high signal heterogeneity, PVE is likely a significant issue.
-
Acquire High-Resolution Anatomical Images: Co-register your PET data with high-resolution anatomical images (MRI or CT). These images are necessary to define anatomical regions of interest accurately.[4]
-
Select an Appropriate PVC Method: Several PVC methods are available. Common methods include:
-
Apply the PVC Algorithm: Use specialized software to apply the chosen PVC method. This will typically involve providing the PET image and the segmented anatomical image as inputs.
-
Evaluate the Impact of PVC: Compare the quantitative uptake values before and after PVC to assess the magnitude of the correction. Be aware that while PVC can increase the accuracy of the signal, it can also amplify noise.[10]
Logical Relationship of Partial Volume Effect and Correction
Caption: The relationship between PVE and the PVC process.
Experimental Protocols
Protocol 1: Radiometabolite Analysis of [18F]FTHA in Human Plasma
Objective: To accurately determine the parent fraction of [18F]FTHA in plasma over time.
Methodology (based on an improved radio-TLC method[1][6]):
-
Plasma Sample Collection: Collect arterial or venous blood samples at multiple time points after [18F]FTHA injection.
-
Protein Precipitation: Precipitate plasma proteins to extract the tracer and its metabolites. The choice of solvent and the solvent-to-plasma ratio should be optimized.
-
Chromatography:
-
Stationary Phase: Utilize a thin-layer chromatography (TLC) plate that provides optimal separation.
-
Eluent: Employ a validated eluent system that effectively separates [18F]FTHA from its various radiometabolites.
-
Standard: Apply a [18F]FTHA standard to each TLC plate to identify the retention factor of the parent compound.
-
-
Radioactivity Detection: Analyze the distribution of radioactivity on the TLC plate using a phosphor imager or a radio-TLC scanner.
-
Data Analysis:
-
Identify the peak corresponding to the parent [18F]FTHA based on the standard.
-
Quantify the radioactivity in the parent peak and the metabolite peaks.
-
Calculate the parent fraction at each time point as the radioactivity of the parent peak divided by the total radioactivity on the lane.
-
Plot the parent fraction as a function of time to generate the metabolite correction curve.
-
Protocol 2: Arterial Blood Sampling for Input Function Determination
Objective: To obtain an accurate arterial input function (AIF) for kinetic modeling.
Methodology:
-
Arterial Line Placement: Place a catheter in a peripheral artery (e.g., radial artery) for blood sampling.
-
Automated Blood Sampling: For the initial rapid phase of tracer uptake (e.g., the first 5 minutes), use an automated blood sampling system to continuously withdraw and measure the radioactivity in whole blood.
-
Manual Blood Sampling: After the initial rapid phase, collect manual blood samples at discrete time points (e.g., 5, 10, 20, 40, 60 minutes).
-
Sample Processing:
-
Measure the radioactivity in the whole blood samples.
-
Centrifuge a portion of each sample to separate plasma.
-
Measure the radioactivity in the plasma samples.
-
Calculate the plasma-to-whole-blood ratio for each sample.
-
-
Data Combination and Correction:
-
Combine the data from the automated and manual samples to generate a complete whole-blood time-activity curve.
-
Multiply the whole-blood curve by the plasma-to-whole-blood ratio to obtain the plasma time-activity curve.
-
Correct the plasma time-activity curve for the presence of radiometabolites using the data from the radiometabolite analysis (Protocol 1). This yields the final arterial input function.
-
Note on Alternatives to Arterial Sampling: While arterial sampling is the gold standard, image-derived input functions (IDIFs) from major arteries like the aorta or carotid arteries are being investigated as a less invasive alternative.[11][12] However, IDIFs require careful validation against arterial sampling and may need correction for partial volume effects and spillover.[11] Reduced blood sampling protocols can also be considered, but the optimal sampling times need to be carefully determined.[13]
References
- 1. New improved radiometabolite analysis method for [18F]FTHA from human plasma: a test-retest study with postprandial and fasting state - PMC [pmc.ncbi.nlm.nih.gov]
- 2. antarosmedical.com [antarosmedical.com]
- 3. Enhancing Cardiac PET by Motion Correction Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Different Partial Volume Correction Methods Lead to Different Conclusions: an 18F-FDG PET Study of Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Partial Volume Correction • Quantitative Bioimaging Laboratory [fei-lab.org]
- 6. New improved radiometabolite analysis method for [18F]FTHA from human plasma: a test-retest study with postprandial and fasting state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 通过运动校正技术增强心脏正电子发射断层扫描(PET) - Suppr | 超能文献 [suppr.wilddata.cn]
- 8. Cardiac and Respiratory Motion Correction for Simultaneous Cardiac PET/MR | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 9. MRI-Guided Motion-Corrected PET Image Reconstruction for Cardiac PET/MRI | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 10. Frontiers | Evaluation of partial volume correction and analysis of longitudinal [18F]GTP1 tau PET imaging in Alzheimer's disease using linear mixed-effects models [frontiersin.org]
- 11. Towards quantitative [18F]FDG-PET/MRI of the brain: Automated MR-driven calculation of an image-derived input function for the non-invasive determination of cerebral glucose metabolic rates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Evaluating image-derived input functions for cerebral [18F]MC225 PET studies [frontiersin.org]
- 13. Evaluation of limited blood sampling population input approaches for kinetic quantification of [18F]fluorothymidine PET data - PMC [pmc.ncbi.nlm.nih.gov]
overcoming radiolytic oxidation of 18F-Ftha during production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the challenges of radiolytic oxidation during the production of 14-(R,S)-[¹⁸F]fluoro-6-thia-heptadecanoic acid ([¹⁸F]FTHA).
Troubleshooting Guides
Issue: Low Radiochemical Purity (RCP) in the Final ¹⁸F-FTHA Product
Users experiencing low radiochemical purity of their ¹⁸F-FTHA product, particularly a significant drop over a short period post-synthesis, are likely encountering radiolytic oxidation. This is often characterized by the appearance of a more polar radioactive impurity peak during HPLC analysis.[1]
Root Cause Analysis:
The primary cause of this degradation is the radiolytic oxidation of the sulfur heteroatom within the FTHA molecule.[2][3] High concentrations of the ¹⁸F radionuclide generate reactive oxygen species (ROS) in the aqueous formulation, which then oxidize the sulfide to a sulfoxide.[2]
dot
Caption: Mechanism of ¹⁸F-FTHA Radiolytic Oxidation.
Troubleshooting Steps:
-
Confirm the Identity of the Impurity: The primary radiolytic impurity of ¹⁸F-FTHA is its corresponding sulfoxide.[2] This can be confirmed by liquid chromatography-mass spectrometry (LCMS) analysis, which will show the mass of the oxidized product.
-
Evaluate Radioactivity Concentration: The rate of radiolysis is directly related to the concentration of radioactivity.[1] If high batch activities are being produced, this is the most likely cause.
-
Implement Mitigation Strategies: Based on the findings from the above steps, proceed with the following mitigation strategies.
Mitigation Strategies for Radiolytic Oxidation
Strategy 1: Product Dilution
Diluting the final product with isotonic saline is a highly effective method to reduce the rate of radiolytic decomposition.[2]
Experimental Protocol: Post-Purification Dilution
-
Following HPLC purification and C-18 cartridge concentration of the ¹⁸F-FTHA, elute the product with ethanol.
-
Immediately dilute the ethanolic solution with a sufficient volume of sterile 0.9% sodium chloride to achieve a final radioactivity concentration below 0.518 GBq/mL (14 mCi/mL).[2]
-
Perform quality control analysis to confirm radiochemical purity.
Data on the Effect of Radioactivity Concentration on ¹⁸F-FTHA Purity:
| Radioactivity Concentration (GBq/mL) | Radiochemical Purity (Initial) | Radiochemical Purity (4 hours post-synthesis) |
| 2.37 | 89.8% | 62.8% |
| 1.25 | 94.0% | 87.2% |
| 0.89 | --- | 86.7% |
| 0.52 | 94.6% | >90% |
Data summarized from a study on the radiation-induced instability of ¹⁸F-fluorothia fatty acids.[1]
Strategy 2: Use of Radical Scavengers
While some studies have shown limited to no effect of common radical scavengers like ethanol and ascorbic acid on ¹⁸F-FTHA stability, they are established antioxidants for other radiopharmaceuticals and may offer some benefit depending on the specific formulation.[2][3][4]
Experimental Protocol: Formulation with Ascorbic Acid
-
Prepare a sterile formulation solution of phosphate buffer containing ascorbic acid.
-
After the final C-18 cartridge purification step, elute the ¹⁸F-FTHA into the prepared formulation solution.
-
Ensure the final pH of the product is within the acceptable range (typically 4.0-8.5).[5]
-
Conduct quality control to assess radiochemical purity.
Note: The addition of ascorbic acid can interfere with some analytical methods for Kryptofix-2.2.2 quantification.[4]
dot
Caption: ¹⁸F-FTHA Production and Radiolysis Mitigation Workflow.
Frequently Asked Questions (FAQs)
Q1: What is radiolytic oxidation of ¹⁸F-FTHA?
A1: Radiolytic oxidation is the chemical degradation of the ¹⁸F-FTHA molecule caused by reactive oxygen species. These reactive species are generated by the interaction of high-energy gamma rays from the decay of ¹⁸F with the aqueous solvent of the final product formulation.[6] In the case of ¹⁸F-FTHA, the sulfur atom is oxidized, forming ¹⁸F-FTHA sulfoxide as the primary radiochemical impurity.[2]
Q2: At what radioactivity concentration does radiolytic oxidation of ¹⁸F-FTHA become a significant problem?
A2: Significant degradation of ¹⁸F-FTHA is observed at radioactivity concentrations exceeding 1.11 GBq/mL (30 mCi/mL).[2] To maintain high radiochemical purity, it is recommended to keep the final product concentration below 0.518 GBq/mL (14 mCi/mL).[2]
Q3: Are radical scavengers like ethanol and ascorbic acid effective in preventing the radiolytic oxidation of ¹⁸F-FTHA?
A3: While ethanol and ascorbic acid are effective radical scavengers for many radiopharmaceuticals, their efficacy in preventing the oxidation of ¹⁸F-FTHA has been reported as limited in some studies.[2][3] Dilution of the product remains the most consistently effective strategy.[2]
Q4: Can the automated synthesis method affect the radiolytic stability of ¹⁸F-FTHA?
A4: Yes, the synthesis method can play a role. A fully automated and optimized synthesis can lead to higher radiochemical yields and purity.[5][7] This can also potentially reduce the time the product spends at a very high radioactivity concentration, thereby minimizing the opportunity for radiolysis to occur.
Q5: What are the typical acceptance criteria for the radiochemical purity of ¹⁸F-FTHA?
A5: The radiochemical purity of ¹⁸F-FTHA should typically be greater than 95%.[5]
Q6: What is the standard synthesis procedure for ¹⁸F-FTHA?
A6: The synthesis of ¹⁸F-FTHA generally involves a two-step process:
-
Nucleophilic Fluorination: The precursor, typically a tosyloxy- or bromo-esterified version of FTHA, undergoes nucleophilic substitution with [¹⁸F]fluoride. This reaction is usually facilitated by a phase-transfer catalyst like Kryptofix 2.2.2 and potassium carbonate.[1]
-
Hydrolysis: The resulting ¹⁸F-fluoro-ester is then hydrolyzed, typically using potassium hydroxide, to yield the final ¹⁸F-FTHA product.[1] The product is then purified by HPLC and concentrated using a C-18 cartridge.[2]
References
- 1. Radiation Induced Oxidation of [18F]Fluorothia Fatty Acids Under cGMP Manufacturing Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Radiation induced oxidation of [18F]fluorothia fatty acids under cGMP manufacturing conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Studies into Radiolytic Decomposition of Fluorine-18 Labeled Radiopharmaceuticals for Positron Emission Tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Fully Automated Synthesis of 14-(R,S)-[18F]fluoro-6-thia-heptadecanoic Acid ([18F]FTHA) on the Elixys Radiosynthesizer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Quality Control of 18F-FTHA Preparations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 18F-FTHA (14-(R,S)-[¹⁸F]fluoro-6-thia-heptadecanoic acid).
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Radiochemical Purity & Identity
Q1: My radiochemical purity (RCP) for this compound is below the acceptance criterion (e.g., >95%). What are the potential causes and solutions?
A1: Low radiochemical purity is a critical issue that can affect the quality of PET imaging and the reliability of research data. Here are the common causes and troubleshooting steps:
-
Incomplete Hydrolysis: The synthesis of this compound involves a hydrolysis step to remove the protective group. If this reaction is incomplete, the unhydrolysed ester will remain as an impurity.
-
Solution: Optimize the hydrolysis conditions, such as reaction time and temperature, to ensure complete deprotection.
-
-
Radiolysis: this compound can be susceptible to radiolytic oxidation, especially at high radioactive concentrations. This can lead to the formation of impurities like [¹⁸F]FTHA sulfoxide.
-
Solution: If high concentrations of radioactivity are necessary, consider the addition of radical scavengers like ascorbic acid or ethanol to the final formulation to improve stability.
-
-
Suboptimal HPLC Purification: Inefficient separation during preparative HPLC can lead to the co-elution of impurities with the this compound peak.
-
Solution:
-
Verify the composition and pH of the mobile phase.
-
Check the column's performance and replace it if it's degraded.
-
Optimize the flow rate and gradient (if applicable) for better separation.
-
-
-
Decomposition on TLC Plate: The this compound standard can sometimes decompose into two separate bands on a TLC plate, potentially indicating the formation of [¹⁸F]FTHA sulfoxide.[1]
-
Solution: To minimize decomposition, add non-radiolabeled FTHA as a carrier to the sample, keep samples cold, and apply them to the TLC plate immediately before development.[1]
-
Q2: I'm observing unexpected peaks in my analytical HPLC chromatogram. How do I identify them?
A2: Unexpected peaks can arise from various sources. Here's a systematic approach to their identification:
-
Free [¹⁸F]Fluoride: This is a common radiochemical impurity. It typically elutes very early in a reverse-phase HPLC system.
-
Unreacted Precursor/Intermediates: Compare the retention time of the unknown peak with that of the starting materials and any known intermediates in the synthesis.
-
Radiolytic Impurities: As mentioned, radiolysis can generate byproducts. Their formation may increase with time and radioactivity levels.
-
Solvent Front/System Peaks: Inject a blank (mobile phase) to ensure the peak is not an artifact of the HPLC system or solvent.
Radiochemical Yield
Q3: My radiochemical yield (RCY) is consistently low. What factors could be contributing to this, and how can I improve it?
A3: Low radiochemical yield can be caused by a number of factors throughout the synthesis process. Consider the following:
-
Inefficient [¹⁸F]Fluoride Trapping: Poor trapping of the initial [¹⁸F]fluoride on the anion exchange cartridge will result in less radioactivity available for the labeling reaction.
-
Solution: Ensure the cartridge is properly conditioned and not expired. Check for leaks in the input lines that could lead to loss of fluorinated H₂¹⁸O.[2]
-
-
Suboptimal Labeling Conditions: The nucleophilic substitution reaction is sensitive to reaction conditions.
-
Solution:
-
Ensure anhydrous conditions, as water can deactivate the [¹⁸F]fluoride.
-
Optimize the reaction temperature and time.
-
Verify the quality and amount of the precursor and phase transfer catalyst (e.g., Kryptofix 2.2.2).
-
-
-
Losses During Purification: Significant activity can be lost during preparative HPLC and solid-phase extraction (SPE) purification.
-
Solution:
-
Optimize the HPLC collection window to capture the entire product peak without including adjacent impurities.
-
Ensure the SPE cartridge is properly conditioned and that the elution solvent is effective in recovering the this compound.
-
-
-
System Leaks: Leaks in the synthesis module can lead to loss of reactants and products.[2]
-
Solution: Regularly check all fittings and connections for tightness and integrity.
-
Residual Solvents & Chemical Purity
Q4: How do I ensure that residual solvent levels (e.g., acetonitrile, ethanol) are within acceptable limits?
A4: Residual solvents are typically analyzed by gas chromatography (GC). To ensure they are within limits:
-
Efficient Evaporation: Ensure the evaporation steps after HPLC purification are effective in removing the bulk of the solvents.
-
Validated GC Method: Use a validated GC method with appropriate standards to accurately quantify the residual solvents. The United States Pharmacopeia (USP) provides general methods for residual solvent analysis.
-
Proper Formulation: The final formulation step should not introduce significant amounts of organic solvents unless they are part of the approved formulation.
Q5: What are the acceptance criteria for Kryptofix 2.2.2, and how is it tested?
A5: Kryptofix 2.2.2 is a phase transfer catalyst used in the labeling reaction and is toxic. Its levels in the final product must be strictly controlled.
-
Acceptance Limit: The European Pharmacopoeia (Ph. Eur.) and USP typically set a limit of 50 µg/mL for Kryptofix 2.2.2 in the final product.
-
Testing Method: A common method is a TLC spot test, which provides a semi-quantitative result. For more precise quantification, methods like gas chromatography can be used.
Sterility & Endotoxins
Q6: How is sterility ensured for this compound, given its short half-life?
A6: Due to the short half-life of ¹⁸F, sterility testing cannot be completed before the product is released for use.[3] Therefore, sterility is assured through a combination of process validation and end-product testing:
-
Aseptic Processing: The final steps of the preparation, including purification and formulation, must be performed under aseptic conditions in a controlled environment (e.g., an ISO 5 hot cell).
-
Sterile Filtration: The final product is passed through a 0.22 µm sterilizing-grade filter into a sterile, pyrogen-free vial.[3]
-
Filter Integrity Testing: After filtration, the integrity of the sterilizing filter must be tested (e.g., by a bubble point test) to ensure it was not compromised during the process. This provides an immediate indication of the sterility of the product.[3]
-
Retrospective Sterility Test: A sample from each batch is sent for sterility testing according to USP or Ph. Eur. guidelines. This involves incubating the sample in growth media for 14 days.[4] While the results are not available before use, they are crucial for process monitoring and quality assurance.
Q7: What should I do if a sterility test fails?
A7: A sterility test failure requires an immediate and thorough investigation to identify the source of contamination. The investigation should include a review of:
-
Aseptic technique of the personnel.
-
Environmental monitoring data.
-
Integrity of the hot cell and equipment.
-
Sterility of all components and materials used.
-
The filter integrity test results for that batch.
Corrective and preventive actions (CAPAs) must be implemented to prevent recurrence.
Quantitative Data Summary
The following table summarizes common quality control specifications for this compound preparations. Note that specific limits may vary based on local regulations and pharmacopeias (e.g., USP, Ph. Eur.).
| Parameter | Test Method | Acceptance Criteria |
| Appearance | Visual Inspection | Clear, colorless solution, free of visible particles |
| pH | pH meter or pH strips | 4.5 - 7.5 |
| Radionuclide Identity | Half-life determination or Gamma Spectroscopy | Half-life: 105-115 minutes; Principal gamma photon at 511 keV |
| Radionuclide Purity | Gamma Spectroscopy | ≥ 99.5% of gamma emissions are from ¹⁸F |
| Radiochemical Purity | HPLC or TLC | ≥ 95% of the total radioactivity is this compound |
| Residual Solvents | Gas Chromatography (GC) | Acetonitrile: ≤ 410 ppm; Ethanol: ≤ 5000 ppm |
| Kryptofix 2.2.2 | TLC Spot Test or GC | ≤ 50 µg/mL |
| Bacterial Endotoxins | Limulus Amebocyte Lysate (LAL) Test | < 175/V EU/mL (where V is the maximum recommended dose in mL) |
| Sterility | Direct Inoculation or Membrane Filtration | No microbial growth after 14 days of incubation |
| Filter Integrity | Bubble Point Test | Bubble point pressure should meet the filter manufacturer's specifications |
Experimental Protocols
Protocol 1: Radiochemical Purity by High-Performance Liquid Chromatography (HPLC)
This protocol is a representative example. Specific parameters should be validated for your system.
-
System: Analytical HPLC with a pump, UV detector, and a radiodetector.
-
Column: C18 reverse-phase column (e.g., Gemini 10 µm C18 110Å, 250 x 4.6 mm).[5]
-
Mobile Phase: Methanol/Water/Acetic Acid (90:10:0.4, v/v/v).[5]
-
Flow Rate: 1.8 mL/min.[5]
-
UV Detector Wavelength: 230 nm.[5]
-
Procedure: a. Equilibrate the column with the mobile phase until a stable baseline is achieved. b. Inject a small volume (e.g., 10-20 µL) of the this compound preparation. c. Record the chromatogram from both the UV and radiodetector for at least 10 minutes. d. Identify the this compound peak based on its retention time (typically 6-8 minutes) and by comparison with a reference standard if available. e. Calculate the radiochemical purity by integrating the area of the this compound peak and dividing it by the total area of all radioactive peaks.
Protocol 2: Radiochemical Purity by Thin-Layer Chromatography (TLC)
This method is useful for rapid purity checks.
-
Stationary Phase: HPTLC plate, silica gel 60 RP-18.[1]
-
Mobile Phase: Methanol/Water/Acetic Acid (78:22:0.13, v/v/v).[1]
-
Procedure: a. Pour the mobile phase into a developing tank and allow the atmosphere to saturate. b. Spot a small amount (1-2 µL) of the this compound solution onto the origin line of the TLC plate. c. Place the plate in the developing tank and allow the solvent front to travel up the plate (e.g., until it reaches 6 cm above the application line).[1] d. Remove the plate and allow it to dry. e. Analyze the distribution of radioactivity on the plate using a radio-TLC scanner. f. Calculate the radiochemical purity based on the relative radioactivity in the this compound spot versus any impurity spots.
Protocol 3: Sterility Testing by Membrane Filtration
This is a summary of the general procedure. It must be performed aseptically.
-
Preparation: a. Prepare the filtration system with a sterile 0.22 µm membrane filter. b. Wet the membrane with a sterile rinsing solution.
-
Filtration: a. Aseptically transfer a defined volume of the this compound preparation (after allowing for sufficient radioactive decay) to the filtration funnel. b. Apply vacuum to filter the sample. c. Rinse the membrane with a sterile rinsing solution to remove any potentially inhibitory substances.
-
Incubation: a. Aseptically remove the membrane filter and cut it in half. b. Place one half in a suitable volume of Fluid Thioglycollate Medium (for anaerobic bacteria) and the other half in Soybean-Casein Digest Medium (for aerobic bacteria). c. Incubate the media for 14 days at the appropriate temperatures (30-35°C for FTM, 20-25°C for SCDM).
-
Observation: a. Visually inspect the media for any signs of turbidity (cloudiness), which would indicate microbial growth. b. If the media remains clear after 14 days, the sample passes the sterility test.
Visualizations
Caption: Figure 1: General Quality Control Workflow for this compound.
Caption: Figure 2: Troubleshooting Low Radiochemical Purity (RCP).
References
- 1. New improved radiometabolite analysis method for [18F]FTHA from human plasma: a test-retest study with postprandial and fasting state - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. uspnf.com [uspnf.com]
- 4. pharmacyce.unm.edu [pharmacyce.unm.edu]
- 5. A Fully Automated Synthesis of 14-(R,S)-[18F]fluoro-6-thia-heptadecanoic Acid ([18F]FTHA) on the Elixys Radiosynthesizer - PMC [pmc.ncbi.nlm.nih.gov]
refining regions of interest (ROI) analysis for 18F-Ftha data
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 18F-fluoro-6-thia-heptadecanoic acid (18F-FTHA) PET data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in PET imaging?
A1: this compound is a radiolabeled long-chain fatty acid analog used in Positron Emission Tomography (PET) to assess fatty acid utilization in various tissues.[1][2] Its uptake reflects the transport of fatty acids into cells and their initial metabolism within the mitochondria.[1][3] Because the sulfur atom in its structure prevents full β-oxidation, the tracer becomes trapped, allowing for the imaging of fatty acid uptake.[1][3] It is most commonly used to study myocardial metabolism but also finds application in oncology and studies of the liver and skeletal muscle.[1][3][4][5]
Q2: What are the critical steps in a typical this compound ROI analysis workflow?
A2: A standard workflow for this compound ROI analysis involves several key stages: image acquisition and reconstruction, co-registration with anatomical images (like CT or MRI), definition of regions of interest (ROIs), time-activity curve (TAC) generation, and kinetic modeling to derive quantitative parameters. Proper patient preparation, such as fasting, is also a critical prerequisite for reliable results.[4][6]
Q3: What are the most common sources of error and variability in this compound ROI analysis?
A3: The most significant sources of error include patient-related factors like motion (cardiac and respiratory), variability in tracer metabolism, and technical factors such as the partial volume effect (PVE), and spillover of signal from adjacent tissues.[7][8][9] The choice of ROI definition methodology (manual vs. automated) and the accuracy of the input function used for kinetic modeling also introduce significant variability.[8][10]
Q4: Should I use manual or automated methods for defining ROIs?
A4: Both manual and automated ROI definition methods have their advantages and disadvantages. Manual delineation by an experienced analyst is often considered the gold standard but can be time-consuming and subject to inter- and intra-operator variability. Automated methods offer high reproducibility but may be less accurate in cases of atypical anatomy or low image contrast. The choice often depends on the specific research question, the available software tools, and the imaging protocol.
Troubleshooting Guide
Issue 1: High variability in quantitative results from the same anatomical region across different subjects or scans.
This can manifest as a large standard deviation in uptake values (e.g., SUV or Kᵢ) for a specific ROI.
Possible Causes & Solutions
| Cause | Recommended Action |
| Patient Motion (Cardiac/Respiratory) | Implement motion correction strategies. For cardiac studies, use ECG-gated acquisitions.[7] For thoracic or abdominal imaging, respiratory gating can minimize blurring.[9] If gating is not possible, consider motion correction algorithms during image reconstruction. |
| Partial Volume Effect (PVE) | For small ROIs, the signal can be underestimated due to the limited spatial resolution of PET.[11] Apply a PVE correction algorithm.[11][12] These methods often use co-registered high-resolution anatomical images (CT or MRI) to estimate and recover the true signal.[11] |
| Inaccurate Metabolite Correction | This compound is rapidly metabolized, and its radiometabolites can contribute to the signal.[2][13] Ensure you are using a validated method for plasma metabolite analysis and accurately correcting the arterial input function.[2][13] Recent studies have shown that improved chromatographic methods can significantly enhance the accuracy of parent fraction analysis.[2][13] |
| Inconsistent ROI Placement | Manual ROI drawing can lead to inconsistencies. Use a standardized protocol for ROI definition and placement. Consider using automated or semi-automated segmentation methods based on anatomical atlases to improve reproducibility. |
Issue 2: Myocardial ROIs show signal spillover from the liver or blood pool.
This issue leads to an overestimation of fatty acid uptake in the myocardium, particularly in the inferior and septal walls.
Possible Causes & Solutions
| Cause | Recommended Action |
| Signal Spillover | The close proximity of the heart to the highly active liver and blood pool can cause signal contamination.[7][8] |
| 1. Spillover Correction Algorithms: Employ methods that model the contribution of adjacent regions and subtract it from the ROI signal. These often involve defining ROIs in the contaminating regions (e.g., liver, ventricular blood pool) and using their time-activity curves to correct the myocardial ROI data.[7][8] | |
| 2. Careful ROI Definition: When drawing ROIs manually, be conservative and avoid the edges of the myocardium that are closest to the liver or blood pool. |
Issue 3: The Patlak plot is non-linear, preventing accurate calculation of the influx rate constant (Kᵢ).
The Patlak graphical analysis assumes irreversible trapping of the tracer. A non-linear plot suggests this assumption is not being met.
Possible Causes & Solutions
| Cause | Recommended Action |
| Reversible Tracer Kinetics | In some tissues, like the liver, the trapping of this compound may not be fully irreversible, leading to a downward curvature in the Patlak plot over time.[1] |
| 1. Adjust the Linear Fit Interval: Fit the linear portion of the Patlak plot, which typically occurs after the initial distribution phase. For hepatic studies, this has been suggested to be between 10 and 32 minutes post-injection.[1] | |
| 2. Use Alternative Kinetic Models: If non-linearity persists, consider using a reversible two-tissue compartment model that can account for the efflux of the tracer from the tissue. | |
| Inaccurate Input Function | An improperly measured or corrected arterial input function can introduce non-linearity. Double-check the blood sampling data, timing, and metabolite correction.[13] |
Experimental Protocols & Methodologies
Protocol 1: Partial Volume Effect Correction (PVEc) using an Image-Based Method
This protocol provides a general overview of a common PVEc methodology that leverages high-resolution anatomical data.
-
Image Co-registration: Spatially align the high-resolution anatomical image (MRI or CT) with the PET scan.
-
Tissue Segmentation: Segment the anatomical image into different tissue types (e.g., myocardium, blood pool, surrounding tissue).
-
Point Spread Function (PSF) Modeling: Model the scanner's PSF, which describes the blurring inherent in the PET imaging process.
-
Correction Algorithm: Use a PVEc algorithm, such as the Geometric Transfer Matrix (GTM) method or a region-based voxel-weighting method, to re-distribute the PET signal based on the segmented anatomical data and the PSF. This corrects for both spill-in and spill-out effects.
Protocol 2: Metabolite Correction of Arterial Plasma Samples
Accurate kinetic modeling requires an input function representing the unmetabolized parent tracer in the arterial plasma.
-
Arterial Blood Sampling: Collect serial arterial blood samples over the course of the dynamic PET scan.
-
Plasma Separation: Centrifuge the blood samples to separate the plasma.
-
Radioactivity Measurement: Measure the total radioactivity in the plasma samples using a gamma counter.
-
Chromatographic Analysis: Use thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to separate the parent this compound from its radioactive metabolites.[2][13]
-
Parent Fraction Calculation: For each time point, calculate the fraction of radioactivity corresponding to the parent tracer.
-
Corrected Input Function: Multiply the total plasma radioactivity at each time point by the corresponding parent fraction to generate the metabolite-corrected arterial input function.
Visualizations
Caption: Workflow for this compound ROI Analysis.
Caption: The Partial Volume Effect in PET Imaging.
Caption: Troubleshooting High Variability in Results.
References
- 1. TPC - Analysis of FTHA [turkupetcentre.net]
- 2. New improved radiometabolite analysis method for [18F]FTHA from human plasma: a test-retest study with postprandial and fasting state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. An evaluation of myocardial fatty acid and glucose uptake using PET with [18F]fluoro-6-thia-heptadecanoic acid and [18F]FDG in Patients with Congestive Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel approach using [18F]FTHA-PET and de novo synthesized VLDL for assessment of FFA metabolism in a rat model of diet induced NAFLD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Cardiac 18F-FDG Positron Emission Tomography: An Accurate Tool to Monitor In vivo Metabolic and Functional Alterations in Murine Myocardial Infarction [frontiersin.org]
- 7. Cardiac motion and spillover correction for quantitative PET imaging using dynamic MRI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Spillover and partial-volume correction for image-derived input functions for small-animal 18F-FDG PET studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Impact of respiratory motion on 18F‐FDG PET radiomics stability: Clinical evaluation with a digital PET scanner - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Voxel-Based Analysis of [18F]-FDG Brain PET in Rats Using Data-Driven Normalization [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. minervamedica.it [minervamedica.it]
- 13. New improved radiometabolite analysis method for [18F]FTHA from human plasma: a test-retest study with postprandial and fasting state - PMC [pmc.ncbi.nlm.nih.gov]
strategies for enhancing the signal-to-background ratio in 18F-Ftha imaging
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the signal-to-background ratio in 18F-FTHA imaging experiments.
Troubleshooting Guide
This guide addresses common issues encountered during this compound imaging that can lead to a poor signal-to-background ratio.
Question: Why is my this compound PET signal low and the background high?
Answer: A low signal-to-background ratio in this compound imaging can stem from several factors throughout the experimental workflow, from radiotracer quality and subject preparation to image acquisition and data analysis. The following sections provide a step-by-step guide to troubleshoot and resolve these issues.
1. Radiotracer Quality and Integrity
-
Issue: The radiochemical purity of your this compound may be suboptimal.
-
Troubleshooting:
-
Verification: Always verify the radiochemical purity of each batch of this compound before injection. A purity of >95% is recommended.[1]
-
Quality Control: Implement a rigorous quality control protocol for your radiotracer synthesis. This should include tests for pH, residual solvents, and radionuclide identity.[2][3]
-
Decomposition: Be aware that this compound can decompose. To minimize this, consider adding a non-radiolabeled FTHA carrier, keeping samples cold, and applying them to the TLC plate immediately before analysis.[4]
-
2. Subject Preparation
-
Issue: Improper subject preparation, particularly regarding diet, can significantly impact this compound biodistribution and background levels.
-
Troubleshooting:
-
Fasting vs. Postprandial State: The metabolic state of the subject dramatically influences fatty acid metabolism.[4]
-
Fasting State: Promotes the use of fatty acids as an energy source, which can enhance this compound uptake in target tissues like the myocardium.
-
Postprandial State: Following a meal, particularly one rich in carbohydrates, insulin levels rise, leading to suppressed lipolysis and reduced plasma free fatty acids. This can decrease this compound uptake in some tissues and alter its metabolism.[5] For example, in a postprandial state, this compound radiometabolites may re-circulate back into the plasma, increasing background signal.[4]
-
-
Dietary Control: For studies where suppression of physiological myocardial uptake is desired to better visualize other thoracic structures, a high-fat, low-carbohydrate diet prior to imaging can be effective for other tracers like 18F-FDG, a principle that may be applicable to fatty acid tracers.[6]
-
3. Image Acquisition Parameters
-
Issue: Suboptimal PET scanner settings can lead to noisy images with poor signal-to-background.
-
Troubleshooting:
-
Acquisition Time: Increasing the acquisition time per bed position can improve image quality, especially for heavier subjects where photon attenuation is higher.[7]
-
Injected Dose: While increasing the injected dose might seem like a solution, studies with other tracers have shown that optimizing acquisition time is often more effective at improving the signal-to-noise ratio than simply increasing the dose.[7]
-
Reconstruction Parameters: The choice of reconstruction algorithm and its parameters (e.g., iterations, subsets, filters) has a significant impact on image quality and quantitative accuracy.[1][8][9] It is crucial to optimize these parameters for your specific scanner and imaging protocol.
-
4. Data Analysis
-
Issue: Inaccurate correction for radiometabolites can lead to a significant overestimation of the true signal and a misinterpretation of the signal-to-background ratio.
-
Troubleshooting:
-
Metabolite Correction: Due to the rapid metabolism of this compound, it is essential to perform metabolite correction of the plasma time-activity curve (TAC).[4][10] Failure to do so will result in an input function that does not accurately reflect the concentration of the parent tracer in the plasma.
-
Accurate Radiometabolite Analysis: Employing a validated and robust method for analyzing radiometabolites is critical. A new radio-TLC method has been shown to provide better separation of this compound from its metabolites compared to previous methods, leading to more accurate kinetic modeling.[4][11]
-
Background Region of Interest (ROI) Definition: The method for defining the background ROI can introduce variability in the signal-to-background ratio calculation. A standardized and consistent approach to placing background ROIs is necessary for reproducible results.[12][13]
-
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor for achieving a good signal-to-background ratio in this compound imaging?
A1: While all aspects of the experimental protocol are important, accurate and timely analysis of this compound radiometabolites is arguably the most critical factor for obtaining quantitatively accurate data and, consequently, a meaningful signal-to-background ratio.[4][10] The rapid in vivo metabolism of this compound means that a significant portion of the measured radioactivity in both the target tissue and the blood pool is from metabolites, not the parent tracer.
Q2: Should my subjects be fasted or in a postprandial state for this compound imaging?
A2: The choice between a fasted and postprandial state depends on the research question.
-
Fasting: If the goal is to measure maximal fatty acid uptake and oxidation in tissues like the heart or skeletal muscle, a fasted state is generally preferred.[5]
-
Postprandial: If the aim is to investigate the metabolic fate of dietary fatty acids or the effect of insulin on fatty acid uptake, a postprandial state is more appropriate.[4][5] Be aware that the kinetics of this compound and its metabolites are significantly different in the postprandial state, with a more rapid metabolism and potential for metabolite recirculation.[4]
Q3: How can I reduce background signal in preclinical this compound imaging?
A3: For preclinical studies in small animals, an ex vivo PET/CT protocol can significantly reduce background signal.[14][15] This involves perfusing the animal to remove blood from the vasculature before excising the organ of interest for imaging. This technique minimizes interference from tracer in the blood and surrounding tissues.[14]
Q4: What are the expected radiochemical yields for this compound synthesis?
A4: Radiochemical yields for this compound can vary depending on the synthesis module and method used. Reported yields range from approximately 5% to over 70% in some cases with optimized protocols.[2] It is important to establish a consistent and reproducible synthesis method to ensure a reliable supply of high-purity tracer.
Experimental Protocols
1. Improved Radiometabolite Analysis of this compound in Human Plasma (Radio-TLC Method)
This protocol is based on a newly developed method that enhances the separation of this compound from its radiometabolites.[4]
-
Sample Preparation:
-
Collect blood samples at various time points after this compound injection.
-
Centrifuge the blood to separate the plasma.
-
To precipitate plasma proteins, mix a 250 µL aliquot of plasma with 350 µL of a methanol/acetic acid solution (100:0.4, v/v).
-
Vortex the mixture and then centrifuge at 14,100 x g for 90 seconds at 22°C.
-
Collect the supernatant containing the radiotracer and its metabolites.
-
-
Thin-Layer Chromatography (TLC):
-
Use a high-performance thin-layer chromatography (HPTLC) plate (silica gel 60 RP-18).
-
Apply two 8 µL aliquots of the supernatant to the same spot on the plate, allowing for a short drying period in between to concentrate the sample.
-
Also apply an this compound standard to the plate for reference.
-
Dry the plate and then elute it with a mobile phase of methanol/water/acetic acid (78:22:0.13, v/v/v) until the solvent front reaches 6 cm above the application line (approximately 35-40 minutes).
-
-
Analysis:
-
Use a radio-TLC scanner to obtain a chromatogram showing the distribution of radioactivity along the plate.
-
Identify the peaks corresponding to the parent this compound (based on the standard) and its various metabolites.
-
Integrate the area under each peak to determine the percentage of the total radioactivity that corresponds to the parent tracer at each time point.
-
Use this data to construct a metabolite-corrected plasma time-activity curve.
-
2. Ex Vivo PET/CT Protocol for Reduced Background in Small Animal Imaging
This protocol is designed to minimize background signal from blood and surrounding tissues in preclinical studies.[14][15]
-
Tracer Administration and Uptake:
-
Administer this compound to the animal via intravenous injection.
-
Allow for an appropriate uptake period (e.g., 3 hours) to allow for tracer distribution and clearance of some unbound tracer.
-
-
Perfusion and Organ Excision:
-
Anesthetize the animal.
-
Perform a whole-body perfusion with a suitable buffer (e.g., phosphate-buffered saline) to flush the blood from the circulatory system.
-
Carefully dissect and excise the organ(s) of interest.
-
-
Ex Vivo Imaging:
-
Place the excised organ(s) in a suitable container for scanning (e.g., a falcon tube).
-
Perform a static PET/CT scan of the organ(s).
-
-
Data Analysis:
-
Analyze the resulting images to quantify this compound uptake in the organ(s) of interest without the confounding background signal from the rest of the body.
-
Quantitative Data Summary
Table 1: Comparison of this compound Parent Fraction in Plasma Using a New vs. Previous Radio-TLC Method [4]
| Time Point (minutes) | Physiological State | Parent Fraction (%) - Previous Method (Mean ± SD) | Parent Fraction (%) - New Method (Mean ± SD) |
| 30 | Fasting | 31.0 ± 5.2 | 24.3 ± 3.6 |
| 70 | Fasting | 13.3 ± 2.2 | 6.0 ± 1.2 |
| 30 | Postprandial | 18.8 ± 4.3 | 8.5 ± 2.4 |
| 70 | Postprandial | 11.1 ± 2.4 | 3.1 ± 1.0 |
Table 2: Impact of Acquisition Time on Signal-to-Noise Ratio (SNR) in PET Imaging (Illustrative Data from 18F-FDG Studies) [7]
Note: This table provides a conceptual illustration of the principle that increasing acquisition time can improve SNR, based on findings from 18F-FDG studies. Specific values for this compound would need to be determined empirically.
| Patient Group (by weight) | Standard Acquisition Time (min/bed) | Adjusted Acquisition Time (min/bed) | Change in SNR |
| Normal Weight | 2 | N/A | Baseline |
| Overweight | 2 | 3 | Improved |
| Obese | 2 | 4 | Significantly Improved |
| Severely Obese | 2 | 5 | Markedly Improved |
Visualizations
Caption: Troubleshooting workflow for low signal-to-background ratio in this compound imaging.
This technical support guide provides a framework for identifying and resolving common issues that can compromise the quality of this compound imaging data. By systematically addressing each potential source of error, researchers can enhance the signal-to-background ratio and improve the accuracy and reliability of their findings.
References
- 1. researchgate.net [researchgate.net]
- 2. Procedures for the GMP-Compliant Production and Quality Control of [18F]PSMA-1007: A Next Generation Radiofluorinated Tracer for the Detection of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scribd.com [scribd.com]
- 4. New improved radiometabolite analysis method for [18F]FTHA from human plasma: a test-retest study with postprandial and fasting state - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biodistribution of the fatty acid analogue this compound: plasma and tissue partitioning between lipid pools during fasting and hyperinsulinemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Suppression of myocardial 18F-FDG uptake by preparing patients with a high-fat, low-carbohydrate diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Standards for PET image acquisition and quantitative data analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Optimization of Reconstruction Parameters for Discovery 710 Positron Emission Tomography/Computed Tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. TPC - Analysis of FTHA [turkupetcentre.net]
- 11. antarosmedical.com [antarosmedical.com]
- 12. Towards standardization of 18F-FET PET imaging: do we need a consistent method of background activity assessment? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Towards standardization of 18F-FET PET imaging: do we need a consistent method of background activity assessment? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Visualizing increased uptake of [18F]FDG and [18F]FTHA in kidneys from obese high-fat diet fed C57BL/6J mice using PET/CT ex vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Visualizing increased uptake of [18F]FDG and [18F]FTHA in kidneys from obese high-fat diet fed C57BL/6J mice using PET/CT ex vivo | PLOS One [journals.plos.org]
Validation & Comparative
A Comparative Guide to 18F-FDG and 18F-FTHA for Assessing Myocardial Viability
For Researchers, Scientists, and Drug Development Professionals
The accurate assessment of myocardial viability is critical in determining the potential for functional recovery of the heart muscle after revascularization in patients with coronary artery disease. Positron Emission Tomography (PET) has emerged as a key imaging modality for this purpose, with various radiotracers developed to probe the metabolic state of cardiomyocytes. This guide provides a detailed comparison of two such tracers: 18F-Fluorodeoxyglucose (18F-FDG) and 18F-Fluoro-6-thia-heptadecanoic acid (18F-FTHA), focusing on their utility in assessing myocardial viability.
Principle of Myocardial Viability Assessment
In healthy, aerobic conditions, the myocardium primarily utilizes free fatty acids for energy production. However, in the setting of ischemia (reduced blood flow), myocardial metabolism shifts towards glucose utilization. This metabolic switch is a hallmark of "hibernating myocardium" – dysfunctional but still viable tissue that has the potential to recover function if blood flow is restored. PET imaging with specific radiotracers allows for the non-invasive visualization and quantification of these metabolic processes.
18F-FDG: The Gold Standard for Glucose Metabolism Imaging
18F-FDG, a glucose analog, is the most widely used and validated PET tracer for assessing myocardial viability. Viable, ischemic myocardial cells upregulate glucose transporters, leading to increased uptake of 18F-FDG. In contrast, scar tissue, being metabolically inactive, does not take up 18F-FDG. The characteristic "flow-metabolism mismatch," where there is reduced myocardial perfusion but preserved or enhanced 18F-FDG uptake, is a strong predictor of functional recovery after revascularization.[1][2][3][4][5]
This compound: A Tracer for Fatty Acid Uptake
This compound is a radiolabeled fatty acid analog designed to trace the uptake and initial steps of β-oxidation of fatty acids in the myocardium. Under normal physiological conditions, healthy heart muscle demonstrates high uptake of this compound. The rationale for its use in viability studies is that viable myocardium, even if dysfunctional, should retain some capacity for fatty acid uptake, whereas scar tissue would not.
Quantitative Data Comparison
The following table summarizes the available quantitative data on the diagnostic performance of 18F-FDG and this compound in predicting the recovery of myocardial function after revascularization. It is important to note that while extensive data exists for 18F-FDG, there is a paucity of studies directly evaluating the diagnostic accuracy of this compound for this specific indication.
| Performance Metric | 18F-FDG | This compound |
| Sensitivity | 88% - 96%[2][3] | Data not available |
| Specificity | 69% - 88%[3] | Data not available |
| Positive Predictive Value | ~75% | Data not available |
| Negative Predictive Value | ~90% | Data not available |
A study directly comparing this compound with 18F-FDG and a perfusion agent (99Tcm-MIBI) found that this compound uptake closely mirrored myocardial perfusion. In areas with reduced perfusion but preserved glucose metabolism (the hallmark of hibernation), this compound uptake was significantly lower than 18F-FDG uptake. This suggests that static this compound imaging has limited utility in differentiating hibernating myocardium from scar tissue.
Experimental Protocols
Detailed methodologies are crucial for reproducible research. The following are typical experimental protocols for myocardial viability assessment using 18F-FDG and a general protocol for this compound based on available literature.
18F-FDG PET Protocol for Myocardial Viability
This protocol is designed to enhance myocardial glucose uptake and suppress fatty acid metabolism.
-
Patient Preparation:
-
Fasting for at least 6 hours is required.
-
Blood glucose levels are monitored.
-
Oral glucose loading (50-100g of glucose) is administered 60-90 minutes before 18F-FDG injection to stimulate insulin secretion and drive glucose into the myocardial cells.[6] In diabetic patients or those with hyperglycemia, a hyperinsulinemic-euglycemic clamp may be necessary to achieve optimal myocardial 18F-FDG uptake.
-
-
Radiotracer Administration:
-
An intravenous injection of 185-370 MBq (5-10 mCi) of 18F-FDG is administered.
-
-
Uptake Period:
-
A waiting period of 45-60 minutes allows for the tracer to be taken up by the myocardium.
-
-
Image Acquisition:
-
A PET/CT scanner is used for image acquisition.
-
A low-dose CT scan is performed for attenuation correction and anatomical localization.
-
A 10-20 minute PET scan of the heart is then acquired. ECG gating can be used to assess cardiac function simultaneously.[7]
-
-
Image Analysis:
-
The 18F-FDG uptake images are compared with myocardial perfusion images (obtained from a separate SPECT or PET perfusion scan).
-
A "mismatch" pattern (reduced perfusion, preserved/increased 18F-FDG uptake) indicates viable, hibernating myocardium.
-
A "matched" defect (reduced perfusion and reduced 18F-FDG uptake) is indicative of scar tissue.
-
This compound PET Protocol for Myocardial Viability
This protocol is performed under fasting conditions to promote fatty acid utilization by the myocardium.
-
Patient Preparation:
-
Patients are required to fast overnight (at least 12 hours) to ensure that fatty acids are the primary energy substrate for the heart.
-
-
Radiotracer Administration:
-
An intravenous injection of 185-250 MBq (5-7 mCi) of this compound is administered.
-
-
Uptake and Imaging:
-
Dynamic PET imaging is often initiated immediately after tracer injection to assess myocardial uptake kinetics.
-
Static imaging can be performed approximately 30-40 minutes after injection.
-
-
Image Analysis:
-
This compound uptake is typically quantified and compared to regional myocardial perfusion.
-
Preserved this compound uptake in a region with reduced perfusion would theoretically suggest viability. However, as noted, studies have shown that this compound uptake tends to parallel perfusion, limiting its ability to identify hibernating myocardium.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the metabolic pathways and experimental workflows for both tracers.
Caption: Metabolic pathways in healthy vs. ischemic myocardium.
Caption: Experimental workflows for 18F-FDG and this compound PET imaging.
Conclusion
18F-FDG PET remains the cornerstone for the clinical assessment of myocardial viability due to its well-established ability to identify hibernating myocardium through the flow-metabolism mismatch pattern. The extensive body of evidence supports its high diagnostic accuracy in predicting functional recovery after revascularization.
In contrast, the role of this compound in assessing myocardial viability is less clear. While it provides a measure of fatty acid uptake, current evidence suggests that its uptake parallels myocardial perfusion, making it less effective in distinguishing viable, hibernating tissue from scar. The lack of robust clinical data on its predictive value for functional recovery limits its application in this context.
For researchers and drug development professionals, 18F-FDG serves as a reliable tool for patient stratification and as an endpoint in clinical trials evaluating therapies aimed at improving myocardial salvage and function. While this compound may have applications in studying myocardial fatty acid metabolism in other cardiac conditions, its utility for routine myocardial viability assessment remains to be established. Future research could explore the potential of dynamic this compound imaging or its use in combination with other tracers to enhance its diagnostic capabilities in ischemic heart disease.
References
- 1. Myocardial viability: fluorine-18-deoxyglucose positron emission tomography in prediction of wall motion recovery after revascularization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. repub.eur.nl [repub.eur.nl]
- 3. Predictive value of low dose dobutamine transesophageal echocardiography and fluorine-18 fluorodeoxyglucose positron emission tomography for recovery of regional left ventricular function after successful revascularization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Prediction of functional recovery after revascularization in patients with coronary artery disease and left ventricular dysfunction by gated FDG-PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. actamedica.org [actamedica.org]
- 6. journals.viamedica.pl [journals.viamedica.pl]
- 7. richtlijnendatabase.nl [richtlijnendatabase.nl]
A Comparative Analysis of 18F-FTHA and 11C-Palmitate in Heart Metabolism
For Researchers, Scientists, and Drug Development Professionals
In the realm of cardiac positron emission tomography (PET) imaging, the assessment of myocardial fatty acid metabolism provides a critical window into the heart's energy dynamics, particularly in ischemic heart disease, cardiomyopathies, and heart failure. Among the array of radiotracers available, 18F-Fluoro-6-thia-heptadecanoic acid (18F-FTHA) and 11C-palmitate have emerged as prominent tools for evaluating different facets of fatty acid metabolism. This guide offers an objective comparison of their performance, supported by experimental data, to aid researchers in selecting the appropriate tracer for their specific scientific inquiries.
At a Glance: this compound vs. 11C-Palmitate
| Feature | This compound | 11C-Palmitate |
| Tracer Type | Fatty Acid Analog | Natural Fatty Acid |
| Metabolic Process Measured | Primarily reflects fatty acid utilization, including both β-oxidation and storage in complex lipids.[1] | Primarily reflects fatty acid β-oxidation.[2][3] |
| Mechanism of Action | Enters cardiomyocytes via the same mechanisms as natural fatty acids and is trapped in the mitochondria after partial metabolism due to the presence of a sulfur atom, preventing further β-oxidation.[1] | Enters cardiomyocytes and undergoes β-oxidation, with the clearance rate of 11C from the myocardium correlating with the rate of fatty acid oxidation.[2][3] |
| Half-life of Radioisotope | ~110 minutes (Fluorine-18) | ~20 minutes (Carbon-11) |
| Advantages | Longer half-life allows for centralized production and distribution, and provides a longer imaging window. Reflects total fatty acid uptake and utilization. | Chemically identical to endogenous palmitate, providing a more direct measure of fatty acid oxidation. The shorter half-life permits serial measurements in the same subject on the same day.[4] |
| Limitations | Does not differentiate between fatty acid oxidation and storage. Uptake can be influenced by blood flow, potentially underestimating viability in severely ischemic but viable myocardium.[5] | Requires an on-site cyclotron for production due to the short half-life. The clearance kinetics can be complex to model. |
Quantitative Data Comparison
The following tables summarize key quantitative parameters for this compound and 11C-palmitate based on published experimental data. It is important to note that direct head-to-head comparative studies in the same patient populations are limited, and thus, these values are derived from separate studies.
Table 1: this compound Quantitative Data
| Parameter | Value | Condition/Population | Reference |
| Average Myocardial Uptake Rate (Ki) | 19.7 ± 9.3 mL/100 g/min | Patients with congestive heart failure | [6][7] |
| Myocardial Fatty Acid Use | 19.3 ± 2.3 µmol/100 g/min | Patients with congestive heart failure | [6][7] |
| Fractional Myocardial Uptake Rate (Ki) | 0.11 ± 0.04 ml/g/min | Fasting patients with stable coronary artery disease | [8] |
| Calculated Myocardial FFA Uptake | 5.8 ± 1.7 µmol/100 g/min | Fasting patients with stable coronary artery disease | [8] |
Table 2: 11C-Palmitate Quantitative Data
| Parameter | Value | Condition/Population | Reference |
| Mean Effective Dose | 3.23 ± 0.02 µSv/MBq | Healthy volunteers | [9][10] |
| Myocardial Extraction Fraction | 40-50% | In a single transit time in normal myocardium | [11] |
Experimental Protocols
This compound PET Imaging Protocol
A representative experimental protocol for a dynamic this compound PET scan to assess myocardial fatty acid utilization is as follows:
-
Patient Preparation:
-
Patients are required to fast for at least 12 hours prior to the scan to increase myocardial fatty acid uptake.
-
Blood glucose levels are checked to ensure they are within an acceptable range.
-
An intravenous line is inserted for tracer injection and blood sampling.
-
-
Tracer Administration:
-
A bolus of approximately 250 MBq of this compound is administered intravenously.
-
-
Image Acquisition:
-
Dynamic PET imaging of the heart is initiated simultaneously with the tracer injection.
-
A typical dynamic acquisition sequence consists of multiple frames over a 60-minute period (e.g., 12 x 10s, 6 x 30s, 5 x 60s, 8 x 300s).
-
A transmission scan using a CT or radioactive source is performed for attenuation correction.
-
-
Blood Sampling and Metabolite Analysis:
-
Arterial or venous blood samples are collected at predefined time points throughout the scan to measure total plasma radioactivity and for metabolite analysis.
-
High-performance liquid chromatography (HPLC) is used to separate the parent this compound from its radioactive metabolites in plasma.
-
-
Data Analysis:
-
Regions of interest (ROIs) are drawn over the myocardium and in the left ventricular cavity (for the blood input function) on the dynamic PET images.
-
Time-activity curves (TACs) for the myocardium and blood are generated.
-
The myocardial fatty acid uptake rate (Ki) is calculated using graphical analysis (Patlak plot) or compartmental modeling, with the metabolite-corrected plasma TAC serving as the input function.
-
11C-Palmitate PET Imaging Protocol
A representative experimental protocol for a dynamic 11C-palmitate PET scan to assess myocardial fatty acid oxidation is as follows:
-
Patient Preparation:
-
Similar to this compound, patients typically fast overnight to enhance myocardial fatty acid metabolism.
-
An intravenous line is established for tracer administration and blood sampling.
-
-
Tracer Administration:
-
A bolus of approximately 300-350 µCi of 11C-palmitate is injected intravenously over 30 seconds.
-
-
Image Acquisition:
-
Dynamic PET acquisition of the heart begins just before the tracer injection and continues for about 20-30 minutes.
-
A typical framing sequence might be: 12 x 5s, 8 x 30s, 4 x 150s, 1 x 300s.
-
A transmission scan is performed for attenuation correction.
-
-
Blood Sampling and Metabolite Analysis:
-
Arterial blood samples are drawn frequently, especially in the initial minutes after injection, to accurately define the input function.
-
The primary metabolite of concern is [11C]CO2, which is measured in the blood samples.
-
-
Data Analysis:
-
Myocardial and blood pool TACs are generated from the dynamic PET images.
-
The clearance rate of 11C from the myocardium is determined by fitting the myocardial TAC to a biexponential function. The early, rapid clearance component is considered to represent β-oxidation.
-
Compartmental modeling can also be employed to estimate the rates of palmitate flux into different metabolic pools (e.g., oxidation, esterification).
-
Signaling Pathways and Experimental Workflows
To visualize the metabolic fate of fatty acids in the heart and the general workflow of a cardiac PET study, the following diagrams are provided in the DOT language for Graphviz.
Caption: Myocardial Fatty Acid Metabolism Pathway.
Caption: General Workflow for a Cardiac PET Metabolism Study.
References
- 1. Determination of Fatty Acid Metabolism with Dynamic 11C-Palmitate Positron Emission Tomography of Mouse Heart In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TPC - Analysis of FTHA [turkupetcentre.net]
- 3. Whole-Body Biodistribution, Dosimetry, and Metabolite Correction of [11C]Palmitate: A PET Tracer for Imaging of Fatty Acid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Khan Academy [khanacademy.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. wjgnet.com [wjgnet.com]
- 8. jnm.snmjournals.org [jnm.snmjournals.org]
- 9. youtube.com [youtube.com]
- 10. KEGG PATHWAY Database [genome.jp]
- 11. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
A Comparative Guide to 18F-FTHA for Measuring Fatty Acid Oxidation Rates
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 14-(R,S)-[¹⁸F]fluoro-6-thia-heptadecanoic acid (¹⁸F-FTHA) with other methods for measuring fatty acid oxidation (FAO) rates. It is designed to assist researchers, scientists, and drug development professionals in selecting the most appropriate technique for their specific research needs. This document summarizes quantitative data, presents detailed experimental protocols, and includes visualizations of key pathways and workflows.
Introduction to ¹⁸F-FTHA
¹⁸F-FTHA is a radiolabeled long-chain fatty acid analog used with positron emission tomography (PET) to measure fatty acid uptake and metabolism.[1] It enters cells through the same mechanisms as natural fatty acids and begins the process of beta-oxidation in the mitochondria.[1] However, the presence of a sulfur atom in the acyl chain prevents the completion of beta-oxidation, leading to the trapping of the ¹⁸F label within the mitochondria.[1] The rate of accumulation of ¹⁸F is, therefore, proportional to the rate of fatty acid uptake and subsequent entry into the mitochondrial beta-oxidation pathway. While ¹⁸F-FTHA is a widely used tracer, it is essential to understand its characteristics in comparison to other available methods.
Comparison of ¹⁸F-FTHA with Alternative Tracers
The selection of a tracer for measuring fatty acid oxidation is critical and depends on the specific research question and the physiological conditions being studied. This section compares ¹⁸F-FTHA with other commonly used PET tracers for FAO.
| Tracer | Principle | Advantages | Limitations | Key Findings from Comparative Studies |
| ¹⁸F-FTHA | A metabolically trapped analog of heptadecanoic acid. The sulfur atom prevents complete β-oxidation, leading to trapping in the mitochondria.[1] | Good myocardial uptake and retention.[2] Well-validated against tritiated palmitate.[3] | Uptake may not accurately reflect β-oxidation changes in hypoxic conditions.[1][3] | Shows a good correlation with tritiated palmitate oxidation rates under normoxic conditions but is less sensitive to FAO inhibition by hypoxia.[3] |
| ¹⁸F-FTP (16-[¹⁸F]fluoro-4-thia-palmitate) | A palmitate analog with a thia-substitution at the 4-position, designed for improved specificity to myocardial FAO. | Better specificity for myocardial FAO, especially in response to hypoxia, compared to ¹⁸F-FTHA. | Suboptimal myocardial retention and less specific metabolic trapping in the liver compared to ¹⁸F-FTO. | Myocardial retention of ¹⁸F-FTP is lower than that of ¹⁸F-FTO. |
| ¹⁸F-FTO (18-[¹⁸F]fluoro-4-thia-oleate) | An oleate analog designed for improved metabolic stability and specificity for FAO. | Superior myocardial retention and higher specificity of mitochondrial trapping compared to ¹⁸F-FTHA and ¹⁸F-FTP.[4] Shows promise for imaging FAO in cancer.[2] | Newer tracer with fewer validation studies compared to ¹⁸F-FTHA. | Demonstrates superior myocardial imaging characteristics and retention compared to ¹⁸F-FTHA and ¹⁸F-FTP.[4] |
Comparison with Non-PET Methods
Beyond PET tracers, other methods are available for assessing fatty acid oxidation, each with its own set of advantages and disadvantages.
| Method | Principle | Advantages | Limitations |
| [¹⁴C]Palmitate Oxidation | Measures the rate of ¹⁴CO₂ production from the oxidation of intravenously infused [¹⁴C]palmitate. Considered a gold standard. | Provides a direct measure of the rate of complete oxidation of palmitate to CO₂. | Invasive, requiring arterial and venous blood sampling. Limited to whole-body or specific organ measurements with catheterization. |
| Tritiated Palmitate ([³H]Palmitate) | Measures the production of ³H₂O from the oxidation of [³H]palmitate. | Provides a measure of the rate of entry of palmitate into the β-oxidation spiral. | Invasive, requiring blood sampling. Does not measure the complete oxidation to CO₂. |
| Stable Isotope (¹³C) Breath Tests | Measures the appearance of ¹³CO₂ in expired air after oral or intravenous administration of a ¹³C-labeled fatty acid (e.g., [¹³C]palmitate). | Non-invasive and relatively simple to perform.[5] | Provides a measure of whole-body fatty acid oxidation and may not reflect organ-specific changes. The diagnostic utility for specific enzyme defects in FAO disorders is limited.[5] |
Experimental Protocols
¹⁸F-FTHA PET Imaging Protocol for Myocardial Fatty Acid Oxidation
This protocol outlines the key steps for conducting a ¹⁸F-FTHA PET study in humans to measure myocardial fatty acid oxidation.
-
Subject Preparation:
-
Subjects should fast for at least 12 hours prior to the scan to increase myocardial fatty acid uptake.
-
A venous cannula should be inserted for tracer injection and blood sampling.
-
-
¹⁸F-FTHA Synthesis and Administration:
-
PET Image Acquisition:
-
Dynamic PET scanning of the heart is initiated simultaneously with the tracer injection.
-
Scanning is typically performed for 60 minutes.[8]
-
-
Blood Sampling and Metabolite Analysis:
-
Arterial or arterialized venous blood samples are collected at frequent intervals throughout the scan to measure plasma radioactivity and determine the input function.
-
Plasma samples are analyzed to separate ¹⁸F-FTHA from its radioactive metabolites, as the presence of metabolites can affect the accuracy of the input function.[6]
-
-
Data Analysis:
-
Regions of interest (ROIs) are drawn on the PET images over the myocardial tissue.
-
The rate of ¹⁸F-FTHA uptake is calculated using graphical analysis, typically the Patlak plot, which is suitable for tracers that are metabolically trapped.[1] The Patlak plot analysis is applied to the tissue and metabolite-corrected plasma time-activity curves.[1]
-
The net influx rate (Ki) of ¹⁸F-FTHA is determined from the slope of the linear portion of the Patlak plot.[9]
-
The myocardial fatty acid utilization rate is then calculated by multiplying the Ki by the plasma concentration of free fatty acids.[1]
-
Workflow for ¹⁸F-FTHA PET Imaging and Analysis
References
- 1. TPC - Analysis of FTHA [turkupetcentre.net]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of fatty acid tracers FTHA and BMIPP during myocardial ischemia and hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In vivo stable isotope studies in three patients affected with mitochondrial fatty acid oxidation disorders: limited diagnostic use of 1-13C fatty acid breath test using bolus technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New improved radiometabolite analysis method for [18F]FTHA from human plasma: a test-retest study with postprandial and fasting state - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Imaging of beta-oxidation by static PET with 14(R,S)-[18F]-fluoro-6-thiaheptadecanoic acid (FTHA) in patients with advanced coronary heart disease: a comparison with 18FDG-PET and 99Tcm-MIBI SPET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel approach using [18F]FTHA-PET and de novo synthesized VLDL for assessment of FFA metabolism in a rat model of diet induced NAFLD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An evaluation of myocardial fatty acid and glucose uptake using PET with [18F]fluoro-6-thia-heptadecanoic acid and [18F]FDG in Patients with Congestive Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Fatty Acid PET Tracers: 18F-FTHA vs. 18F-FTO
For Researchers, Scientists, and Drug Development Professionals
The imaging of myocardial fatty acid metabolism provides a critical window into cardiac physiology and pathology. Positron Emission Tomography (PET) has emerged as a powerful tool for the non-invasive in vivo assessment of metabolic pathways. For years, 14(R,S)-[¹⁸F]fluoro-6-thia-heptadecanoic acid (¹⁸F-FTHA) has been a cornerstone radiotracer for evaluating fatty acid utilization. However, newer tracers, such as 18-[¹⁸F]fluoro-4-thia-oleate (¹⁸F-FTO), have been developed to overcome some of the limitations of ¹⁸F-FTHA and offer more specific insights into fatty acid oxidation (FAO). This guide provides an objective comparison of ¹⁸F-FTHA and ¹⁸F-FTO, supported by experimental data, to aid researchers in selecting the appropriate tracer for their preclinical and clinical investigations.
At a Glance: Key Differences
| Feature | 18F-FTHA | 18F-FTO |
| Primary Measurement | Total fatty acid utilization (β-oxidation and esterification into complex lipids) | Primarily fatty acid β-oxidation |
| Mechanism of Trapping | Trapped in mitochondria after partial β-oxidation due to the sulfur atom. | Trapped in the mitochondrial matrix following commitment to the FAO pathway. |
| Specificity for FAO | Lower, as it reflects overall fatty acid uptake and partial metabolism. | Higher, designed to be a more specific marker of mitochondrial FAO. |
| Myocardial Retention | Subject to clearance. | Exhibits higher and more sustained myocardial retention compared to earlier generation tracers.[1][2][3] |
| Image Quality | Good, but can be affected by metabolites. | Reported to provide superior myocardial image quality.[1][3] |
| Metabolites | Rapid appearance of radiolabeled metabolites in plasma, complicating kinetic modeling.[4] | Developed to have improved metabolic stability. |
Performance Data: A Quantitative Comparison
The following tables summarize key performance data for ¹⁸F-FTHA and ¹⁸F-FTO based on preclinical and clinical studies. It is important to note that direct head-to-head comparative studies are limited, and data are compiled from various sources.
Table 1: Myocardial Uptake in Preclinical Models
| Tracer | Animal Model | Condition | Myocardial Uptake (%ID/g or SUV) | Time Point | Reference |
| This compound | Pig | Fasting | Ki: 0.11 ± 0.04 ml/g/min | Dynamic Scan | [5] |
| This compound | Pig | Hyperinsulinemic Clamp | Ki: 0.12 ± 0.03 ml/g/min | Dynamic Scan | [5] |
| 18F-FTO | Rat | Fasted | 0.70 ± 0.30 %ID/g | 30 min | [1][3] |
| 18F-FTO | Rat | Fasted | Maintained from 30 min | 120 min | [1][3] |
| 18F-FTO | Mouse (WT) | Fasted | 3.9 ± 0.6 %ID/cc | 35 min | [6][7] |
| 18F-FTO | Mouse (NAFLD model) | Fasted | 6.0 ± 1.0 %ID/cc | 35 min | [6][7] |
Table 2: Myocardial Uptake in Human Studies
| Tracer | Patient Population | Condition | Myocardial Uptake (Ki) | Reference |
| This compound | Congestive Heart Failure | Fasting | 19.7 ± 9.3 mL/100 g/min | [8][9] |
Signaling Pathways and Experimental Workflows
Fatty Acid Beta-Oxidation Pathway
The following diagram illustrates the key steps in mitochondrial fatty acid beta-oxidation, the primary pathway imaged by these tracers.
References
- 1. Fatty acid oxidation: An emerging facet of metabolic transformation in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Preliminary Evaluation of 18-18F-Fluoro-4-Thia-Oleate as a PET Probe of Fatty Acid Oxidation | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 3. Heart Uptake of [18F]Fluoro-4-Thia-Oleate in a Non-Alcoholic Fatty Liver Disease Mouse Model [mdpi.com]
- 4. TPC - Analysis of FTHA [turkupetcentre.net]
- 5. researchgate.net [researchgate.net]
- 6. bio.libretexts.org [bio.libretexts.org]
- 7. Heart Uptake of [18F]Fluoro-4-Thia-Oleate in a Non-Alcoholic Fatty Liver Disease Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An evaluation of myocardial fatty acid and glucose uptake using PET with [18F]fluoro-6-thia-heptadecanoic acid and [18F]FDG in Patients with Congestive Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Head-to-Head Comparison of 18F-FTHA and 18F-FDG in Oncology: Probing Cancer Metabolism Beyond Glycolysis
For researchers, scientists, and drug development professionals, the choice of a positron emission tomography (PET) radiotracer is critical for accurately characterizing tumor metabolism, guiding therapeutic strategies, and monitoring treatment response. The well-established radiotracer, 2-deoxy-2-[¹⁸F]fluoro-D-glucose ([¹⁸F]FDG), has long been the cornerstone of oncologic PET imaging, visualizing the heightened glucose uptake characteristic of many cancers. However, the emerging radiotracer, 14(R,S)-[¹⁸F]fluoro-6-thia-heptadecanoic acid ([¹⁸F]FTHA), offers a unique window into another crucial aspect of cancer metabolism: fatty acid oxidation. This guide provides a comprehensive, data-driven comparison of [¹⁸F]FTHA and [¹⁸F]FDG in the context of oncology, highlighting their distinct mechanisms, performance in specific cancers, and the experimental protocols that underpin their use.
At a Glance: Key Differences Between 18F-FTHA and 18F-FDG
| Feature | This compound (14(R,S)-[¹⁸F]fluoro-6-thia-heptadecanoic acid) | 18F-FDG (2-deoxy-2-[¹⁸F]fluoro-D-glucose) |
| Metabolic Pathway Imaged | Fatty Acid Oxidation (FAO) / β-oxidation | Glucose Metabolism (Glycolysis) |
| Mechanism of Action | A long-chain fatty acid analog that is transported into cells, activated to its acyl-CoA derivative, and enters the mitochondrial β-oxidation pathway. The sulfur atom in the acyl chain prevents complete oxidation, leading to metabolic trapping. | A glucose analog transported into cells by glucose transporters (GLUTs) and phosphorylated by hexokinase to [¹⁸F]FDG-6-phosphate. This phosphorylated form cannot be further metabolized and is trapped intracellularly. |
| Primary Application in Oncology | Investigational, with potential for imaging tumors reliant on fatty acid metabolism (e.g., prostate cancer, some gliomas). | Widely used for diagnosis, staging, and therapy response monitoring in a broad range of cancers (e.g., lung, breast, colorectal, lymphoma). |
| Advantages | - Provides insights into a different aspect of tumor metabolism beyond glycolysis. - May have higher specificity in certain cancers with low glucose avidity but high fatty acid metabolism. - Lower uptake in the brain, potentially offering better contrast for brain tumor imaging. | - Well-established and validated in a wide variety of cancers. - High sensitivity for detecting glycolytically active tumors. - Readily available and standardized imaging protocols exist. |
| Limitations | - Limited clinical data and head-to-head comparisons with [¹⁸F]FDG in oncology. - Uptake can be influenced by dietary status (fasting/fed state). - Complex metabolism and potential for off-target uptake in tissues with high fatty acid utilization (e.g., myocardium). | - High physiological uptake in the brain, which can obscure brain tumors. - False-positive results can occur in inflammatory and infectious conditions. - Limited utility in tumors with low glucose metabolism (e.g., some prostate and renal cancers). |
Quantitative Performance: A Look at the Data
Direct head-to-head quantitative comparisons of [¹⁸F]FTHA and [¹⁸F]FDG in a wide range of cancers are still emerging. However, available data from studies in specific malignancies provide valuable insights into their relative performance.
Prostate Cancer
Prostate cancer often exhibits low [¹⁸F]FDG avidity, making it a key area of investigation for alternative metabolic tracers like [¹⁸F]FTHA.
| Parameter | This compound | 18F-FDG | Source |
| Tumor-to-Muscle Ratio (Mouse Model) | 1.5 to 2.3 (0-40 min p.i.) | Not reported in direct comparison | [1] |
| Tumor Uptake (SUVmax) | Not extensively reported in comparative oncology studies | Often low and variable | [2] |
Glioma
The high physiological glucose uptake in the brain limits the utility of [¹⁸F]FDG for glioma imaging. [¹⁸F]FTHA, with its lower brain uptake, presents a potential advantage.
| Parameter | This compound | 18F-FDG | Source |
| Tumor-to-Background Ratio | Potentially higher due to lower background brain uptake | Lower due to high physiological brain uptake | [3] |
| Diagnostic Accuracy | Under investigation | Limited by high background | [3] |
Signaling and Metabolic Pathways
The distinct uptake and retention mechanisms of [¹⁸F]FTHA and [¹⁸F]FDG are rooted in fundamental differences in cancer cell metabolism.
18F-FDG and the Warburg Effect
Cancer cells often exhibit a phenomenon known as the Warburg effect, characterized by a high rate of glycolysis even in the presence of ample oxygen. [¹⁸F]FDG uptake is a direct reflection of this altered glucose metabolism.
This compound and Fatty Acid β-Oxidation
Many cancer cells, in addition to or as an alternative to glycolysis, utilize fatty acid β-oxidation to meet their energy and biosynthetic demands. [¹⁸F]FTHA is designed to trace this metabolic pathway.
References
A Comparative Analysis of 18F-FTHA PET and Magnetic Resonance Spectroscopy for Metabolic Research
A detailed guide for researchers, scientists, and drug development professionals on the cross-validation and comparative applications of 18F-FTHA Positron Emission Tomography (PET) and Magnetic Resonance Spectroscopy (MRS) in the assessment of fatty acid metabolism.
This guide provides an objective comparison of two powerful imaging modalities, 18F-fluro-6-thia-heptadecanoic acid (this compound) Positron Emission Tomography (PET) and Magnetic Resonance Spectroscopy (MRS), for the in-vivo assessment of fatty acid metabolism. While both techniques offer unique insights into metabolic processes, they differ significantly in their principles, applications, and the nature of the data they provide. This document outlines a direct comparison based on a study investigating non-alcoholic fatty liver disease (NAFLD) in a preclinical model, supplemented with established experimental protocols.
Quantitative Data Comparison
A study investigating diet-induced NAFLD in a rat model utilized both MRS to confirm the presence of liver fat and this compound PET to measure hepatic free fatty acid (FFA) uptake. The key quantitative findings from this comparative study are summarized below.[1][2]
| Parameter | Modality | NAFLD Group (High-Fat Diet) | Control Group (Standard Diet) | p-value |
| Liver Fat Content | 1H-MRS | >5.6% | Not specified (below NAFLD threshold) | N/A |
| Hepatic this compound Uptake (SUVmean, 0-60 min, non-fasting) | This compound PET | Increased | Baseline | p = 0.03 |
| Hepatic this compound Uptake (SUVmean, 30-60 min, non-fasting) | This compound PET | Increased | Baseline | p = 0.01 |
| Hepatic this compound Uptake (SUVmax, 30-60 min, non-fasting) | This compound PET | Increased | Baseline | p = 0.03 |
| Hepatic this compound Uptake (fasting) | This compound PET | Not significantly different | Not significantly different | N/A |
| 18F-residue in VLDL plasma fraction | This compound PET with plasma analysis | Lower | Higher | p = 0.0569 |
SUV: Standardized Uptake Value
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. The following protocols are based on the methodologies described in the comparative study of NAFLD and other relevant literature.[1][3]
1H-Magnetic Resonance Spectroscopy (1H-MRS) for Liver Fat Quantification
-
Animal Model: Male Sprague Dawley rats are fed a high-fat diet for 6 weeks to induce NAFLD, with a control group on a standard diet.[1]
-
System: A high-field MR system (e.g., 9.4 T) is used for phenotyping.[1]
-
Voxel Placement: A voxel is carefully placed over the right lobe of the liver, ensuring avoidance of large blood vessels and bile ducts.
-
Pulse Sequence: A stimulated-echo acquisition mode (STEAM) sequence is often preferred for its reduced sensitivity to J-coupling effects, which allows for a more accurate quantification of fat fraction.
-
Acquisition Parameters:
-
A long repetition time (TR > 3000 ms) is used to minimize T1 relaxation effects.
-
Multi-echo acquisition with varying echo times (TE) is employed to correct for T2 relaxation.
-
-
Data Analysis: The hepatic fat fraction is calculated from the T2-corrected areas under the water and fat peaks in the resulting spectrum. The formula used is: Hepatic Fat Fraction (%) = (Area_fat / (Area_fat + Area_water)) * 100.
This compound PET for Hepatic Free Fatty Acid Uptake
-
Animal Preparation: Rats are divided into non-fasting and overnight fasting groups (≤16h).[1]
-
Radiotracer Injection: The animals are administered with the this compound radiotracer.
-
Dynamic PET Scan: A 60-minute dynamic PET scan is performed immediately after injection to measure hepatic FFA uptake.[1]
-
Image Analysis:
-
Regions of interest (ROIs) are drawn on the PET images to delineate the liver.
-
The uptake of this compound in the liver is quantified by calculating the Standardized Uptake Value (SUV), which is a semi-quantitative measure of tracer uptake normalized to the injected dose and body weight.
-
-
Plasma Analysis: To assess FFA removal, blood samples are collected, and the incorporated 18F-residue in de novo synthesized very-low-density lipoprotein (VLDL) is measured from the plasma.[1]
Visualizing the Processes
To better understand the underlying biological and experimental pathways, the following diagrams have been generated using the Graphviz DOT language.
References
- 1. Novel approach using [18F]FTHA-PET and de novo synthesized VLDL for assessment of FFA metabolism in a rat model of diet induced NAFLD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quantification of liver fat in mice: comparing dual-echo Dixon imaging, chemical shift imaging, and 1H-MR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Specificity of ¹⁸F-FTHA for Beta-Oxidation Pathways: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 14-(R,S)-[¹⁸F]fluoro-6-thia-heptadecanoic acid (¹⁸F-FTHA) with other key radiotracers used to assess fatty acid metabolism. This document synthesizes experimental data to evaluate the specificity of ¹⁸F-FTHA for beta-oxidation pathways, offering insights into its applications and limitations.
The non-invasive imaging of fatty acid metabolism is crucial for understanding a range of pathologies, from cardiovascular diseases to metabolic disorders. Positron Emission Tomography (PET) with radiolabeled fatty acid analogs offers a powerful tool for this purpose. Among the available tracers, ¹⁸F-FTHA has been widely used to probe fatty acid utilization. However, its precise specificity for the beta-oxidation pathway is a subject of ongoing investigation. This guide compares ¹⁸F-FTHA with the natural fatty acid tracer, ¹¹C-palmitate, and the glucose analog, ¹⁸F-FDG, to provide a clearer understanding of its metabolic fate and utility.
Mechanism of Action and Metabolic Fate
¹⁸F-FTHA is a long-chain fatty acid analog that is transported into cells via the same mechanisms as natural fatty acids. Once inside the cell, it is activated to its acyl-CoA derivative. The presence of a sulfur atom at the 6-position of the fatty acid chain allows it to undergo the initial steps of mitochondrial beta-oxidation. However, this structural modification prevents its complete metabolism, leading to the trapping of the ¹⁸F-radiolabel within the mitochondria. Consequently, the accumulation of ¹⁸F-FTHA is considered a marker of total fatty acid utilization, which encompasses both beta-oxidation and esterification into complex lipids like triglycerides and phospholipids.
In contrast, ¹¹C-palmitate, being chemically identical to its physiological counterpart, is a more direct tracer of fatty acid metabolism. After entering the cell, ¹¹C-palmitate can be either directed towards beta-oxidation in the mitochondria, resulting in the release of ¹¹CO₂, or incorporated into lipid pools. Dynamic PET imaging with ¹¹C-palmitate can, therefore, provide a more comprehensive assessment of both the oxidative and non-oxidative pathways of fatty acid metabolism.
It is important to note that under certain conditions, such as hypoxia, the utility of ¹⁸F-FTHA for measuring changes in beta-oxidation may be limited.[1] In such scenarios, the tracer's accumulation may not accurately reflect the true rate of fatty acid oxidation.
Comparative Performance Data
The following tables summarize quantitative data from various studies, comparing the performance of ¹⁸F-FTHA with other radiotracers in assessing myocardial metabolism.
Table 1: Myocardial Uptake of ¹⁸F-FTHA and ¹⁸F-FDG in Congestive Heart Failure
| Tracer | Parameter | Value (mL/100 g/min ) | Condition |
| ¹⁸F-FTHA | Average Kᵢ | 19.7 ± 9.3 | Fasting |
| ¹⁸F-FDG | Average Kᵢ | 1.5 ± 0.37 | Fasting |
| Kᵢ represents the fractional uptake rate. Data from a study on patients with stable New York Heart Association functional class III congestive heart failure.[2][3] |
Table 2: Comparative Myocardial Free Fatty Acid (FFA) and Glucose Utilization in Congestive Heart Failure
| Substrate | Parameter | Value (mmol/100 g/min ) |
| FFA (from ¹⁸F-FTHA) | Average Utilization | 19.3 ± 2.3 |
| Glucose (from ¹⁸F-FDG) | Average Utilization | 12.3 ± 2.3 |
| Data derived from the same patient cohort as Table 1.[2][3] |
Table 3: Biodistribution of ¹⁸F-FTHA in Key Organs
| Organ | Uptake (%ID/g) | Condition |
| Heart | High | Fasting & Hyperinsulinemia |
| Liver | High | Fasting & Hyperinsulinemia |
| Brain | Significant | Fasting & Hyperinsulinemia |
| Skeletal Muscle | Moderate | Enhanced with Hyperinsulinemia |
| Pancreas | Moderate | Enhanced with Hyperinsulinemia |
| Visceral Fat | Moderate | Enhanced with Hyperinsulinemia |
| %ID/g represents the percentage of injected dose per gram of tissue. Data from a study in anesthetized pigs.[4][5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and comparison of findings. Below are summarized protocols for PET imaging with ¹⁸F-FTHA and ¹¹C-palmitate.
¹⁸F-FTHA PET Imaging Protocol (Human Myocardial Metabolism)
-
Patient Preparation: Patients are required to fast overnight for at least 6 hours to enhance myocardial fatty acid uptake.
-
Tracer Administration: A bolus injection of ¹⁸F-FTHA (typically 2.7 ± 0.2 MBq/kg) is administered intravenously.[6]
-
Dynamic PET Acquisition: Dynamic PET scanning is initiated immediately after tracer injection and continues for a predefined period (e.g., 60 minutes) to capture the tracer kinetics.
-
Blood Sampling: Arterial or venous blood samples are collected at specified time points throughout the scan to measure the concentration of ¹⁸F-FTHA and its metabolites in the plasma. This is crucial for creating an accurate input function for kinetic modeling.
-
Data Analysis: Time-activity curves are generated for the region of interest (e.g., myocardium). Kinetic modeling, often using a Patlak plot, is then applied to the tissue and plasma time-activity curves to calculate the fractional uptake rate (Kᵢ) of ¹⁸F-FTHA. The FFA utilization rate is then calculated by multiplying the Kᵢ by the plasma FFA concentration.[6][7]
¹¹C-Palmitate PET Imaging Protocol (Human Myocardial Metabolism)
-
Patient Preparation: Similar to ¹⁸F-FTHA studies, patients typically fast overnight to promote myocardial fatty acid metabolism.
-
Tracer Administration: An intravenous bolus of ¹¹C-palmitate is administered.
-
Dynamic PET Acquisition: Dynamic PET imaging of the heart is performed to track the distribution and clearance of the tracer over time.
-
Image and Data Analysis: Regions of interest are drawn over the myocardium and blood pool to generate time-activity curves. A multi-compartmental model is often used to analyze the data, which can differentiate between ¹¹C-palmitate that is oxidized and cleared as ¹¹CO₂ and that which is stored in the myocardial lipid pool. This allows for the quantification of both myocardial fatty acid oxidation and esterification rates.[2]
Visualization of Metabolic Pathways and Workflows
To better illustrate the concepts discussed, the following diagrams were generated using the Graphviz DOT language.
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. Assessment of myocardial metabolism with 11C-palmitate. Comparison with 123I-heptadecanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Patient preparation for cardiac fluorine-18 fluorodeoxyglucose positron emission tomography imaging of inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. Determination of Fatty Acid Metabolism with Dynamic 11C-Palmitate Positron Emission Tomography of Mouse Heart In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Low-dose and standard-dose whole-body [18F]FDG-PET/CT imaging: implications for healthy controls and lung cancer patients [frontiersin.org]
- 7. accesscardiology.mhmedical.com [accesscardiology.mhmedical.com]
Unveiling Cardiac Ischemia: A Comparative Guide to 18F-FTHA PET Imaging
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 18F-Fluoro-6-Thia-Heptadecanoic Acid (18F-FTHA) Positron Emission Tomography (PET) with other established imaging modalities for the detection of cardiac ischemia. We delve into the experimental data, protocols, and underlying mechanisms to offer an objective assessment of this compound's performance and potential in cardiovascular research and drug development.
At a Glance: this compound vs. Alternatives for Cardiac Ischemia Detection
Myocardial ischemia, a condition of reduced blood flow to the heart muscle, disrupts the heart's primary energy metabolism, which relies heavily on fatty acid oxidation. This compound, a radiolabeled fatty acid analog, allows for the non-invasive visualization and quantification of myocardial fatty acid uptake, offering a window into the metabolic changes associated with ischemia.
While extensive large-scale clinical trials providing specific sensitivity and specificity for diagnosing cardiac ischemia are limited, existing studies offer valuable insights into its performance compared to established methods like Single Photon Emission Computed Tomography (SPECT) and other PET tracers.
| Imaging Agent(s) | Modality | Primary Target | Key Findings in Ischemia |
| This compound | PET | Fatty Acid Metabolism | Uptake is reduced in ischemic and infarcted tissue, often paralleling perfusion deficits. It can help differentiate between ischemic and normal myocardium by highlighting altered metabolism. |
| 99mTc-sestamibi / 201Tl-thallium | SPECT | Myocardial Perfusion | "Cold spots" indicate areas of reduced blood flow, a hallmark of ischemia. It is a widely used and validated method. |
| 18F-FDG | PET | Glucose Metabolism | Ischemic but viable myocardium exhibits increased glucose uptake, creating a "hot spot" that can identify hibernating myocardium. |
| 82Rb-rubidium / 13N-ammonia | PET | Myocardial Perfusion | Considered the gold standard for non-invasive myocardial blood flow quantification, offering high diagnostic accuracy for detecting perfusion defects. |
Delving Deeper: Quantitative Data from Clinical Studies
Direct comparisons of the diagnostic accuracy of this compound for cardiac ischemia are not abundant in large-scale trials. However, studies comparing its uptake with perfusion and glucose metabolism tracers provide valuable context.
Table 1: Comparison of this compound Uptake with Perfusion and Glucose Metabolism in Ischemic Regions
| Study Parameter | This compound PET | 99mTc-MIBI SPECT (Perfusion) | 18F-FDG PET (Glucose Metabolism) |
| Correlation in Ischemic Regions | Strong correlation with perfusion (r = 0.80)[1] | Gold standard for perfusion assessment. | Weaker correlation with this compound (r = 0.57)[1] |
| Uptake in Severely Reduced Perfusion | Mean uptake of 38.1 ± 16.3%[1] | Mean uptake < 50% (by definition of region)[1] | Mean uptake of 54.6 ± 25.0% (indicating viability)[1] |
Table 2: Myocardial Uptake Rates (Ki) of this compound in Different Clinical States
| Patient Group | Mean Ki (mL/100g/min) | Study Population |
| Heart Failure Patients | 19.7 ± 9.3[1][2] | 12 patients with stable NYHA class III congestive heart failure.[2] |
| Healthy Volunteers | 11.0[1] | Data from two previous studies on fasting healthy subjects.[1] |
Visualizing the Science: Signaling Pathways and Experimental Workflows
To better understand the application of this compound, the following diagrams illustrate its metabolic pathway and a typical experimental workflow for a clinical validation study.
Caption: Cellular uptake and metabolic trapping of this compound in cardiomyocytes.
Caption: Experimental workflow for a clinical validation study of this compound.
Under the Microscope: Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are outlines of typical experimental protocols used in the clinical evaluation of this compound and comparator imaging agents.
This compound PET Imaging Protocol (Adapted from Heart Failure Studies)
-
Patient Preparation: Patients are typically required to fast overnight (for at least 12 hours) to maximize myocardial fatty acid uptake and minimize competing glucose metabolism.[2]
-
Tracer Administration: A bolus injection of this compound (typically around 370 MBq) is administered intravenously.
-
Imaging Acquisition: Dynamic PET imaging is initiated immediately after tracer injection and continues for approximately 60 minutes. This allows for the measurement of the myocardial uptake rate constant (Ki).
-
Stress Protocol: For ischemia detection, a pharmacological stress agent (e.g., adenosine, dipyridamole, or dobutamine) would be infused to induce hyperemia or increase myocardial oxygen demand. This compound would be injected at peak stress, followed by imaging. A separate rest scan would also be performed for comparison.
-
Data Analysis: Regions of interest (ROIs) are drawn on the PET images over the myocardial tissue and in the blood pool (e.g., left ventricular cavity) to generate time-activity curves. Kinetic modeling is then applied to these curves to calculate the fractional uptake rate (Ki) of this compound.
Comparative SPECT Myocardial Perfusion Imaging Protocol
-
Patient Preparation: Patients are instructed to avoid caffeine for 24 hours prior to the study. A light, low-fat meal is permitted before a rest scan.
-
Tracer Administration: A dose of a 99mTc-based perfusion agent (e.g., sestamibi or tetrofosmin) is injected intravenously at rest and during peak stress.
-
Stress Protocol: Stress is induced either by treadmill exercise or pharmacological agents. The tracer is injected at peak stress.
-
Imaging Acquisition: SPECT imaging is performed 15-60 minutes after each tracer injection.
-
Data Analysis: The rest and stress images are compared to identify areas of reduced tracer uptake (perfusion defects) that are present only during stress (ischemia) or during both rest and stress (infarction).
Comparative 18F-FDG PET Protocol for Myocardial Viability
-
Patient Preparation: To enhance myocardial glucose uptake, patients are given a glucose load (oral or intravenous) prior to 18F-FDG injection. Blood glucose levels are monitored and may be managed with insulin to optimize tracer uptake.
-
Tracer Administration: A dose of 18F-FDG is injected intravenously.
-
Imaging Acquisition: Static PET imaging is typically performed 45-90 minutes after tracer injection to allow for sufficient myocardial uptake.
-
Data Analysis: The 18F-FDG uptake images are often compared with perfusion scans. A "mismatch" pattern, where there is reduced perfusion but preserved or increased FDG uptake, is indicative of viable, hibernating myocardium.
Conclusion and Future Directions
This compound PET presents a promising tool for the investigation of myocardial fatty acid metabolism in the context of cardiac ischemia. Its ability to directly probe a key metabolic pathway affected by reduced blood flow offers a unique advantage. The existing data suggests that this compound uptake is a sensitive marker of metabolic changes in ischemic heart disease and correlates well with myocardial perfusion.
However, for this compound to be fully established as a diagnostic tool for cardiac ischemia, further large-scale, prospective clinical trials are necessary. These studies should focus on establishing its diagnostic accuracy (sensitivity and specificity) against the gold standard of coronary angiography and comparing its performance head-to-head with modern, quantitative PET perfusion agents. The development of standardized stress-rest imaging protocols for this compound will also be crucial for its broader clinical validation and potential adoption. For researchers and drug development professionals, this compound remains a valuable research tool for understanding the metabolic effects of novel therapeutics on the ischemic heart.
References
- 1. Imaging of beta-oxidation by static PET with 14(R,S)-[18F]-fluoro-6-thiaheptadecanoic acid (FTHA) in patients with advanced coronary heart disease: a comparison with 18FDG-PET and 99Tcm-MIBI SPET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fatty acid uptake is preserved in chronically dysfunctional but viable myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
comparative biodistribution of 18F-Ftha and other metabolic tracers
A Comparative Guide to the Biodistribution of ¹⁸F-FTHA and Other Metabolic Tracers
This guide provides a detailed comparison of the biodistribution of 14-(R,S)-[¹⁸F]fluoro-6-thia-heptadecanoic acid (¹⁸F-FTHA), a key radiotracer for imaging fatty acid metabolism, with other significant metabolic tracers. It is intended for researchers, scientists, and drug development professionals working with positron emission tomography (PET) in metabolic research.
Introduction to Metabolic Tracers
PET imaging relies on tracers that illuminate specific biological processes. ¹⁸F-FTHA is a long-chain fatty acid analogue used to quantify fatty acid uptake and utilization.[1] It is taken up by tissues and enters the initial steps of β-oxidation within the mitochondria. However, its metabolism is halted due to the presence of a sulfur heteroatom, leading to its entrapment.[2][3] This trapping mechanism allows for the imaging of fatty acid metabolism in various organs, including the heart, liver, and skeletal muscle.[2][4][5]
For a comprehensive understanding, ¹⁸F-FTHA is often compared with other metabolic tracers that target different pathways:
-
¹⁸F-FDG (2-deoxy-2-[¹⁸F]fluoro-D-glucose): The most common PET tracer, ¹⁸F-FDG, is a glucose analogue used to measure glucose metabolism. Its uptake reflects the activity of glucose transporters and hexokinase.
-
¹¹C-Acetate: This tracer serves as a substrate for acetyl-CoA synthetase and is used to assess oxidative metabolism.[6] Due to the short 20.4-minute half-life of Carbon-11, its use is limited to facilities with an on-site cyclotron.[6]
Metabolic Pathways and Trapping Mechanisms
The distinct biodistribution of these tracers is a direct result of their unique metabolic fates. The diagrams below illustrate the cellular processing of ¹⁸F-FTHA and ¹⁸F-FDG.
References
- 1. TPC - Analysis of FTHA [turkupetcentre.net]
- 2. researchgate.net [researchgate.net]
- 3. Biodistribution of the Fatty Acid Analogue this compound: Plasma and Tissue Partitioning Between Lipid Pools During Fasting and Hyperinsulinemia | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 4. Biodistribution of the fatty acid analogue this compound: plasma and tissue partitioning between lipid pools during fasting and hyperinsulinemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 18F-fluoroacetate: a potential acetate analog for prostate tumor imaging--in vivo evaluation of 18F-fluoroacetate versus 11C-acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Evaluation of the Lumped Constant of ¹⁸F-FTHA in Different Tissues
The quantification of metabolic rates using positron emission tomography (PET) is a cornerstone of research in physiology, drug development, and clinical diagnostics. The radiotracer ¹⁸F-fluoro-6-thia-heptadecanoic acid (¹⁸F-FTHA) is a widely used analog of long-chain fatty acids for imaging fatty acid metabolism. A critical parameter in the accurate determination of the metabolic rate of fatty acids from ¹⁸F-FTHA PET data is the lumped constant (LC). This guide provides a comprehensive comparison of the evaluation of the ¹⁸F-FTHA lumped constant in various tissues, discusses alternative tracers, and presents detailed experimental protocols.
The Lumped Constant: A Key for Quantifying Metabolism
The lumped constant is a correction factor that accounts for the differences in transport and metabolism between the radiotracer (¹⁸F-FTHA) and the natural substrate (endogenous fatty acids). It represents the ratio of the net uptake of the tracer to the net uptake of the natural substrate. An accurate LC is essential for converting the measured net influx rate (Kᵢ) of ¹⁸F-FTHA into the true metabolic rate of fatty acids (MRFA) using the following equation:
MRFA = (Kᵢ × Cₚ) / LC
Where Cₚ is the plasma concentration of endogenous free fatty acids.
In many human studies, the lumped constant for ¹⁸F-FTHA is assumed to be 1.0 for simplification, especially in the myocardium.[1] This assumption implies that ¹⁸F-FTHA and endogenous long-chain fatty acids have identical transport and initial metabolic steps. However, the actual value can vary between tissues and under different physiological conditions.
¹⁸F-FTHA Uptake in Different Tissues
While direct comparative studies determining the lumped constant of ¹⁸F-FTHA across multiple tissues are scarce, the fractional uptake rate (Kᵢ) provides valuable insights into its tissue-specific kinetics.
| Tissue | Condition | Fractional Uptake Rate (Kᵢ) (mL/g/min) | Species | Reference |
| Myocardium | Normal (fasting) | 0.11 ± 0.04 | Human | [2][3] |
| Heart Failure | 0.197 ± 0.093 | Human | [1] | |
| Euglycemic hyperinsulinemia | 0.12 ± 0.03 | Human | [2][3] | |
| Skeletal Muscle | Normal (fasting) | 0.0071 ± 0.0014 | Human | [2][3] |
| Euglycemic hyperinsulinemia | 0.0127 ± 0.0036 | Human | [2][3] | |
| Liver | Fasting | - | Human | [4] |
| Brain | - | - | Human | [4] |
Note: The table presents Kᵢ values, which are influenced by the lumped constant. A direct comparison of LC values is limited by the available literature. In skeletal muscle, ¹⁸F-FTHA uptake reflects general free fatty acid uptake rather than specifically β-oxidation.[5]
Alternative PET Tracers for Fatty Acid Metabolism
Several alternative tracers are available for assessing fatty acid metabolism, each with distinct characteristics.
| Tracer | Isotope | Half-life (minutes) | Key Features | Limitations |
| ¹⁸F-FTHA | ¹⁸F | 109.7 | Long half-life allows for centralized production and longer imaging protocols. Trapped in mitochondria.[5][6] | Lumped constant is often assumed. In some conditions, it may not be specific to β-oxidation.[4] |
| ¹¹C-palmitate | ¹¹C | 20.3 | A natural fatty acid, providing a direct measure of its metabolism. Short half-life allows for repeat studies on the same day.[7] | Requires an on-site cyclotron. Rapid clearance and metabolism to ¹¹CO₂ complicate kinetic modeling.[8] |
| ¹⁸F-FTO | ¹⁸F | 109.7 | A newer generation thia-fatty acid analog designed for improved specificity to fatty acid oxidation.[6][9] | Less extensively validated in humans compared to ¹⁸F-FTHA and ¹¹C-palmitate. |
¹¹C-palmitate, being a natural substrate, does not require a lumped constant. However, its short half-life and complex metabolism present different challenges for quantification.[7][8] ¹⁸F-FTO is a promising alternative with potentially higher specificity for mitochondrial fatty acid oxidation compared to ¹⁸F-FTHA.[9][10]
Experimental Protocols
Accurate determination of the lumped constant or the influx rate (Kᵢ) of ¹⁸F-FTHA requires a rigorous experimental setup.
Patient/Subject Preparation
-
Fasting: Subjects are typically required to fast overnight (at least 12 hours) to ensure stable plasma fatty acid levels.
-
Dietary Control: A standardized low-fat meal the evening before the scan can help in achieving consistent baseline metabolic conditions.
-
Medication Review: Medications known to interfere with fatty acid metabolism should be discontinued after consultation with a physician.
PET Imaging Protocol
-
Tracer Administration: A bolus injection of ¹⁸F-FTHA (typically 185-370 MBq) is administered intravenously.
-
Dynamic Scanning: Dynamic PET imaging is initiated simultaneously with the tracer injection and continues for 60-90 minutes.[11][12] The acquisition is typically performed in list mode and reconstructed into a series of time frames.
-
Arterial Blood Sampling: Serial arterial blood samples are collected throughout the scan to measure the concentration of ¹⁸F-FTHA in plasma, which serves as the input function for kinetic modeling.
-
Metabolite Analysis: A crucial step is the analysis of arterial plasma samples to differentiate between the parent tracer (unmetabolized ¹⁸F-FTHA) and its radioactive metabolites.[4][5] This is often done using high-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC).[5] The fraction of the parent tracer over time is used to correct the plasma input function.
Data Analysis and Kinetic Modeling
-
Image Reconstruction and Region of Interest (ROI) Definition: Dynamic PET images are reconstructed, and ROIs are drawn on the tissues of interest (e.g., myocardium, skeletal muscle) to generate time-activity curves (TACs).
-
Kinetic Modeling: The tissue TACs and the metabolite-corrected arterial input function are fitted to a compartmental model. A common approach for ¹⁸F-FTHA is the Patlak graphical analysis for irreversibly trapped tracers, which yields the net influx rate (Kᵢ).[4]
Visualizing the Workflow and Pathway
To better understand the experimental process and the metabolic fate of ¹⁸F-FTHA, the following diagrams are provided.
Caption: Workflow for ¹⁸F-FTHA PET studies.
Caption: ¹⁸F-FTHA metabolic pathway.
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. Free fatty acid uptake in the myocardium and skeletal muscle using fluorine-18-fluoro-6-thia-heptadecanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. TPC - Analysis of FTHA [turkupetcentre.net]
- 5. New improved radiometabolite analysis method for [18F]FTHA from human plasma: a test-retest study with postprandial and fasting state - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 7. Determination of Fatty Acid Metabolism with Dynamic 11C-Palmitate Positron Emission Tomography of Mouse Heart In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. TPC - Analysis of [C-11]Palmitate [turkupetcentre.net]
- 9. Synthesis and Preliminary Evaluation of 18-18F-Fluoro-4-Thia-Oleate as a PET Probe of Fatty Acid Oxidation | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 10. jnm.snmjournals.org [jnm.snmjournals.org]
- 11. Full kinetic modeling analysis of [18F]fluorocholine Positron Emission Tomography (PET) at initial diagnosis of high-grade glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mirt.tsnmjournals.org [mirt.tsnmjournals.org]
Safety Operating Guide
Safer Handling: Proper Disposal Procedures for 18F-FTHA
For researchers, scientists, and drug development professionals working with 18F-Fluoro-6-thia-heptadecanoic acid (18F-FTHA), a crucial aspect of laboratory safety and operational integrity lies in the correct disposal of this positron-emitting radiopharmaceutical. Adherence to proper disposal protocols is essential to minimize radiation exposure and ensure compliance with regulatory standards. The primary method for the disposal of short-lived radionuclides like Fluorine-18 (18F) is the "decay-in-storage" approach.
Core Disposal Principle: Decay-in-Storage
The fundamental principle for managing radioactive waste from this compound is to allow it to decay to a negligible level of radioactivity before disposing of it as regular waste.[1][2] Fluorine-18 has a relatively short half-life of approximately 109.8 minutes (about 1.83 hours), which makes the decay-in-storage method both practical and effective.[1] The general guideline is to store the radioactive waste for a minimum of 10 half-lives.[1] After 10 half-lives, the radioactivity of the material is reduced to less than 0.1% of its original level.[1]
Step-by-Step Disposal Protocol for this compound
The following procedural steps provide a direct guide for the safe and compliant disposal of this compound waste:
-
Segregation of Waste : At the point of generation, it is critical to segregate this compound waste from other types of waste.[3] This includes separating it from non-radioactive trash, chemical waste, and biological waste.[4] Use designated containers that are clearly labeled with the radioactive symbol, the radionuclide (this compound), the date, and the initial activity level.[4]
-
Secure and Shielded Storage : Place the segregated this compound waste in a secure, shielded, and properly designated storage area.[1][5] The storage location should be a properly ventilated and shielded area to protect personnel from radiation exposure.[6] Weekly surveys of the storage area are recommended to monitor radiation levels.[1]
-
Decay Period : Store the this compound waste for a minimum of 10 half-lives. Given the half-life of 18F is approximately 1.83 hours, this equates to a storage period of about 18.3 hours. To ensure a significant margin of safety, a 24-hour storage period is often recommended.[2][7][8]
-
Radiation Survey : Before disposal, the waste must be monitored with a suitable radiation detection instrument, such as a Geiger-Müller survey meter, to confirm that its radioactivity has decayed to background levels.[1][3]
-
De-identification of Radioactive Markings : Once the waste's radioactivity is indistinguishable from the natural background radiation, all radioactive symbols and markings on the container must be removed or defaced.[3] This step is crucial to prevent the waste from being mistaken for radioactive material.
-
Final Disposal : After confirming the decay and removing the radioactive labels, the waste can be disposed of as regular medical or laboratory waste, in accordance with institutional and local regulations.[1]
Quantitative Data for 18F Decay
To facilitate easy comparison and planning for the decay-in-storage of this compound, the following table outlines the percentage of remaining radioactivity over several half-lives.
| Number of Half-Lives | Time Elapsed (Hours) | Percentage of Remaining Radioactivity |
| 1 | 1.83 | 50% |
| 2 | 3.66 | 25% |
| 3 | 5.49 | 12.5% |
| 4 | 7.32 | 6.25% |
| 5 | 9.15 | 3.125% |
| 6 | 10.98 | 1.5625% |
| 7 | 12.81 | 0.78125% |
| 8 | 14.64 | 0.390625% |
| 9 | 16.47 | 0.1953125% |
| 10 | 18.30 | 0.09765625% |
Experimental Protocol: Verification of Radioactivity Decay
A standard experimental protocol to verify the decay of this compound waste to background levels involves the following steps:
-
Equipment : A calibrated Geiger-Müller survey meter or a scintillation detector suitable for detecting the 511 keV gamma photons from positron annihilation.
-
Background Measurement : Before surveying the waste, measure the natural background radiation level in an area away from any radioactive sources. Record this measurement.
-
Waste Survey : Bring the radiation detector to the surface of the waste container. Move the detector slowly over all surfaces of the container to identify the area with the highest reading.
-
Comparison : Compare the highest measurement from the waste container with the previously recorded background measurement.
-
Confirmation : If the measurement from the waste is not distinguishable from the background level, the decay is considered complete. If the reading is above background, the waste must be returned to storage for further decay.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste.
Caption: Workflow for the decay-in-storage disposal of this compound.
By implementing these procedures, laboratories can ensure the safe and compliant disposal of this compound, thereby protecting personnel and the environment while maintaining the highest standards of laboratory safety.
References
- 1. droracle.ai [droracle.ai]
- 2. pafmj.org [pafmj.org]
- 3. m.youtube.com [m.youtube.com]
- 4. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 5. medassureservices.com [medassureservices.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Disposal of Radioactive Waste Generated at the End of 18F- Fluorodeoxyglucose Production for Positron Emission Tomography - Computed Tomography (PET-CT) Scan at Armed Forces Institute of Radiology and Imaging, Rawalpindi | Pakistan Armed Forces Medical Journal [pafmj.org]
- 8. researchgate.net [researchgate.net]
Essential Safety and Logistical Guide for Handling 18F-FTHA
For Researchers, Scientists, and Drug Development Professionals
This document provides critical, immediate safety and logistical information for the handling of 14(R,S)-[¹⁸F]fluoro-6-thia-heptadecanoic acid (¹⁸F-FTHA), a radiolabeled fatty acid analog used in Positron Emission Tomography (PET). Adherence to these guidelines is essential to ensure personnel safety and experimental integrity.
Personal Protective Equipment (PPE)
The high-energy 511 keV gamma photons produced by the positron annihilation of Fluorine-18 (¹⁸F) necessitate specific PPE to minimize radiation exposure. The principle of ALARA (As Low As Reasonably Achievable) must be strictly followed.
Core PPE Requirements:
-
Disposable Lab Coat: Worn closed with sleeves rolled down to protect against contamination of personal clothing.
-
Safety Glasses or Goggles: Essential for protecting the eyes from splashes of radioactive material.
-
Disposable Nitrile Gloves: Double-gloving is recommended to minimize the risk of skin contamination. Gloves should be changed frequently, especially if contamination is suspected.
-
Closed-Toed Shoes: To protect the feet from spills.
Mandatory Dosimetry:
-
Whole-Body Dosimeter: Typically a thermoluminescent dosimeter (TLD) badge, worn on the torso to monitor cumulative radiation dose.
-
Extremity Dosimeter (Ring Badge): Crucial for personnel handling unshielded or minimally shielded vials and syringes containing ¹⁸F.[1][2][3][4][5] The hands are often subject to the highest radiation exposure. The ring should be worn on the dominant hand, under the glove, with the detector facing the source.
Radiation Safety and Shielding
Effective shielding is paramount when working with ¹⁸F. The following tables provide key data on shielding materials and expected dose rates to aid in risk assessment and laboratory setup.
Table 1: Personnel Dosimetry and Exposure Data for ¹⁸F
| Parameter | Typical Value/Range | Notes |
| Whole-Body Dose (Technologist) | 5.76 - 7.82 mSv/year | Varies significantly with workload and adherence to safety protocols.[6] |
| Finger Dose (Right Hand, Technologist) | 217.58 - 293.72 mSv/year | Highlights the critical need for extremity monitoring and the use of shielding and remote handling tools.[6] |
| Dose Rate from Patient (1m distance) | 2.5 mR/hr (for 5 mCi ¹⁸F) | Demonstrates the importance of maintaining distance from patients after injection.[7] |
| Dose Rate from ¹⁸F-FDG Dispensing | 0.098 mSv/GBq | Specific to the dispensing process, which is a high-exposure activity.[5] |
| Dose Rate from ¹⁸F-FDG Injection | 0.324 mSv/GBq | The highest exposure task for personnel directly interacting with the radiopharmaceutical and patient.[5] |
Table 2: Shielding Effectiveness for ¹⁸F (511 keV Photons)
| Shielding Material | Half-Value Layer (HVL) | Tenth-Value Layer (TVL) | Notes |
| Lead (Pb) | ~6 mm | ~17 mm | The most common and effective shielding material for gamma photons. |
| Tungsten (W) | ~4 mm | - | Offers superior attenuation compared to lead for the same thickness, making it ideal for syringe and vial shields where size and weight are concerns. |
| Concrete | ~4.8 cm | - | Relevant for structural shielding in PET facilities. |
| Leaded Glass | Varies by lead equiv. | - | Used for viewing windows in fume hoods and L-block shields. |
Table 3: Radiation Dose Rates from an Unshielded ¹⁸F Source
| Activity of ¹⁸F Source | Distance from Source | Approximate Dose Rate |
| 5 mCi (185 MBq) | 1 cm | 28.2 R/hr |
| 370 MBq | 50 cm | 20 µGy/h (shielded) |
| 370 MBq | 2 m | < 20 µGy/h |
Note: Dose rates are highly dependent on the geometry of the source and the presence of scattering materials. These values should be used as estimates for planning purposes. A calibrated survey meter should always be used to measure actual dose rates.[7]
Operational Plan: Standard Operating Procedure (SOP) for Manual Handling of ¹⁸F-FTHA
This SOP covers the receipt, handling, and use of ¹⁸F-FTHA in a laboratory setting.
3.1. Receiving and Preparation
-
Prepare the Work Area: Designate a specific work area for handling ¹⁸F-FTHA. Cover the work surface with absorbent, plastic-backed paper. Ensure a calibrated survey meter, tongs, and appropriate shielding (L-block shield, syringe shields, vial shields) are readily available.
-
Don PPE: Put on the complete set of PPE, including whole-body and ring dosimeters.
-
Receive the Vial: The ¹⁸F-FTHA vial will arrive in a shielded transport container ("pig"). Place the container behind an L-block shield.
-
Survey the Container: Use a survey meter to check for any external contamination on the transport container.
-
Transfer the Vial: Using tongs, transfer the ¹⁸F-FTHA vial from the transport container to a shielded vial holder ("pig") behind the L-block shield.
3.2. Aliquoting and Dilution
-
Dose Calculation: Calculate the required volume of ¹⁸F-FTHA for your experiment.
-
Prepare the Syringe: Place a sterile syringe into a tungsten syringe shield.
-
Withdraw the Dose: Uncap the vial behind the L-block shield. Using the shielded syringe, withdraw the calculated volume of ¹⁸F-FTHA.
-
Assay the Dose: Measure the activity of the drawn dose using a dose calibrator. Record the activity, time, and volume.
-
Dilution (if required): If the experiment requires a diluted solution, add the aliquot of ¹⁸F-FTHA to a sterile vial containing the appropriate diluent, ensuring this is also done behind shielding.
3.3. Post-Handling Procedures
-
Secure the Stock Vial: Ensure the cap is secure on the stock vial and it is properly stored in its shielded container.
-
Survey the Work Area: Use a survey meter to monitor the work area, tools, and yourself for any contamination.
-
Decontaminate: If any contamination is found, decontaminate the area using appropriate radioactive decontamination solutions.
-
Waste Disposal: Place all contaminated disposable items (gloves, absorbent paper, vials, etc.) into the designated radioactive waste container.
-
Remove PPE: Remove PPE in the reverse order it was put on, being careful to avoid self-contamination. Survey your hands and clothing after removing PPE.
Disposal Plan
All radioactive waste generated from handling ¹⁸F-FTHA must be disposed of according to institutional and regulatory guidelines. The primary method for ¹⁸F waste is "decay-in-storage."
-
Segregation: Segregate ¹⁸F waste from other radioactive waste with longer half-lives. Waste containers should be clearly labeled with "Fluorine-18," the date, and a radiation symbol.
-
Shielding: Store the waste container in a designated, shielded area to minimize radiation exposure to personnel.
-
Decay Period: Store the waste for a minimum of 10 half-lives. For ¹⁸F (half-life ≈ 110 minutes), this is approximately 1100 minutes, or about 18.3 hours. A conservative and practical approach is to store the waste for at least 24 hours.
-
Final Survey: After the decay period, survey the waste container with a sensitive radiation detector (e.g., a Geiger-Müller counter) in a low-background area.
-
Final Disposal: If the survey indicates that the radioactivity is indistinguishable from background levels, the waste can be disposed of as regular biohazardous or chemical waste, depending on its other properties. The radiation labels must be defaced or removed before final disposal.
Experimental Protocols
5.1. Protocol for Ex Vivo PET/CT Analysis of ¹⁸F-FTHA Uptake in Mouse Kidneys
This protocol is adapted from studies investigating metabolic changes in animal models.
-
Animal Preparation: House male C57BL/6J mice under standard conditions. For fasting studies, withdraw food 4 hours before the experiment.
-
Radiotracer Preparation: Prepare a solution of ¹⁸F-FTHA for injection. The final formulation should be compatible with intravenous administration.
-
Injection: Anesthetize the mouse (e.g., using isoflurane). Perform a tail vein injection of a predetermined dose of ¹⁸F-FTHA.
-
Uptake Period: Allow the radiotracer to distribute for a specific period (e.g., 60 minutes). During this time, maintain the mouse's body temperature.
-
Sacrifice and Tissue Harvest: At the end of the uptake period, euthanize the mouse via an approved method. Immediately excise the kidneys.
-
Ex Vivo Imaging: Place the harvested kidneys in the PET/CT scanner. Acquire PET and CT images according to the manufacturer's protocol.
-
Data Analysis: Reconstruct the PET/CT images. Draw regions of interest (ROIs) around the kidneys to quantify the uptake of ¹⁸F-FTHA, typically expressed as a percentage of the injected dose per gram of tissue (%ID/g).
5.2. Protocol for In Vitro ¹⁸F-FTHA Cell Uptake Assay
This protocol provides a general framework for assessing fatty acid uptake in cultured cells.
-
Cell Culture: Plate cells (e.g., hepatocytes, cardiomyocytes) in a suitable multi-well plate and culture until they reach the desired confluency.
-
Pre-incubation/Starvation: Remove the culture medium and wash the cells with a suitable buffer (e.g., Krebs-Ringer bicarbonate buffer). Pre-incubate the cells in this buffer for a defined period (e.g., 1-2 hours) to induce a baseline metabolic state.
-
Initiate Uptake: Add the ¹⁸F-FTHA-containing buffer to each well to start the uptake experiment. The final activity per well should be optimized for the specific cell type and experimental conditions.
-
Incubation: Incubate the cells at 37°C for various time points (e.g., 5, 15, 30, 60 minutes) to determine the kinetics of uptake.
-
Terminate Uptake: To stop the uptake, rapidly wash the cells three times with ice-cold buffer.
-
Cell Lysis: Lyse the cells in each well using a suitable lysis buffer (e.g., RIPA buffer or NaOH solution).
-
Quantify Radioactivity: Transfer the cell lysate from each well into a gamma counter tube and measure the radioactivity.
-
Protein Quantification: Use a small aliquot of the cell lysate to determine the total protein concentration (e.g., using a BCA assay).
-
Data Analysis: Normalize the radioactivity counts to the protein concentration for each well. Express the results as counts per minute per milligram of protein (CPM/mg protein) or a similar unit.
Workflow Diagram
The following diagram illustrates the key logistical and safety steps in the handling of ¹⁸F-FTHA.
Workflow for handling ¹⁸F-FTHA from receipt to disposal.
References
- 1. A detailed process map for clinical workflow of a new biology‐guided radiotherapy (BgRT) machine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Summary of the UPICT Protocol for 18F-FDG PET/CT Imaging in Oncology Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. www-pub.iaea.org [www-pub.iaea.org]
- 4. EANM/SNMMI Guideline for 18F-FDG Use in Inflammation and Infection | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 5. cancerimagingarchive.net [cancerimagingarchive.net]
- 6. researchgate.net [researchgate.net]
- 7. FDG PET/CT: EANM procedure guidelines for tumour imaging: version 2.0 - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
